Brequinar

Catalog No.
S548857
CAS No.
96187-53-0
M.F
C23H15F2NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brequinar

CAS Number

96187-53-0

Product Name

Brequinar

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid

Molecular Formula

C23H15F2NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, brequinar, brequinar potassium, brequinar sodium, DuP 785, DuP-785, NSC 368390, NSC-368390

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

The exact mass of the compound Brequinar is 375.10709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brequinar mechanism of action DHODH inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Brequinar exerts its effects by specifically inhibiting DHODH, a flavin-containing enzyme located on the outer side of the inner mitochondrial membrane [1] [2] [3].

  • Target Enzyme and Pathway: DHODH catalyzes the fourth, rate-limiting step in the de novo biosynthesis of uridine monophosphate (UMP): the oxidation of dihydroorotate (DHO) to orotate [1] [2]. This is the only redox reaction in the pathway and is crucial for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA [4] [3].
  • Inhibition Site: this compound is a competitive inhibitor that binds to the ubiquinone-binding site within a hydrophobic tunnel in the N-terminal domain of DHODH [1]. This binding prevents the enzyme from regenerating its flavin mononucleotide (FMN) cofactor, halting the entire de novo pyrimidine synthesis pathway [1] [5].
  • Cellular Consequences: Inhibition of DHODH by this compound leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides [4] [6]. This starvation primarily affects rapidly dividing cells, such as activated lymphocytes and cancer cells, which rely heavily on de novo synthesis over salvage pathways to meet their high metabolic demands [1] [4]. The result is an arrest in the S-phase of the cell cycle, inhibition of proliferation, and ultimately, the induction of differentiation or apoptosis [7] [5].

The following diagram illustrates the targeted pathway and the consequences of its inhibition.

brequinar_mechanism Start Pyrimidine Nucleotide Demand P1 de novo Pyrimidine Synthesis Pathway Start->P1 P2 Salvage Pathway Start->P2 DHO Dihydroorotate (DHO) P1->DHO DHODH Enzyme: DHODH (FMN Cofactor) DHO->DHODH ORO Orotate (ORO) UMP UMP & other Pyrimidine Nucleotides ORO->UMP DHODH->ORO Oxidation CellGrowth DNA/RNA Synthesis & Cell Proliferation UMP->CellGrowth This compound This compound This compound->DHODH  Inhibits

This compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Structural Biology of Inhibition

The structural basis for this compound's high potency and specificity has been elucidated through X-ray crystallography.

  • Binding Domain: this compound binds to a distinct hydrophobic tunnel formed by the N-terminal domain of class 2 DHODH enzymes, which is separate from the catalytic (αβ)8 barrel where the FMN cofactor and DHO substrate bind [1].
  • Key Residues: The inhibitor is stabilized within this tunnel through extensive hydrophobic interactions with residues such as Leu42, Met43, Leu46, Leu58, Phe62, and Leu68 [5]. The carboxylic acid group of this compound is critical, often forming interactions with key residues like Arg136 and Tyr356, which are involved in coordinating the quinone substrate [1].
  • Conformational Change: Binding of inhibitors like this compound can induce significant conformational changes in the N-terminal domain, such as a 12 Å movement of the first α-helix, which further stabilizes the inhibitor and blocks access to the quinone substrate [1].

Quantitative Profiling and Comparison

The table below summarizes key quantitative data for this compound and other relevant DHODH inhibitors.

Inhibitor Primary Use DHODH Inhibition (IC₅₀) Clinical Status in Cancer Key Limitations
This compound Anticancer, Immunosuppressant ~1.2 - 10 nM [5] [6] Failed in solid tumor trials; investigated in AML [7] [4] Narrow therapeutic index, myelosuppression, mucositis [8] [4]
Leflunomide Rheumatoid Arthritis ~ 100 - 500 nM (via metabolite Teriflunomide) [7] Not approved for cancer Lower potency, risk of liver failure [9]
Teriflunomide Multiple Sclerosis ~100 - 500 nM [7] [9] Not approved for cancer Lower potency, risk of liver failure [9]
BAY 2402234 Investigational for AML 1.2 nM [5] Phase I/II clinical trials Newer compound, long-term efficacy and safety under investigation [5]

Synergistic Combinations and Clinical Strategies

Research has focused on overcoming this compound's limitations, primarily through rational combination therapies.

  • Synergy with Nucleoside Transport Inhibitors: A key finding is that this compound's efficacy is significantly enhanced when combined with inhibitors of the equilibrative nucleoside transporter (ENT), such as dipyridamole [7]. This combination simultaneously blocks the de novo synthesis and the salvage pathway, preventing cancer cells from bypassing pyrimidine starvation by importing extracellular nucleosides. This synergy is cytotoxic, unlike the cytostatic effect of this compound alone [7].
  • Overcoming Tumor Uridine Dependence: The failure of this compound in solid tumor trials is partly attributed to high plasma uridine levels and rebound after dosing, which allows salvage pathways to compensate [7] [4]. Continuous inhibition or ENT combination strategies are designed to counteract this [7].
  • Induction of Differentiation in AML: Unlike traditional cytotoxic agents, this compound and the novel inhibitor BAY 2402234 can induce differentiation in AML cells, releasing their maturation block. This represents a promising non-cytotoxic therapeutic approach [5].
  • Interaction with Immune Checkpoints: Recent studies suggest this compound can downregulate PD-L1 protein expression in cancer cells. Molecular docking analyses indicate that this compound analogs, particularly those with modified acid groups or conjugated to mitochondria-targeting units, can directly interact with and stabilize PD-L1 dimers, potentially enhancing antitumor immunity [6].

Future Directions and Novel Inhibitors

The exploration of DHODH as a target continues to evolve, learning from this compound's profile.

  • Drug Repurposing and Novel Inhibitors: Computational drug repurposing efforts have identified candidates like ritonavir and Aliskiren as potential DHODH inhibitors, suggesting new therapeutic avenues [9]. Novel chemotypes, such as NK-A 17E-233I, are being discovered that act as competitive inhibitors with respect to the substrate DHO, potentially offering a different binding mode and safety profile compared to this compound [3].
  • Beyond Proliferation: Research now links DHODH inhibition to other processes like cellular differentiation, ferroptosis, and immune modulation, expanding its potential applications beyond anti-proliferative therapy [9] [5] [6].
  • Experimental Workflow: The modern approach to discovering and validating DHODH inhibitors integrates computational and experimental methods, as shown in the following workflow.

workflow Step1 Virtual Screening & Molecular Docking Step2 Binding Free Energy Calculations (MM/GBSA) Step1->Step2 Step3 In-vitro Validation (DHODH Enzyme Assay) Step2->Step3 Step4 Cellular Phenotyping (Proliferation, CD11b, Apoptosis) Step3->Step4 Step5 Rescue with Uridine Supplementation Step4->Step5 Step6 In-vivo Efficacy & Toxicity Studies Step5->Step6

A standard workflow for identifying and validating novel DHODH inhibitors.

References

what is Brequinar used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

To help you implement key methodologies, here are detailed protocols for common experiments involving Brequinar, as cited in the research literature.

Molecular Docking to Identify Novel DHODH Inhibitors

This protocol outlines a virtual screening approach for identifying potential DHODH inhibitors through molecular docking [1].

  • Step 1: Protein and Ligand Preparation

    • Retrieve the 3D crystal structure of human DHODH (e.g., PDB ID: 1D3G) from the Protein Data Bank.
    • Prepare the protein by removing water molecules and bound ligands, adding hydrogen atoms, and assigning Kollman charges.
    • Procure a library of small molecules (e.g., FDA-approved compounds from DrugBank) and prepare them by adding Gasteiger charges and defining torsional roots.
  • Step 2: Docking Validation

    • Validate the docking procedure by re-docking the native ligand (e.g., this compound) into the DHODH active site.
    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose; an RMSD < 2.0 Å typically indicates acceptable accuracy.
  • Step 3: Molecular Docking Execution

    • Define a grid box around the active site of DHODH using center coordinates (e.g., x=49.872, y=40.422, z=-4.83 for 1D3G).
    • Perform docking using software like AutoDock Vina or Molsoft ICM-Pro, which utilize algorithms like Monte Carlo and BFGS to optimize ligand conformations and positions.
    • Rank the resulting compounds based on their calculated binding affinity (docking score).
  • Step 4: Binding Free Energy and Toxicity Assessment

    • Refine the results by calculating the binding free energy (ΔGbind) of top hits using more rigorous methods like MM/GB(PB)SA (e.g., with Uni-GBSA) or tools like PRODIGY.
    • Assess potential toxicity of the lead compounds using machine learning platforms like ProTox-II.
Evaluating Synergy with Salvage Pathway Inhibitors

This protocol describes a cell-based assay to test the synergistic effect of this compound with nucleoside transport inhibitors, such as dipyridamole [2].

  • Step 1: Cell Culture and Plating

    • Culture relevant cancer cell lines (e.g., HCT-116 colon carcinoma or MIA PaCa-2 pancreatic cancer) in appropriate media.
    • Plate cells in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.
  • Step 2: Compound Treatment

    • Prepare a dose-response matrix by treating cells with:
      • This compound alone (e.g., a concentration range from nM to μM).
      • Dipyridamole (DPM) alone (e.g., 0.1 - 25 μM).
      • A combination of this compound and DPM.
    • Include appropriate controls (e.g., DMSO vehicle).
    • Perform the assay with different treatment durations: a short pulse (e.g., 24 hours followed by replacement with fresh media) and continuous treatment (e.g., 72 hours).
  • Step 3: Cell Viability Assessment

    • After the treatment period, measure cell viability using assays like MTT or colony formation assay (CFA).
    • The MTT assay measures metabolic activity, while the CFA measures long-term clonogenic survival.
  • Step 4: Synergy Analysis

    • Calculate the IC50 values for each condition.
    • Analyze the combination data using software like CompuSyn to calculate combination indices (CI). A CI < 1 indicates synergy.

The rationale for this synergy is that while this compound blocks the de novo synthesis of pyrimidines, dipyridamole inhibits the equilibrative nucleoside transporters (ENTs) that cells use to salvage pyrimidines from the environment. The combination forces cancer cells to confront a dual blockade, leading to enhanced cytotoxicity [2]. The following diagram illustrates this mechanism and the experimental workflow.

G cluster_1 Experimental Protocol This compound This compound DHODH DHODH Enzyme (in mitochondria) This compound->DHODH Inhibits DeNovoPathway de novo Pyrimidine Biosynthesis DHODH->DeNovoPathway Catalyzes PyrimidinePools Cellular Pyrimidine Nucleotide Pools DeNovoPathway->PyrimidinePools Produces CellViability CellViability PyrimidinePools->CellViability Supports NucleosideSalvage Nucleoside Salvage Pathway NucleosideSalvage->PyrimidinePools Dipyridamole Dipyridamole ENT Equilibrative Nucleoside Transporter (ENT) Dipyridamole->ENT Inhibits ENT->NucleosideSalvage ExtUridine Extracellular Uridine ExtUridine->ENT Import via PlateCells Plate Cancer Cells Treat Treat with: - this compound alone - Dipyridamole alone - Combination - Vehicle PlateCells->Treat Assay Assay Cell Viability (MTT or Colony Formation) Treat->Assay Analyze Analyze for Synergy (e.g., Calculate CI) Assay->Analyze

Diagram: this compound blocks de novo synthesis, while Dipyridamole inhibits nucleoside salvage, creating a synergistic dual blockade that depletes pyrimidine pools and reduces cancer cell viability.

Mechanism of Action and Key Signaling Pathways

This compound's primary mechanism is the inhibition of DHODH, the fourth and committed enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step. By inhibiting DHODH, this compound causes a rapid depletion of intracellular uridine monophosphate (UMP) and subsequent downstream pyrimidine nucleotides (UTP, CTP, dTTP), which are essential for DNA and RNA synthesis [1] [3] [4]. This is particularly effective against highly proliferative cells like cancer cells and activated lymphocytes.

The diagram below maps the key pathways affected by this compound and the resistance mechanisms that inform its use in combination therapies.

G This compound This compound DHODH DHODH Enzyme This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Pyrimidines Pyrimidine Nucleotides (UMP, UTP, CTP, dTTP) Orotate->Pyrimidines Proliferation Cell Proliferation & Viability Pyrimidines->Proliferation SalvagePathway Salvage Pathway Activation BCLXL Upregulation of Anti-apoptotic BCL-XL PD_L1 PD-L1 Downregulation PyrimidineDepletion Pyrimidine Nucleotide Depletion PyrimidineDepletion->SalvagePathway Induces PyrimidineDepletion->BCLXL Induces PyrimidineDepletion->PD_L1 Modulates

Diagram: this compound inhibits DHODH, depleting pyrimidine nucleotides and blocking proliferation. Cancer cells resist via salvage pathway activation and BCL-XL upregulation, revealing combination targets.

Current Research Frontiers and Challenges

The table below outlines key combination strategies being explored to overcome the limitations of this compound monotherapy.

Combination Partner Mechanism / Target Research Context & Findings
Dipyridamole [2] Inhibits Equilibrative Nucleoside Transporters (ENTs). Blocks salvage pathway; shows strong synergy, converting cytostatic effect to cytotoxic in colon/pancreatic cancer models.
BCL-XL Inhibitors (e.g., A-1331852) or Degraders (e.g., DT2216) [5] Inhibits anti-apoptotic protein BCL-XL. Overcomes apoptosis resistance; synergistic tumor growth inhibition in PDAC cells, patient-derived organoids, and mouse models.
Immune Checkpoint Inhibitors (e.g., anti-PD-1) [6] Targets PD-1/PD-L1 immune checkpoint. This compound downregulates PD-L1; combination enhances antitumor and antimetastatic activity by modulating immune cells.

Despite its high potency, this compound's clinical translation has been hampered by several challenges. It has a narrow therapeutic index, with side effects including thrombocytopenia, leukocytopenia, mucositis, and liver toxicity [6] [3] [4]. Its efficacy can be limited by high plasma uridine levels, which can be salvaged by cells to bypass DHODH inhibition [2] [6]. Furthermore, as a monotherapy, its effect is often cytostatic rather than cytotoxic, allowing cancer cells to persist [2] [5].

Consequently, current research is heavily focused on two strategies: rational combination therapies (as outlined in the table above) and the development of novel analogs with improved safety and efficacy profiles. For instance, a mitochondria-targeted hybrid molecule (B2) derived from this compound has shown superior anticancer activity and an enhanced ability to downregulate PD-L1 [6].

References

Mechanism of Action and Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar exerts its effects by specifically targeting the de novo pyrimidine synthesis pathway. The following diagram illustrates this mechanism and a key experimental method for validation.

G Gln_Asp Precursors: Glutamine, Aspartate DHO Dihydroorotate (DHO) Gln_Asp->DHO Steps 1-3 OA Orotate (OA) DHO->OA Step 4 DHO->OA Oxidizes UMP UMP (Pyrimidine Nucleotides) OA->UMP Steps 5-6 RNA_DNA Viral RNA Synthesis & Cancer Cell Proliferation UMP->RNA_DNA DHODH Enzyme: DHODH (Mitochondrial Inner Membrane) DHODH->DHO Oxidizes This compound This compound This compound->DHODH Inhibits Uridine_Rescue Exogenous Uridine (Salvage Pathway) Uridine_Rescue->UMP Reverses Effect

Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis. This effect can be reversed by adding uridine.

Key Experimental Protocol: Validating the Mechanism via Uridine Reversal

A critical experiment to confirm that this compound's effects are specifically due to DHODH inhibition and pyrimidine depletion is the uridine rescue assay [1] [2].

  • Objective: To confirm that the antiviral or antiproliferative activity of this compound is on-target and can be bypassed by supplementing the end product of the pathway.
  • Cell Culture: Use relevant cell lines (e.g., RD cells for enterovirus studies, cancer cell lines like HCT116).
  • Treatment Groups:
    • Virus/Cell Control: No treatment.
    • This compound Treatment: Infected/cells treated with this compound at the desired concentration (e.g., IC₅₀ or EC₅₀).
    • This compound + Uridine: Infected/cells treated with the same concentration of this compound and supplemented with exogenous uridine (e.g., 50-100 μM).
    • Uridine Control: Uridine alone to control for its potential effects.
  • Incubation: Incubate for the duration of the experiment (e.g., 24-72 hours).
  • Outcome Measurement: Assess the reversal of this compound's effect by measuring:
    • Viral Replication: Viral RNA copies (via RT-qPCR), viral protein expression (via Western Blot or Immunofluorescence), or plaque formation.
    • Cell Viability: Using assays like MTT, CCK-8, or colony formation.
  • Expected Result: The addition of uridine should significantly, if not completely, restore viral replication or cell viability, confirming that the mechanism is via pyrimidine starvation [1].

Advanced Research and Combination Strategies

While potent, this compound's efficacy as a monotherapy can be limited because cells may resist pyrimidine depletion by activating salvage pathways. Current research focuses on synergistic combinations to overcome this.

Combination Strategy Mechanism & Rationale Key Findings
Dipyridamole (ENT Inhibitor) Blocks equilibrative nucleoside transporters (ENTs), preventing salvage of extracellular uridine [3]. Shows strong synergy, converting this compound's effect from cytostatic to cytotoxic in colon and pancreatic cancer cells [3].
BCL-XL Inhibitors (e.g., DT2216) DHODH inhibition alters the apoptotic proteome, sensitizing cancer cells to BCL-XL inhibition [4]. Co-targeting synergistically induces apoptosis and significantly inhibits tumor growth in pancreatic cancer models [4].
Immune Checkpoint Inhibitors (e.g., anti-PD-1) This compound down-regulates PD-L1 expression in tumor cells and modulates myeloid-derived suppressor cells (MDSCs) [5]. Enhances antitumor and antimetastatic activity of anti-PD-1 therapy in mouse models [5].

Considerations for Research Use

  • Cytostatic vs. Cytotoxic: this compound is primarily cytostatic; continuous exposure is required to maintain growth inhibition. Its effects are often reversible upon drug withdrawal unless combined with other agents [3] [6].
  • Dosing Regimen: Historical clinical trial failures for solid tumors were partly attributed to suboptimal dosing schedules that failed to sustain pyrimidine depletion, allowing for a uridine rebound [3] [6].
  • In Vitro Formulation: this compound sodium salt is soluble in water (up to 100 mM) and DMSO [7]. For cell-based assays, the cytotoxicity and antiviral activity can be determined using standard kits like CCK-8 or CellTiter-Glo [1] [2].

References

Brequinar in vitro efficacy cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy in Cancer Cell Lines

The potency of Brequinar is highly dependent on the cell line and the duration of treatment. Continuous exposure is often necessary to achieve maximal effect.

Table 1: this compound IC₅₀ Values in Various Human Cancer Cell Lines [1]

Cell Line Cancer Type Assay Type IC₅₀ (μM)
HCT 116 Colon MTT & CFA* ~0.2 - 0.5
HT-29 Colon MTT & CFA* >25
MIA PaCa-2 Pancreatic MTT & CFA* ~0.6 - 0.7
T-47D Breast (Fast-growing, DT~45h) MTT <1
MDA-MB-231 Breast (Fast-growing, DT~45h) MTT <1
MDA-MB-436 Breast (Slow-growing, DT~85h) MTT >100
A375 Melanoma MTT Data from [1], specific value not listed in snippets
PaTu-8988T Pancreatic Viability ~0.5 - 5 [2]
PaTu-8902 Pancreatic Viability ~0.5 - 5 [2]

*CFA: Colony Formation Assay

Table 2: Comparison of DHODH Inhibitors in Cancer Cell Lines [3] [1]

Inhibitor Primary Target IC₅₀ in HCT 116 (CFA, μM) IC₅₀ in HT-29 (CFA, μM) Notes
This compound DHODH 0.218 >25 Highly potent and specific; cytostatic effect [3]
Leflunomide DHODH 14.1 >50 Less potent than this compound [3]
Teriflunomide DHODH 11.9 >50 Active metabolite of Leflunomide [3]

Experimental Protocols for Key Assays

For reliable and reproducible results, the following methodologies are critical.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures metabolic activity as a proxy for cell viability. Cells are seeded in 96-well plates and treated with this compound for a set duration (e.g., 72 hours). MTT reagent is added, and living cells convert it to purple formazan crystals, which are dissolved and quantified by measuring absorbance at 570 nm. Viability is calculated as a percentage of the untreated control [3] [1].
  • Colony Formation Assay (CFA): This method assesses long-term cell survival and proliferative capacity. A low density of cells is seeded and treated with this compound, with the medium and compounds replaced every few days. After 1-2 weeks, colonies are fixed, stained (e.g., with crystal violet), and counted. This assay is particularly relevant for evaluating the cytostatic effect of this compound, as it can distinguish between cell death and mere growth arrest [3].
Mechanistic and Pathway Analysis
  • Metabolomic Analysis: To confirm on-target engagement, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track pyrimidine pathway metabolites. On-target DHODH inhibition is confirmed by an accumulation of upstream metabolites like dihydroorotate and N-carbamoyl-aspartate, and a depletion of downstream pyrimidine nucleotides like UTP and CTP [4] [2].
  • Flow Cytometry for Cell Surface Markers: To investigate immunomodulatory effects, the upregulation of MHC-I on the cell surface can be measured. After treatment with this compound (e.g., for two weeks), non-permeabilized live cells are stained with fluorescently labeled antibodies against MHC-I (e.g., HLA-A,B,C for human, H-2Kb/Db for mouse) and analyzed via flow cytometry [4].
  • Apoptosis Assay: The synergistic cytotoxic effect of this compound combinations can be quantified by measuring ATP levels, a marker of cell viability, using a luminescence-based assay (e.g., CellTiter-Glo). A significant reduction in ATP levels upon combination treatment, compared to single agents, indicates enhanced cell death [3].

Mechanisms of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of cellular pyrimidine pools, which is particularly detrimental to rapidly proliferating cancer cells [5] [1].

G This compound Mechanism and Cellular Response Aspartate_Glutamine Precursors (Aspartate, Glutamine) N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Aspartate_Glutamine->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate (DHO) N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH This compound This compound (BRQ) Dihydroorotate->this compound Accumulates UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP, dTTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis & Cell Proliferation Pyrimidine_Nucleotides->DNA_RNA_Synthesis MHC_I_Upregulation Immunogenic Effects: MHC-I Upregulation & Enhanced Antigen Presentation Pyrimidine_Nucleotides->MHC_I_Upregulation Depletion Induces This compound->Dihydroorotate Inhibits Apoptosis Synergistic Cell Death This compound->Apoptosis Combination Leads to Salvage_Pathway Salvage Pathway (Extracellular Nucleosides) Salvage_Pathway->Pyrimidine_Nucleotides Rescues ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->Salvage_Pathway Blocks ENT_Inhibitor->Apoptosis Combination Leads to

Diagram 1: this compound's core mechanism and combinatorial synergy. Inhibiting DHODH blocks pyrimidine synthesis, inducing immunogenic effects and creating a vulnerability to salvage pathway blockade. [3] [4] [2]

Insights for Experimental Design

  • Overcoming Resistance with Combination Therapy: A key reason for this compound's failure in solid tumor trials is the compensation via the nucleoside salvage pathway [3] [5]. Combining this compound with an equilibrative nucleoside transporter (ENT) inhibitor like Dipyridamole creates a synergistic, cytotoxic effect by simultaneously blocking both the de novo and salvage routes for pyrimidine acquisition [3]. Other promising combinations include BCL-XL inhibitors [2] and STING agonists [6].
  • Critical Parameters for In Vitro Studies:
    • Treatment Duration: this compound is primarily cytostatic. Short-term exposure (e.g., 24h) may only pause growth, while continuous inhibition (e.g., >48h) is required for maximal anti-proliferative effect and to trigger cell death, especially in combinations [3] [5].
    • Cell Growth Rate: Faster-doubling cell lines are significantly more sensitive to this compound than slower-growing ones, as they have a higher demand for nucleotides [5] [1].
    • Media Composition: Culture media supplemented with nucleosides (e.g., uridine) can completely rescue cells from this compound's effects, masking its true potency. Always use nucleoside-free media for monotherapy studies [3] [4].

References

Brequinar molecular target dihydroorotate dehydrogenase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin-dependent mitochondrial enzyme [1] that catalyzes the fourth, committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate [2] [3]. This reaction is crucial for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [4] [5].

The enzyme is located on the outer surface of the inner mitochondrial membrane, uniquely positioning it within the electron transport chain. It uses ubiquinone (Coenzyme Q) as its electron acceptor, functionally linking pyrimidine synthesis to mitochondrial oxidative phosphorylation [6] [3] [4]. The following diagram illustrates this mechanism and brequinar's inhibition site.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_mito Mitochondrion DHO Dihydroorotate (DHO) ORO Orotate (ORO) DHO->ORO Oxidation UMP Uridine Monophosphate (UMP) ORO->UMP Subsequent Steps FMN FMN FMNH2 FMNH₂ FMN->FMNH2 e⁻ UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH₂) UQ->UQH2 e⁻ ComplexIII Complex III UQH2->ComplexIII e⁻ to ETC This compound This compound DHODH DHODH Enzyme This compound->DHODH Inhibits

Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis and disrupting its link to the mitochondrial electron transport chain (ETC).

Mechanism of this compound Action

This compound binds to DHODH at a unique site distinct from its substrate or cofactor binding sites, exhibiting mixed-type inhibition kinetics with Ki values in the low nanomolar range (5-8 nM) [7]. This potent inhibition has several key cellular consequences:

  • Pyrimidine Nucleotide Depletion: Inhibition halts de novo synthesis of UMP, leading to rapid intracellular depletion of uridine, cytidine, and thymidine nucleotides [4] [8].
  • Cytostatic and Cytotoxic Effects: Depleted nucleotide pools inhibit DNA and RNA synthesis, causing S-phase cell cycle arrest [2]. While DHODH inhibition alone is often cytostatic, combination strategies that also block nucleoside salvage can induce potent cytotoxicity [2] [4].
  • Immunosuppressive Effects: Proliferating immune cells like T-cells are highly dependent on de novo pyrimidine synthesis, making them particularly vulnerable to DHODH inhibition, which underpins this compound's immunosuppressive properties [4] [9].

Experimental Protocols for DHODH Inhibition

In Vitro Cell Viability and Synergy Assays

This protocol assesses the anti-proliferative effects of this compound alone and in combination with other agents.

  • Cell Lines: Frequently used cancer models include HCT 116 (colon), MIA PaCa-2 (pancreatic), and various T-ALL lines (Jurkat, CCRF-CEM) [2] [4].
  • Compound Preparation: this compound sodium salt is dissolved in DMSO or aqueous solution. Synergy studies often use the ENT inhibitor dipyridamole [2].
  • Dosing Regimen: For synergy assays, treat cells with this compound and dipyridamole simultaneously for 24 hours. Continuous treatment may be necessary for full efficacy due to this compound's cytostatic nature [2].
  • Viability Readout:
    • CellTiter-Glo Assay: Measures cellular ATP levels as a viability indicator [4].
    • MTT Assay: Measures metabolic activity [2].
    • Colony Formation Assay (CFA): Assesses long-term clonogenic survival post-treatment [2].
  • Data Analysis: Calculate IC50 values and determine combination effects. Synergy with dipyridamole is characterized by a significant increase in efficacy and cytotoxicity, even at low concentrations, rather than a shift in IC50 [2].
Intracellular Nucleotide Pool Measurement

This method quantifies the metabolic consequences of DHODH inhibition.

  • Cell Treatment: Incubate cells with this compound (e.g., 0.1-1 µM) for various durations (e.g., 2-24 hours) [4].
  • Nucleotide Extraction:
    • Harvest and wash cells with PBS.
    • Lyse cells using cold perchloric acid.
    • Neutralize extract with potassium hydroxide and store at -20°C until analysis [4].
  • HPLC Quantification:
    • Column: Partisil 10 SAX strong anion-exchange column.
    • Mobile Phase: Ammonium dihydrogen phosphate gradient.
    • Detection: Monitor at 262 nm [4].
    • Quantification: Compare peak areas to standard ribonucleoside triphosphate curves to determine pool sizes. Expect a time-dependent depletion of UTP and CTP following this compound treatment [4].
Target Engagement and Metabolic Tracing

This protocol confirms on-target engagement and measures pathway flux.

  • Metabolite Accumulation Analysis: Treat cells with this compound and use LC-MS to detect accumulation of upstream metabolites dihydroorotate and carbamoyl aspartate, confirming DHODH inhibition [5].
  • Isotopic Tracer Studies:
    • Culture cells in medium with dialyzed FBS to control uridine levels.
    • Treat with this compound in medium containing 15N-glutamine.
    • Extract metabolites and analyze by mass spectrometry to measure newly synthesized (M+1) UMP/UTP, reflecting de novo pathway flux [5].

Quantitative Profiling of this compound Activity

Table 1: Potency of this compound and Reference DHODH Inhibitors [2]

Compound Primary Target Cellular IC50 (Varies by cell line) Clinical Use & Notes
This compound (BQR) DHODH ~0.2 - 0.7 µM (HCT 116, MIA PaCa-2) Investigational; potent, specific [2]
Leflunomide (LEF) DHODH ~11 - >50 µM Approved for rheumatoid arthritis; less potent [2]
Teriflunomide (TERF) DHODH ~11 - >50 µM Approved for multiple sclerosis; active metabolite of LEF [2]

Table 2: this compound in Preclinical Cancer Models [4] [5]

Cancer Type Model System Key Findings Proposed Vulnerability Factor
T-ALL Murine models, human cell lines Exquisite sensitivity; DHODH inhibition reduced tumor growth [4] High reliance on de novo synthesis; low salvage capacity [4]
SCLC GEMMs, PDX models Selective sensitivity; this compound suppressed tumor growth in vivo [5] Low flux through de novo pathway; effective on-target inhibition [5]
AML Human xenograft models Induces differentiation; anti-leukemic effect [1] [8] High demand for nucleotides for proliferation [8]

Therapeutic Applications and Research Tools

  • Oncology: this compound shows promise in blood cancers like T-ALL and AML, as well as SCLC [4] [8] [5]. Its efficacy can be enhanced by co-inhibition of equilibrative nucleoside transporters (ENTs) with dipyridamole, which blocks salvage of extracellular nucleosides [2].
  • Immunosuppression: this compound was developed as an immunosuppressive drug for transplantation, functioning by suppressing lymphocyte proliferation [9].
  • Viral Infections: DHODH inhibition shows activity against various viruses, including vaccinia virus and SARS-CoV-2 [1] [3].
  • Advanced Research Tools: A novel [18F]this compound PET radiotracer has been developed for non-invasive imaging of DHODH expression and target engagement in vivo, supporting drug development and thermostics [1].

This compound's high potency and well-defined mechanism make it a valuable investigational agent. Future work will likely focus on optimizing its therapeutic window through predictive biomarkers and rational combination therapies.

References

Early Preclinical Findings from the 1980s

Author: Smolecule Technical Support Team. Date: February 2026

The foundational preclinical study for brequinar (also known as NSC 368390 or DuP-785) was published in 1985 by Dexter et al. [1]. The key quantitative findings from this research are summarized in the table below.

Study Focus Key Findings / Model Systems Outcome / Activity
In Vitro Cytotoxicity Murine leukemia L1210 cells [1] This compound demonstrated potent cytotoxicity, inhibiting cancer cell growth.
In Vivo Anti-tumor Activity Murine models: Lewis lung carcinoma, Colon carcinoma 38, B16 melanoma, Mammary adenocarcinoma CD8F1 [1] This compound sodium salt showed significant activity against a broad spectrum of experimental solid tumors.
Human Tumor Xenografts MX-1 human mammary carcinoma, CX-1 human colon carcinoma xenografts in mice [1] This compound exhibited significant anti-tumor activity against human tumor models.

Mechanism of Action in Preclinical Studies

This compound was identified as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) [1] [2]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is crucial for generating nucleotides needed for DNA and RNA synthesis [2] [3].

Rapidly dividing cancer cells are highly dependent on the de novo synthesis pathway to meet their increased demand for nucleotides. By inhibiting DHODH, this compound depletes the intracellular pools of pyrimidine nucleotides, thereby blocking DNA synthesis and cell proliferation [2] [3]. The diagram below illustrates how this compound disrupts this pathway.

brequinar_mechanism Glutamine + HCO₃⁻ Glutamine + HCO₃⁻ Carbamoyl phosphate Carbamoyl phosphate Glutamine + HCO₃⁻->Carbamoyl phosphate CPSII Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP (Uridine Monophosphate) UMP (Uridine Monophosphate) Orotate->UMP (Uridine Monophosphate) UMPS UMP UMP RNA & DNA Synthesis RNA & DNA Synthesis UMP->RNA & DNA Synthesis This compound This compound DHODH DHODH This compound->DHODH INHIBITS

Experimental Models and Protocols

The early preclinical assessment of this compound utilized standard and well-regarded experimental models and protocols of the time.

  • In Vitro Cytotoxicity Assay: The protocol involved exposing murine leukemia L1210 cells to this compound in culture. The growth inhibition of these cancer cells was then measured to determine the compound's cytotoxic potency [1].
  • � In Vivo Anti-tumor Efficacy Models: this compound's efficacy was tested in vivo using two main types of models [1]:
    • Murine Allograft Models: The compound was tested against tumors derived from mouse cell lines (e.g., Lewis lung carcinoma) implanted into syngeneic mice.
    • Human Tumor Xenograft Models: The compound was tested against human tumors (e.g., mammary carcinoma MX-1) implanted into immunosuppressed mice. Activity in these models was a key predictor of potential efficacy in human cancers.
  • Formulation for Testing: For in vivo studies, this compound was administered as a sodium salt to improve its solubility [1].

Reasons for Clinical Trial Failures and Future Potential

Despite strong preclinical results, this compound failed in clinical trials for solid tumors in the late 1980s and early 1990s [4] [2]. Insights from later research suggest several reasons for this failure, which also point to its potential in new applications:

  • Salvage Pathway Compensation: Cells can bypass de novo synthesis inhibition by using the salvage pathway, which imports extracellular nucleosides. Research shows that the efficacy of this compound is greatly enhanced when combined with inhibitors of equilibrative nucleoside transporters (ENTs), like dipyridamole [4].
  • Suboptimal Dosing Regimens: Clinical trials used intermittent dosing. However, subsequent studies indicate that continuous DHODH inhibition is necessary for a sustained anti-tumor effect, which was likely not achieved in early trials [4].
  • New Therapeutic Directions: The failure in solid tumors does not reflect the full potential of this compound. Research has shifted toward other areas where it shows promise, including:
    • Acute Myeloid Leukemia (AML): DHODH inhibition has shown a potent pro-differentiation effect on leukemic blasts, overcoming differentiation arrest [2].
    • Other Cancers: Preclinical studies suggest efficacy in neuroblastoma, triple-negative breast cancer, and certain RAS-driven tumors [5] [2].
    • Non-Oncologic Uses: this compound is being investigated as an immunosuppressant, antiparasitic, and antiviral agent, including as a potential treatment for COVID-19 [1].

References

Mechanism of Action: Inhibiting Pyrimidine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar exerts its effects by specifically targeting mitochondrial DHODH. This enzyme catalyzes the fourth step in the de novo biosynthesis of uridine monophosphate (UMP), the rate-limiting reaction that converts dihydroorotate to orotate [1] [2].

  • Key Pathway and Inhibition Site: The diagram below illustrates the pyrimidine biosynthesis pathway and the precise point of this compound's inhibition.

G Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMP UMP OMP->UMP RNA_DNA RNA_DNA UMP->RNA_DNA Precursors for DHODH DHODH This compound This compound This compound->DHODH  Inhibits

This compound inhibits DHODH, blocking the *de novo pyrimidine biosynthesis pathway.*

This inhibition leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes and many cancer cells, are susceptible to this compound due to their heavy reliance on the de novo synthesis pathway [1] [3].

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism and efficacy involved several critical experiments.

Initial In Vitro Growth Inhibition & Rescue

Early studies established this compound's cytostatic effect and its specific link to pyrimidine metabolism.

  • Objective: To determine if this compound's anti-proliferative effect could be reversed by adding intermediates of the pyrimidine pathway, thus identifying the specific metabolic step inhibited [4].
  • Protocol Summary:
    • Cell Lines: L1210 leukemia cells and M5 melanoma cells were cultured.
    • Treatment: Cells were treated with varying concentrations of this compound for 48 hours.
    • Rescue Assay: this compound-treated cells were co-treated with 1 mM uridine, orotic acid, cytidine, dihydroorotate (DHO), or carbamyl-aspartate.
    • Outcome Measurement: Cell growth was assessed after 48 hours. The concentration causing 50% growth inhibition (IC₅₀) was calculated.
  • Key Findings:
    • Growth inhibition by this compound was prevented by uridine or orotic acid, but not by dihydroorotate or carbamyl-aspartate [4]. This indicated that the target enzyme was located downstream of dihydroorotate and upstream of orotic acid, precisely where DHODH operates.
Direct Enzyme Inhibition Assay

This experiment provided direct biochemical evidence of this compound's potency.

  • Objective: To measure the direct inhibitory effect of this compound on the DHODH enzyme [4].
  • Protocol Summary:
    • Enzyme Source: DHODH was isolated from rat liver mitochondria.
    • Enzyme Activity Assay: The enzyme activity was measured with its natural substrate, L-dihydroorotate (Km ≈ 12 μM).
    • Inhibition Assay: The assay was performed in the presence of increasing concentrations of this compound.
    • Data Analysis: The inhibition constant (Ki) was determined.
  • Key Findings:
    • This compound was a potent inhibitor of DHODH with an apparent Ki of about 0.1 μM [4].
    • The mode of inhibition was characterized as linear mixed type.
In Vivo Distribution and Pharmacokinetics

Understanding the drug's behavior in the body is crucial for its development.

  • Objective: To investigate the distribution of this compound into normal and tumor tissues [5].
  • Protocol Summary:
    • Animal Model: Nude mice bearing human colon carcinoma xenografts.
    • Drug Administration: Mice were given a single intravenous dose of radiolabeled (¹⁴C) this compound sodium.
    • Sample Collection: Blood and various tissues (tumor, liver, intestine, etc.) were collected at 1, 6, and 24 hours post-administration.
    • Analysis: Drug concentrations in tissues were determined by measuring radioactivity and confirmed by HPLC in blood samples.
  • Key Findings:
    • This compound distributed rapidly to tumors and all tissues within 1 hour.
    • The tumor-to-blood drug concentration ratio was low (0.19 to 0.41).
    • Elimination rates from tissues were similar to that from blood.
    • Intact this compound was the primary form present in the blood [5].

Summary of Quantitative Biological Data

The table below consolidates key quantitative findings from various studies on this compound.

Parameter Value / Finding Experimental Context Source
DHODH Inhibition (IC₅₀) ~10-20 nM In vitro, recombinant human DHODH [6] [2]
Cellular Growth Inhibition (IC₅₀) 0.2 μM - >25 μM Varies by cell line (e.g., 0.48 μM in HCT116, >25 μM in HT-29) [3] [2]
Enzyme Inhibition Constant (Ki) ~0.1 μM In isolated rat liver mitochondria [4]
Rescue of Cell Growth Effective with 1 mM uridine or orotic acid; not with dihydroorotate L1210 and M5 cell cultures [4]
In Vivo Tumor Distribution Tumor-to-blood ratio: 0.19 - 0.41 Nude mice with colon carcinoma xenografts, 1-24h post-IV dose [5]

Recent Research and Combination Strategies

Despite its potency, this compound's efficacy as a single agent in clinical trials for solid tumors was limited, partly due to salvage pathways that allow cells to import nucleosides from the environment [3]. This has led to novel combination strategies.

  • Synergy with Nucleoside Transport Inhibitors: A prominent strategy combines this compound with Dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs). This combination prevents cancer cells from scavenging extracellular uridine, effectively blocking the salvage pathway and converting this compound's action from cytostatic to cytotoxic [3]. The synergy is illustrated below.

G This compound This compound DeNovoPathway De Novo Pyrimidine Synthesis This compound->DeNovoPathway  Inhibits Dipyridamole Dipyridamole SalvagePathway Salvage Pathway (Extracellular Uridine) Dipyridamole->SalvagePathway  Blocks NucleotidePools Intracellular Pyrimidine Nucleotide Pools DeNovoPathway->NucleotidePools SalvagePathway->NucleotidePools CellDeath Enhanced Cytotoxic Effect NucleotidePools->CellDeath

Combining this compound with Dipyridamole simultaneously blocks both pyrimidine sources, leading to synergistic cell death.

  • Immuno-oncology and Other Applications: this compound is being re-evaluated in acute myeloid leukemia (AML) for its ability to overcome differentiation blockade [6]. It is also investigated as a broad-spectrum antiviral agent (e.g., against SARS-CoV-2, influenza) and has been shown to downregulate PD-L1 in cancer cells, suggesting potential for combination with immune checkpoint inhibitors [7] [6] [2].

Conclusion for Researchers

This compound remains a quintessential tool compound and a benchmark DHODH inhibitor. Its well-elucidated mechanism provides a solid foundation for developing novel therapeutic strategies. Current research is focused on overcoming its limitations as a single agent through rational drug combinations, such as with ENT inhibitors, to enhance efficacy and expand its potential applications in oncology, virology, and immunology.

References

Comprehensive Application Notes and Protocols: Brequinar and Cisplatin Combination Therapy for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Combination Therapy

Brequinar (DUP 785; NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes intracellular pyrimidine pools, thereby impairing DNA and RNA synthesis in rapidly dividing cancer cells. Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, primarily intrastrand crosslinks, which trigger DNA damage responses and apoptosis in cancer cells. The synergistic relationship between these agents stems from their complementary mechanisms of action: this compound-induced nucleotide depletion impairs DNA repair mechanisms, thereby potentiating cisplatin-induced DNA damage.

Recent research has revealed that the combination exerts enhanced anticancer effects through the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. This combination has demonstrated particular promise in cervical cancer models, where it synergistically inhibits tumor growth both in vitro and in vivo through regulation of the mTOR pathway [1] [2]. The following application notes provide detailed protocols and data for researchers investigating this combination therapy.

Drug Profiles and Mechanism of Action

This compound Profile and Specifications

Table 1: this compound Pharmaceutical and Biochemical Properties

Property Specification
Chemical Name 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt
Molecular Target Dihydroorotate dehydrogenase (DHODH)
IC₅₀ for hDHODH 7-27 nM [3]
Mechanism Inhibition of de novo pyrimidine biosynthesis
Primary Effect Depletion of uridine and cytidine triphosphate pools
Solubility DMSO for stock solutions, aqueous buffers for working concentrations
Storage -20°C, protected from light

This compound exerts its anticancer effects through potent inhibition of mitochondrial DHODH, which catalyzes the fourth step in de novo uridine monophosphate (UMP) synthesis. This inhibition leads to depletion of pyrimidine nucleotides, essential precursors for DNA and RNA synthesis. Rapidly proliferating cancer cells are particularly vulnerable to this disruption due to their heightened dependence on de novo nucleotide biosynthesis rather than salvage pathways [3] [4]. Beyond its direct antiproliferative effects, this compound has been shown to sensitive cancer cells to various chemotherapeutic agents, including cisplatin, by impairing DNA damage response and repair mechanisms.

Cisplatin Profile and Specifications

Table 2: Cisplatin Pharmaceutical and Biochemical Properties

Property Specification
Chemical Name cis-diamminedichloroplatinum(II)
Molecular Target DNA purine bases
Primary Lesions 1,2-intrastrand crosslinks (≈90%), interstrand crosslinks
Mechanism DNA crosslinking preventing replication and transcription
Activation Intracellular chloride concentration-dependent aquation
Cell Cycle Effects Arrest at S, G1, or G2-M phases
Administration Intravenous infusion in normal saline

Cisplatin functions as a DNA-damaging agent that forms covalent adducts with nucleophilic sites on DNA bases, primarily at the N7 position of purine residues. The 1,2-intrastrand crosslinks constitute approximately 90% of the total DNA adducts and are primarily responsible for its cytotoxicity. These lesions distort the DNA helix, impede replication and transcription, and trigger apoptotic signaling pathways if not adequately repaired [5]. Cancer cell resistance to cisplatin often develops through enhanced DNA repair, decreased drug accumulation, and increased cytosolic inactivation, which the combination with this compound helps to overcome.

Clinical Protocol and Pharmacokinetic Data

Recommended Dosing and Administration

Based on phase I clinical trials in patients with advanced malignancies, the following dosing regimen has been established as the maximum tolerated combination:

  • Cisplatin: 75 mg/m² administered intravenously on Day 1 of a 28-day cycle
  • This compound: 650 mg/m² administered intravenously on Days 1, 8, and 15 of a 28-day cycle [6] [7]

The original weekly this compound schedule was modified due to excessive toxicity, with the current schedule allowing for improved tolerability while maintaining efficacy. Administration should be performed under close clinical supervision with appropriate hydration and antiemetic premedication standards as employed for cisplatin-based regimens.

Pharmacokinetic Profile and Interactions

Table 3: Pharmacokinetic Parameters of this compound and Cisplatin in Combination

Parameter This compound Cisplatin
Plasma Profile Biphasic Triphasic
Half-Life (t₁/₂β) 1.5-8.2 hours [8] Rapid initial decay
Protein Binding Unaffected by cisplatin Unaffected by this compound
Drug Interaction No significant alteration of cisplatin PK No significant alteration of this compound PK
Dosing Adjustment Not required when combined with cisplatin Not required when combined with this compound

Critical pharmacokinetic studies have demonstrated that co-administration does not significantly alter the pharmacokinetic properties of either drug. This compound exhibits a biphasic serum concentration curve with dose-dependent increases in area under the curve (AUC). Cisplatin plasma pharmacokinetics follows a triphasic pattern with unbound cisplatin decaying at a very rapid rate. The absence of pharmacokinetic interactions allows for full doses of both agents to be administered without compromising exposure to either drug [6] [7].

Toxicity Profile and Management

The dose-limiting toxicities observed in clinical trials include:

  • Myelosuppression: Primarily neutropenia and thrombocytopenia
  • Mucositis: Oral and gastrointestinal mucosal inflammation
  • Dermatological effects: Maculopapular skin reactions [6] [3]

Toxicity management requires regular monitoring of complete blood counts with differential and prompt intervention for hematological toxicity. The recommended maximum tolerated doses (MTDs) were established as cisplatin 60 mg/m² with this compound 860 mg/m², or alternatively cisplatin 75 mg/m² with this compound 650 mg/m² [6]. Dose reductions should be implemented based on the severity of observed toxicities, particularly for hematological parameters.

Preclinical Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the synergistic effects of this compound and cisplatin on cancer cell viability and proliferation.

Materials:

  • Cervical cancer cell lines (HeLa, CaSki) or other relevant cancer models
  • This compound: Prepare 10 mM stock solution in DMSO, store at -20°C
  • Cisplatin: Prepare 1 mg/mL stock solution in normal saline or culture medium
  • CCK-8 kit or MTT reagent for viability assessment
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Seed cells in 96-well plates at 2×10³ cells/well in 100 μL complete medium and culture overnight.
  • Prepare serial dilutions of this compound (0.01, 0.1, 1, 10, 100 μM) and cisplatin (0, 1, 2, 4, 8, 16 μM) in fresh medium.
  • Treat cells with single agents or combinations (ensure appropriate controls including vehicle-only treated cells).
  • Incubate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Add 10 μL CCK-8 reagent to each well and incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability as percentage relative to vehicle-treated controls.
  • Analyze data using CompuSyn or CalcuSyn software to determine combination indices (CI), where CI < 1 indicates synergy [1] [2].
4.1.2 Clonogenic Survival Assay

Purpose: To assess long-term effects of the combination treatment on cancer cell reproductive integrity.

Procedure:

  • Seed cells at low density (200-1000 cells/well) in 6-well plates.
  • After 24 hours, treat with this compound, cisplatin, or combination for 48 hours.
  • Replace with drug-free medium and culture for 7-14 days to allow colony formation.
  • Fix cells with methanol and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells manually or using automated colony counters.
  • Calculate plating efficiency and surviving fraction relative to untreated controls.
In Vivo Xenograft Models

Purpose: To evaluate the antitumor efficacy of this compound and cisplatin combination in animal models.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)
  • Cancer cells for xenograft establishment (e.g., HeLa, CaSki for cervical cancer)
  • This compound: Prepare in vehicle (e.g., 0.5% methylcellulose)
  • Cisplatin: Prepare in normal saline
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Subcutaneously inject 5×10⁶ cancer cells into the flanks of mice.
  • Monitor tumor growth until palpable tumors reach approximately 100 mm³.
  • Randomize mice into four treatment groups (n=5-10/group):
    • Vehicle control
    • This compound alone (e.g., 50 mg/kg, oral gavage, 3×/week)
    • Cisplatin alone (e.g., 3-5 mg/kg, intraperitoneal, weekly)
    • Combination therapy
  • Administer treatments according to the established schedule.
  • Measure tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor volume using the formula: V = (length × width²)/2.
  • Monitor body weight and general health as indicators of toxicity.
  • Continue treatment for 3-4 weeks or until tumors in control group reach endpoint size.
  • For endpoint analysis, harvest tumors for molecular studies (Western blot, IHC) [1] [2].

Molecular Mechanism and Signaling Pathways

Ferroptosis Induction Pathway

The combination of this compound and cisplatin has been demonstrated to synergistically induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanism involves this compound-mediated DHODH inhibition, which suppresses the conversion of dihydroorotate to orotate in the mitochondrial electron transport chain. This disruption impairs the regeneration of ubiquinol, an important mitochondrial antioxidant, leading to accumulation of lipid reactive oxygen species (ROS). Cisplatin concurrently contributes to oxidative stress through DNA damage response pathways. The combination results in downregulation of the mTOR signaling pathway, a key regulator of cell growth and metabolism that normally functions as a ferroptosis defender [1] [2].

The following diagram illustrates the molecular mechanism of ferroptosis induction by the this compound and cisplatin combination:

G This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Cisplatin Cisplatin DNA_Damage DNA Crosslink Damage Cisplatin->DNA_Damage Pyrimidine_Depletion Pyrimidine Nucleotide Depletion DHODH_Inhibition->Pyrimidine_Depletion Ubiquinol_Reduction Reduced Ubiquinol Regeneration DHODH_Inhibition->Ubiquinol_Reduction mTOR_Inhibition mTOR Pathway Inhibition Pyrimidine_Depletion->mTOR_Inhibition DNA_Damage->mTOR_Inhibition contributes to Lipid_ROS Lipid ROS Accumulation Ubiquinol_Reduction->Lipid_ROS Ferroptosis Ferroptosis Cell Death Lipid_ROS->Ferroptosis mTOR_Inhibition->Lipid_ROS enhances

Figure 1: Molecular mechanism of ferroptosis induction by this compound and cisplatin combination therapy

Analysis of Ferroptosis Markers

Purpose: To confirm ferroptosis as the cell death mechanism in combination-treated cells.

Materials:

  • Flow cytometer with appropriate filters
  • C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescent probe for lipid peroxidation
  • Malondialdehyde (MDA) assay kit
  • Iron chelators (e.g., deferoxamine) as negative controls
  • Ferroptosis inhibitors (e.g., liproxstatin-1, ferrostatin-1)

Procedure:

  • Treat cells with this compound, cisplatin, combination, or vehicle control for 24-48 hours.
  • For lipid ROS detection:
    • Harvest cells and incubate with C11-BODIPY⁵⁸¹/⁵⁹¹ (5 μM) for 30 minutes at 37°C.
    • Analyze by flow cytometry (excitation/emission: 581/591 nm for oxidized form).
  • For MDA measurement:
    • Lyse cells and process according to MDA assay kit instructions.
    • Measure thiobarbituric acid-reactive substances at 532 nm.
  • To confirm ferroptosis specificity:
    • Pre-treat cells with ferroptosis inhibitors (e.g., 1 μM liproxstatin-1) for 2 hours before adding combination treatment.
    • Assess rescue of cell viability using CCK-8 assay as described in section 4.1.1 [1].

Research Applications and Future Directions

The this compound and cisplatin combination holds particular promise for several cancer research applications:

Cervical Cancer Research

The combination has demonstrated significant synergy in cervical cancer models, with studies showing that DHODH inhibition sensitizes cervical cancer cells to cisplatin-induced ferroptosis. This approach is especially relevant given the increased DHODH expression observed in cervical cancer tissues compared to normal controls [1] [2]. Researchers exploring novel therapeutic strategies for cervical cancer, particularly in the context of cisplatin resistance, may find this combination particularly valuable.

Overcoming Chemotherapy Resistance

The ability of this compound to impair DNA repair through pyrimidine depletion provides a rational basis for overcoming cisplatin resistance mechanisms. This approach may be particularly effective in cancers known to develop resistance through enhanced nucleotide excision repair or translesion synthesis. Research applications could include models of recurrent disease following initial cisplatin treatment failure.

Acute Myeloid Leukemia (AML) Applications

While this protocol focuses on solid tumors, DHODH inhibition has demonstrated significant potential in AML research. Studies have shown that DHODH inhibitors can induce apoptosis and differentiation in AML cells, suggesting potential utility in hematological malignancies [9] [4]. Researchers could adapt these protocols for AML models by adjusting cell culture conditions and endpoint analyses.

Troubleshooting and Technical Considerations

  • Variable combination effects: Different cell lines may show varying degrees of synergy. Conduct preliminary dose-response curves for each agent alone before combination studies.
  • This compound solubility: Ensure proper DMSO concentration in working solutions (<0.1% final concentration) to avoid solvent toxicity.
  • Cisplatin stability: Prepare cisplatin solutions immediately before use as aquation occurs over time, potentially altering activity.
  • Ferroptosis confirmation: Always include appropriate inhibitor controls (liproxstatin-1, deferoxamine) to confirm ferroptosis specifically.
  • In vivo dosing adjustments: Monitor animal weight and health closely; be prepared to adjust doses based on strain-specific tolerances.

Conclusion

The combination of this compound and cisplatin represents a promising approach for cancer therapy research, leveraging complementary mechanisms of action to achieve synergistic antitumor effects. The provided protocols offer detailed methodologies for evaluating this combination in both in vitro and in vivo models, with particular emphasis on the newly identified ferroptosis mechanism. Researchers are encouraged to adapt these protocols to their specific cancer models while maintaining the core principles of appropriate dosing, schedule, and mechanistic validation.

References

Comprehensive Application Notes and Protocols: Brequinar and Anti-PD-1 Combination Therapy for Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

Brequinar (BQR) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Originally developed as an immunosuppressive agent, this compound has recently emerged as a promising candidate for combination cancer immunotherapy due to its multifaceted effects on both tumor cells and the immune microenvironment. The rationale for combining this compound with anti-PD-1 immune checkpoint blockade stems from this compound's ability to simultaneously address two major barriers to effective antitumor immunity: (1) inadequate antigen presentation by tumor cells, and (2) the presence of immunosuppressive myeloid populations in the tumor microenvironment.

The synergistic potential of this combination is supported by multiple preclinical studies demonstrating that this compound treatment enhances the efficacy of PD-1 blockade across various murine tumor models, including melanoma, breast cancer, and bladder cancer models. Importantly, this compound achieves these effects through mechanisms distinct from its known DHODH inhibition function, including potential direct interactions with PD-L1 and induction of immunogenic cell death through ferroptosis pathways. This application note provides a comprehensive overview of the molecular mechanisms, experimental protocols, and translational considerations for implementing this compound and anti-PD-1 combination therapy in preclinical and clinical settings.

Key Mechanistic Insights

Multi-Modal Mechanisms of Action

This compound enhances anti-PD-1 therapy efficacy through multiple complementary biological mechanisms that collectively remodel the tumor microenvironment to favor antitumor immunity:

  • Enhanced Antigen Presentation: this compound treatment induces pyrimidine nucleotide depletion, which leads to upregulation of antigen presentation pathway genes and increased cell surface MHC class I expression in cancer cells. This effect is strictly dependent on pyrimidine starvation and results in enhanced recognition and killing of tumor cells by cytotoxic T cells [1] [2] [3].

  • Myeloid Cell Modulation: this compound promotes terminal differentiation of myeloid-derived suppressor cells (MDSCs) in the bone marrow, reducing their immunosuppressive capacity and enhancing their maturation into functional myeloid cells. This effect reverses one of the key mechanisms of immunotherapy resistance in breast cancer and other solid tumors [4].

  • Ferroptosis Induction: Through its inhibition of DHODH in mitochondria, this compound triggers mitochondrial lipid peroxidation and ferroptosis, an immunogenic form of cell death characterized by the release of damage-associated molecular patterns (DAMPs) that activate dendritic cells and enhance T cell priming [5] [6].

  • Potential Direct PD-L1 Interaction: Molecular docking studies suggest that this compound and its analogs may directly bind to PD-L1 and stabilize PD-L1 dimers, potentially interfering with PD-1/PD-L1 interaction independently of its metabolic effects [7].

Experimental Validation Models

The combination of this compound with anti-PD-1 therapy has been validated across multiple preclinical models:

Table 1: Preclinical Models Demonstrating Efficacy of this compound + Anti-PD-1 Combination

Cancer Type Model System Key Findings Reference
Melanoma B16F10 syngeneic model Significant prolongation of mouse survival with combination vs either monotherapy [1] [2]
Triple-Negative Breast Cancer Patient-derived xenografts in humanized mice Enhanced reduction in tumor growth and increased survival [8] [4]
Bladder Cancer MB49 syngeneic model Improved checkpoint blockade immunotherapy through ferroptosis induction [5]
Colon Cancer MC38 syngeneic model Increased CD8+ T cell infiltration and enhanced tumor growth inhibition [6]

Protocol 1: Evaluating Antigen Presentation Enhancement

Background and Principle

This compound treatment induces dose-dependent upregulation of antigen presentation machinery in cancer cells through depletion of intracellular pyrimidine nucleotides. This protocol details methods to quantify this compound-induced enhancement of MHC class I expression and antigen presentation capability, which is crucial for predicting combination therapy responses.

Materials and Reagents
  • Cancer cell lines (e.g., CFPAC-1 pancreatic ductal adenocarcinoma, B16F10 melanoma, or other relevant models)
  • This compound stock solution (10 mM in DMSO)
  • Uridine stock solution (100 mM in PBS)
  • Anti-MHC class I antibody for flow cytometry (e.g., H-2Kb/Db for mouse cells, HLA-A,B,C for human cells)
  • RNA extraction kit
  • Reverse transcription and quantitative PCR reagents
  • Primers for antigen presentation genes (HLA-A, HLA-B, HLA-C, B2M, TAP1, TAP2 for human; H2-Db, H2-Kb, B2m for mouse)
Step-by-Step Procedure
3.3.1 Cell Culture and Treatment
  • Culture cancer cells in appropriate medium until 60-70% confluence
  • Treat cells with this compound at concentrations ranging from 10 nM to 1 μM for 24 hours to 2 weeks
  • Include control groups treated with vehicle (DMSO) only
  • For rescue experiments, include groups with this compound + 1 mM uridine
  • Refresh medium and drugs every 2-3 days for long-term treatments
3.3.2 Flow Cytometry for MHC Class I Surface Expression
  • Harvest cells using enzyme-free dissociation buffer
  • Wash cells twice with cold FACS buffer (PBS + 2% FBS)
  • Stain with anti-MHC class I antibody or isotype control (30 minutes, 4°C)
  • Wash cells twice with cold FACS buffer
  • Analyze using flow cytometry, collecting at least 10,000 events per sample
  • Calculate mean fluorescence intensity (MFI) and percentage of MHC class I-positive cells
3.3.3 Quantitative PCR for Antigen Presentation Genes
  • Extract total RNA using commercial kits
  • Synthesize cDNA using reverse transcription kit
  • Perform qPCR with primers for antigen presentation pathway genes
  • Use GAPDH or β-actin as housekeeping controls
  • Calculate fold changes using the 2^(-ΔΔCt) method
Anticipated Results

Table 2: Expected Effects of this compound on Antigen Presentation Markers

Parameter Vehicle Control This compound 100 nM This compound 1 μM This compound + Uridine
MHC-I MFI 100 ± 12% 180 ± 15% 250 ± 20% 110 ± 10%
HLA-A mRNA 1.0 ± 0.2 2.5 ± 0.3 4.2 ± 0.5 1.2 ± 0.3
TAP1 mRNA 1.0 ± 0.3 2.1 ± 0.4 3.8 ± 0.6 1.1 ± 0.2
CD8+ T cell killing 25 ± 5% 45 ± 7% 65 ± 8% 28 ± 6%
Data Interpretation Notes
  • The uridine rescue confirms the on-target nature of this compound's effects
  • Effects are typically dose-dependent and time-dependent, with maximal changes observed after 7-14 days of continuous treatment
  • Response magnitude varies by cell line based on their salvage pathway activity and basal pyrimidine metabolism

Protocol 2: Assessing Myeloid Cell Modulation

Background and Principle

This compound differentiates myeloid-derived suppressor cells in the bone marrow by inhibiting pyrimidine synthesis, reducing their immunosuppressive capacity without decreasing overall MDSC numbers. This protocol outlines methods to evaluate this compound's effects on MDSC differentiation and function.

Materials and Reagents
  • Mouse models (e.g., 4T1 breast cancer, MC38 colon cancer)
  • This compound for in vivo administration (formulated in 0.5% methylcellulose)
  • Flow cytometry antibodies: CD11b, Gr-1, Ly6G, Ly6C, CD101, F4/80
  • T cell suppression assay materials
  • Arginase activity assay kit
  • NO detection kit
Step-by-Step Procedure
4.3.1 In Vivo Treatment and Tissue Collection
  • Establish tumor models in appropriate mouse strains (e.g., BALB/c for 4T1, C57BL/6 for MC38)
  • When tumors reach 100-150 mm³, randomize mice into treatment groups
  • Administer this compound orally at 5 mg/kg daily or 25 mg/kg every other day
  • For combination groups, add anti-PD-1 antibody (200 μg per dose, IP, twice weekly)
  • After 2-3 weeks of treatment, collect blood, spleen, bone marrow, and tumors for analysis
4.3.2 MDSC Phenotyping by Flow Cytometry
  • Prepare single-cell suspensions from collected tissues
  • Stain with MDSC panel antibodies:
    • PMN-MDSCs: CD11b+Ly6G+Ly6C-low
    • M-MDSCs: CD11b+Ly6G-Ly6C-high
  • Include maturation markers (CD101) to assess differentiation status
  • Analyze by flow cytometry, quantifying both percentage and absolute numbers
4.3.3 Functional Suppression Assay
  • Isolate MDSCs from treated mice by magnetic sorting (CD11b+ selection)
  • Co-culture with CFSE-labeled splenic T cells at various ratios (1:1 to 1:8)
  • Activate T cells with anti-CD3/CD28 stimulation
  • After 72 hours, analyze T cell proliferation by CFSE dilution
  • Measure arginase activity and NO production in MDSC cultures
Anticipated Results
  • This compound treatment increases expression of maturation markers (CD101) on PMN-MDSCs without changing total MDSC numbers
  • MDSCs from this compound-treated mice show reduced suppression of T cell proliferation (from ~70% suppression to ~30% suppression at 1:2 ratio)
  • Decreased production of immunosuppressive mediators (arginase, iNOS, ROS)
  • Enhanced response to anti-PD-1 therapy in combination groups

Protocol 3: In Vivo Combination Therapy Efficacy

Background and Principle

This protocol evaluates the antitumor efficacy of this compound combined with anti-PD-1 antibody in immunocompetent mouse models, assessing both primary tumor growth and metastatic burden.

Materials and Reagents
  • Syngeneic mouse tumor cells (B16F10 melanoma, 4T1 breast cancer, MC38 colon cancer)
  • This compound formulated for oral administration (0.5% methylcellulose)
  • Anti-PD-1 antibody (clone RMP1-14 for mouse, commercially available)
  • Calipers for tumor measurement
  • Instruments for metastasis quantification
Step-by-Step Procedure
5.3.1 Tumor Implantation and Treatment
  • Implant tumor cells subcutaneously (1×10⁵ to 5×10⁵ cells per mouse) in appropriate mouse strains
  • Randomize mice when tumors reach 50-100 mm³ (6-8 mice per group)
  • Administer treatments:
    • Vehicle control (oral gavage, daily)
    • This compound (5 mg/kg, oral gavage, daily)
    • Anti-PD-1 (200 μg, IP, twice weekly)
    • Combination (this compound + anti-PD-1)
  • Monitor tumor dimensions 2-3 times weekly using calipers
  • Calculate tumor volume: V = (length × width²) / 2
  • Euthanize mice when tumor volume exceeds 1500 mm³ or according to IACUC guidelines
5.3.2 Immune Monitoring in Tumors
  • Harvest tumors at endpoint or on day 14-21 of treatment
  • Prepare single-cell suspensions using tumor dissociation kits
  • Stain for immune cell populations:
    • T cells: CD3, CD4, CD8, CD69, PD-1, TIM-3
    • Myeloid cells: CD11b, F4/80, CD11c, MHC class II
    • NK cells: NK1.1, CD49b
  • Analyze by flow cytometry, reporting both percentages and absolute numbers
  • For T cell function, stimulate cells with PMA/ionomycin and measure IFN-γ production by intracellular staining
Anticipated Results

Table 3: Expected Therapeutic Outcomes in B16F10 Melanoma Model

Treatment Group Tumor Volume (Day 21) Survival (Median Days) CD8+ T cell Infiltration IFN-γ+ CD8+ T cells
Vehicle Control 1500 ± 200 mm³ 24 5 ± 2% 8 ± 3%
This compound alone 900 ± 150 mm³ 32 12 ± 3% 20 ± 5%
Anti-PD-1 alone 600 ± 120 mm³ 38 15 ± 4% 25 ± 6%
Combination 300 ± 80 mm³ 50+ 25 ± 5% 45 ± 8%

Pathway Diagrams and Conceptual Framework

This compound's Multi-Mechanistic Enhancement of Anti-PD-1 Therapy

G This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Direct_PDL1_Binding Potential Direct PD-L1 Binding This compound->Direct_PDL1_Binding Pyrimidine_Depletion Pyrimidine Nucleotide Depletion DHODH_Inhibition->Pyrimidine_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction DHODH_Inhibition->Mitochondrial_Dysfunction AP_Genes Antigen Presentation Gene Upregulation Pyrimidine_Depletion->AP_Genes MDSC_Differentiation MDSC Differentiation Pyrimidine_Depletion->MDSC_Differentiation Synergistic_Effect Synergistic Antitumor Response Direct_PDL1_Binding->Synergistic_Effect MHC_Upregulation MHC Class I Surface Expression Increase AP_Genes->MHC_Upregulation Enhanced_Recognition Enhanced Tumor Cell Recognition by CD8+ T Cells MHC_Upregulation->Enhanced_Recognition Improved_Function Improved T Cell Function Enhanced_Recognition->Improved_Function Reduced_Suppression Reduced Immunosuppression MDSC_Differentiation->Reduced_Suppression Reduced_Suppression->Improved_Function Lipid_Peroxidation Lipid Peroxidation Mitochondrial_Dysfunction->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis DAMPs_Release DAMPs Release Ferroptosis->DAMPs_Release DC_Activation Dendritic Cell Activation DAMPs_Release->DC_Activation T_Cell_Priming Enhanced T Cell Priming DC_Activation->T_Cell_Priming T_Cell_Priming->Improved_Function Improved_Function->Synergistic_Effect Anti_PD1 Anti-PD-1 Therapy Checkpoint_Blockade Checkpoint Blockade Anti_PD1->Checkpoint_Blockade T_Cell_Reinvigoration T Cell Reinvigoration Checkpoint_Blockade->T_Cell_Reinvigoration T_Cell_Reinvigoration->Synergistic_Effect

Experimental Workflow for Combination Therapy Evaluation

G In_Vitro In Vitro Studies MHC_Assay MHC-I Expression Analysis (Flow Cytometry) In_Vitro->MHC_Assay Gene_Expression APP Gene Expression (qPCR) In_Vitro->Gene_Expression Tcell_Killing T Cell Killing Assay In_Vitro->Tcell_Killing Ex_Vivo Ex Vivo Studies Integration Data Integration and Mechanistic Validation MHC_Assay->Integration Gene_Expression->Integration Tcell_Killing->Integration MDSC_Phenotyping MDSC Phenotyping and Function Ex_Vivo->MDSC_Phenotyping Cytokine_Analysis Cytokine/Chemokine Profiling Ex_Vivo->Cytokine_Analysis In_Vivo In Vivo Efficacy MDSC_Phenotyping->Integration Cytokine_Analysis->Integration Tumor_Implantation Tumor Implantation (Syngeneic Models) In_Vivo->Tumor_Implantation Treatment_Groups Treatment Groups: • Vehicle • this compound • Anti-PD-1 • Combination Tumor_Implantation->Treatment_Groups Monitoring Tumor Growth Monitoring and Survival Analysis Treatment_Groups->Monitoring Immune_Analysis Tumor Immune Contexture Analysis Monitoring->Immune_Analysis Immune_Analysis->Integration

Translational Considerations and Clinical Development

Biomarker Strategy for Patient Selection

The successful clinical translation of this compound and anti-PD-1 combination therapy requires appropriate patient stratification biomarkers:

  • Tumor Pyrimidine Metabolism Signature: Tumors with high expression of DHODH and other de novo pyrimidine synthesis pathway components may be more sensitive to this compound
  • Antigen Presentation Defect: Tumors with low basal MHC class I expression or defects in antigen processing machinery may derive particular benefit
  • Myeloid-Rich Microenvironment: Tumors with high MDSC infiltration may respond better to this compound's differentiation effects
  • Ferroptosis Sensitivity Markers: Tumors with low GPX4 expression or high phospholipid polyunsaturated fatty acid content may be more prone to this compound-induced ferroptosis
Clinical Trial Design Considerations

Based on preclinical evidence, the following design elements should be considered for clinical trials:

  • Dosing Schedule: Intermittent this compound dosing (e.g., 1-2 weeks on/1 week off) may maintain efficacy while reducing toxicity
  • Sequencing: Preclinical data support initiating this compound before or concurrent with anti-PD-1 therapy
  • Combination Partners: Potential for triple combinations with other immunomodulatory agents based on this compound's mechanism
  • Monitoring: Include serial biopsies for immune monitoring and pharmacodynamic assessments
Resistance Mechanisms and Countermeasures

Despite the promising efficacy of this compound and anti-PD-1 combinations, several resistance mechanisms may emerge:

  • Salvage Pathway Upregulation: Increased expression of uridine phosphorylase or other salvage pathway components can bypass DHODH inhibition
  • Compensatory Checkpoint Expression: Upregulation of alternative immune checkpoints (TIM-3, LAG-3, TIGIT) may require additional blockade
  • Ferroptosis Resistance: Changes in lipid composition or antioxidant defenses may reduce ferroptosis sensitivity
  • Metabolic Adaptations: Shift to alternative nucleotide sources or metabolic pathways

Conclusion

The combination of This compound with anti-PD-1 therapy represents a promising approach to overcome resistance to immune checkpoint blockade through multiple complementary mechanisms. By enhancing antigen presentation, promoting MDSC differentiation, and inducing immunogenic ferroptosis, this compound addresses key limitations of current immunotherapy approaches. The protocols outlined in this application note provide a framework for preclinical evaluation and clinical translation of this combination strategy across multiple cancer types. Future work should focus on identifying optimal patient selection biomarkers, dosing schedules, and potential triple combination therapies to maximize clinical benefit.

References

Brequinar and dipyridamole synergy ENT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Rationale and Application Notes

The synergistic effect of brequinar and dipyridamole arises from the simultaneous inhibition of the de novo and salvage pathways for pyrimidine biosynthesis [1] [2]. This dual blockade creates a critical nucleotide imbalance that proliferating cells, such as cancer cells, or host cells supporting viral replication, cannot overcome.

The diagram below illustrates this key mechanism and its cellular consequences.

G cluster_1 De Novo Synthesis Pathway cluster_2 Salvage Pathway DHODH DHODH Enzyme DeNovoUMP UMP, UTP, CTP (Pyrimidine Nucleotides) DHODH->DeNovoUMP Catalyzes Pyrimidines Pool of Intracellular Pyrimidine Nucleotides DeNovoUMP->Pyrimidines ENT ENT1/2 Transporter SalvageUrid Extracellular Uridine/Cytidine ENT->SalvageUrid Imports SalvageUrid->Pyrimidines CellGrowth Impaired DNA/RNA Synthesis & Cell Death Pyrimidines->CellGrowth This compound This compound (DHODH Inhibitor) This compound->DHODH Inhibits Dipyridamole Dipyridamole (ENT Inhibitor) Dipyridamole->ENT Inhibits

Key Application Notes
  • Oncology: The combination is effective against various solid tumor cell lines, including colon (HCT-116, HT-29) and pancreatic (MIA PaCa-2) cancers, which are often reliant on de novo synthesis [1]. The strategy is particularly relevant for tumors with low expression of cytidine deaminase (CDA), making them more vulnerable to nucleotide pool disruption [3].
  • Antiviral Therapy: This approach acts as a host-acting antiviral (HAA) against RNA viruses like SARS-CoV-2 (including Beta and Delta variants) [2]. By depleting the host cell's pyrimidine pools, it deprives the virus of nucleotides essential for replication.
  • Immuno-oncology Consideration: While the combination is cytotoxic to cancer cells, it can also suppress T-cell activity [3]. For immuno-oncology applications, a newer approach is to use specific ENT1 inhibitors (e.g., EOS301984) to prevent adenosine-mediated suppression of T-cells and restore their anti-tumor function, potentially in combination with anti-PD-1 therapy [4] [5].

Summary of Quantitative Data

The tables below summarize key efficacy and pharmacokinetic data from recent studies.

Table 1: In Vitro Efficacy of this compound and Dipyridamole in Cancer Cell Lines [1]

Cell Line Cancer Type This compound IC₅₀ (μM) MTT Assay This compound IC₅₀ (μM) CFA Synergy with Dipyridamole
HCT-116 Colon 0.480 ± 0.14 0.218 ± 0.24 Yes, strong synergy
HT-29 Colon >25 >25 Yes, synergy observed
MIA PaCa-2 Pancreatic 0.680 ± 0.25 0.590 ± 0.36 Yes, strong synergy

IC₅₀: Half-maximal inhibitory concentration; MTT: Metabolic activity assay (72h); CFA: Colony Formation Assay (long-term).

Table 2: Key Pharmacokinetic and Dosing Parameters [1] [2] [6]

Parameter This compound Dipyridamole
Primary Target Dihydroorotate Dehydrogenase (DHODH) Equilibrative Nucleoside Transporters (ENT1/2)
Mechanism Inhibits de novo pyrimidine synthesis Inhibits salvage of extracellular nucleosides
Plasma Protein Binding High High
Reported Effective Concentrations (In Vitro) Low nanomolar to low micromolar range [2] 0.1 - 25 μM (synergy observed at low μM range) [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Synergy Assessment in Cancer Cells

This protocol is adapted from studies demonstrating synergy in colon and pancreatic cancer cell lines [1].

1. Cell Culture and Seeding

  • Maintain cell lines (e.g., HCT-116, MIA PaCa-2) in appropriate media (e.g., DMEM + 10% FBS).
  • For viability assays (MTT): Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow to adhere overnight.
  • For clonogenic assays (CFA): Seed cells in 6-well plates at a very low density (200-500 cells/well).

2. Compound Preparation and Treatment

  • Prepare stock solutions: this compound (e.g., 10 mM in DMSO), Dipyridamole (e.g., 50 mM in DMSO).
  • Treatment Groups:
    • Vehicle control (DMSO, typically ≤0.5%)
    • This compound alone (dose range: 0.001 - 25 µM)
    • Dipyridamole alone (dose range: 0.1 - 50 µM)
    • Combination of this compound and Dipyridamole.
  • For synergy assessment, use a constant non-toxic dose of Dipyridamole (e.g., 1 µM) with a titration of this compound.
  • Treat cells for 72 hours (MTT) or continuously for 1-2 weeks (CFA, with medium changes every 3-4 days).

3. Data Collection and Analysis

  • MTT Assay: After treatment, add MTT reagent (0.5 mg/mL), incubate for 2-4 hours, solubilize formazan crystals with DMSO or SDS buffer, and measure absorbance at 570 nm.
  • Clonogenic Assay: After incubation, fix colonies with methanol or acetic acid, stain with crystal violet (0.5% w/v), and count colonies (>50 cells).
  • Data Analysis: Calculate % cell viability relative to vehicle control. Use software like CompuSyn to calculate Combination Index (CI) values to formally demonstrate synergy (CI < 1 indicates synergy).
Protocol 2: In Vitro Antiviral Efficacy Assay

This protocol is used to evaluate the combination against SARS-CoV-2 [2].

1. Cell and Virus Culture

  • Use A549/ACE2 cells (human lung cells engineered to express ACE2 receptor) maintained in DMEM with 10% FBS.
  • Use SARS-CoV-2 strains (e.g., prototype, Variants of Concern) in a BSL-3 facility.

2. Compound Treatment and Infection

  • Pre-treat cells with compounds for 1-2 hours before infection.
  • Treatment Groups: Vehicle, this compound alone, Dipyridamole alone, Combination.
  • Infect cells with SARS-CoV-2 at a low MOI (e.g., 0.01-0.05) for 1 hour, then replace with fresh medium containing the compounds.

3. Data Collection and Analysis

  • Viral Titer Measurement: At 24-48 hours post-infection, collect supernatant. Quantify viral titer using plaque assay or TCID₅₀ on Vero E6 cells.
  • Cell Viability: Perform in parallel using an MTT assay to ensure antiviral effects are not due to cytotoxicity.
  • Analysis: Calculate % viral inhibition relative to infected vehicle control. A significant enhancement of inhibition in the combination group indicates synergy.

Critical Considerations for Experimental Design

  • Cytostatic vs. Cytotoxic Effects: this compound alone is often cytostatic, causing S-phase arrest. The combination with dipyridamole induces cytotoxic effects. Assays like CFA or apoptosis detection (e.g., caspase activation) are necessary to capture this critical difference [1].
  • Rescue Experiments: To confirm on-target mechanism, perform rescue experiments by adding exogenous uridine (e.g., 50 µM) or cytidine to the culture medium. Reversal of the combination's cytotoxic/antiviral effect confirms the pyrimidine depletion mechanism [1] [3].
  • Serum Considerations: Plasma nucleoside levels and enzyme activities (e.g., CDA in human serum) can significantly impact results. The cytidine/uridine ratio is higher in fetal bovine serum than in human serum, which can influence the efficacy of the combination and should be considered when translating findings [3].

References

Brequinar as a Differentiation Therapy in AML: Mechanism & Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar induces myeloid differentiation in AML cells by inhibiting dihydroorotate dehydrogenase (DHODH) [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [3] [4]. Its inhibition leads to intracellular pyrimidine depletion, which triggers a differentiation program and reverses the differentiation blockade characteristic of AML [1] [5]. This mechanism is not limited to specific genetic subtypes of AML, making it a broad therapeutic strategy [1] [6].

The following diagram illustrates the experimental workflow for evaluating this compound-induced differentiation, integrating key assays from multiple studies.

G Start Start: AML Cell Line/ Primary Blasts A1 In vitro Treatment with this compound Start->A1 A2 Confirm DHODH Inhibition (Pyrimidine Depletion) A1->A2 A3 Measure Differentiation Markers A2->A3 B1 Rescue with Uridine (Confirm mechanism specificity) A2->B1 A4 Assess Functional Differentiation A3->A4 C1 Flow Cytometry: CD11b, CD14 A3->C1 C2 Cell Morphology: Wright-Giemsa Staining A3->C2 A5 Evaluate Cell Fate A4->A5 D1 Phagocytosis Assay A4->D1 D2 NBT Reduction Assay (Respiratory Burst) A4->D2 End Analysis & Conclusions A5->End E1 Cell Cycle Analysis (S-phase Arrest) A5->E1 E2 Apoptosis Assay (Annexin V/PI) A5->E2 E3 Cell Viability/Proliferation (AlamarBlue, MTT) A5->E3

Key Experimental Parameters and Reported Outcomes

The table below summarizes this compound treatment models and concentrations used in recent studies.

Cell Line / Model Reported this compound Concentration Treatment Duration Primary Readout Citation
MLL-rearranged models (e.g., MOLM-13) ~500 nM 4-7 days CD11b+ population ↑, Phagocytosis ↑ [6]
U937 500 nM 72 hours CD11b/CD64 expression ↑, Morphological changes [5]
HL-60, THP-1 Not explicitly stated for this compound* 96 hours CD11b+/CD14+ phenotype ↑ [7]
Primary Human AML Blasts 1 µM (ASLAN003, a DHODHi) 96 hours CD11b expression ↑ [4]
Murine ER-HoxA9 Model Identified via HTS 4 days GFP (Lysozyme) expression ↑ [1]

> *Note on analogs: One study [7] used a novel class of DHODH inhibitors (PUB-SOs) based on the this compound scaffold, demonstrating the generalizability of the protocol.

Detailed Experimental Protocols

In Vitro Differentiation of AML Cell Lines

This is a core protocol for initial screening and mechanism validation.

  • Cell Culture & Treatment:

    • Maintain AML cell lines (e.g., MOLM-13, U937, HL-60, THP-1) in their recommended medium (e.g., RPMI-1640 + 10% FBS) [5] [6].
    • Seed cells at a density of 4,000-50,000 cells per well in a 96-well or 24-well plate.
    • Treat with this compound at a working concentration range of 100 nM to 1 µM. Include a negative control (vehicle, e.g., DMSO) and a positive control for differentiation if available [5] [6].
    • Incubate for 72 to 96 hours. Longer incubation (up to 7 days) may be required for robust differentiation and functional assays [6].
    • Mechanism Confirmation: To confirm that effects are due to DHODH inhibition, include a control group co-treated with this compound and uridine (10-50 µM), which bypasses the DHODH block in the pyrimidine synthesis pathway [8] [5].
  • Differentiation Assessment (72-96 hours post-treatment):

    • Flow Cytometry: Harvest cells and stain for surface myeloid differentiation markers. Key markers include CD11b-APC and CD14. Analyze using flow cytometry. A successful differentiation is indicated by a significant increase in the percentage of CD11b+/CD14+ cells [7] [6].
    • Morphological Examination: Prepare cytospins of treated and control cells. Perform Wright-Giemsa staining following standard protocols. Differentiated cells will show characteristics of mature granulocytes or monocytes: decreased nuclear-to-cytoplasmic ratio, nuclear condensation/horshoe-shaped nuclei, and increased cytoplasmic granularity [4] [6].
Functional Differentiation Assays

These assays confirm that morphological changes translate into mature cell function.

  • Phagocytosis Assay (7-day treatment):

    • After treatment, harvest viable cells.
    • Incubate ~10,000 cells with fluorescein-labeled, heat-killed E. coli bioparticles for 30-60 minutes at 37°C.
    • Stop the reaction, wash cells, and analyze by flow cytometry or immunofluorescence microscopy. An increase in fluorescence indicates phagocytic capability, a hallmark of functional myeloid cells [6].
  • Nitro Blue Tetrazolium (NBT) Reduction Assay:

    • This assay measures the respiratory burst activity of differentiated granulocytes.
    • Co-incubate treated cells with NBT solution and a stimulating agent like phorbol ester (PMA) for 20-30 minutes at 37°C.
    • Cytospin preparations can be examined microscopically. Differentiated cells will contain dark blue formazan deposits, indicating reduction of NBT [4] [5].

Quantitative Data from Key Studies

The table below aggregates quantitative results from various studies to illustrate expected outcomes.

Assay Type Experimental Group Control (Vehicle) Effect of this compound Treatment Citation
Viability (IC50) MOLM-13 cells N/A ~0.13 µM (PUB-SO compound) [7]
THP-1 cells N/A ~0.15 µM (ASLAN003) [4]
Differentiation (Flow Cytometry) MOLM-13 cells Baseline CD11b+ cells: Up to 44% [7]
THP-1 cells Baseline CD11b+/CD14+ cells: Up to 74% [7]
HL-60 cells Baseline CD11b+/CD14+ cells: Up to 50% [7]
Cell Cycle Analysis U937 cells Normal distribution S-phase arrest: Proportion of cells in S-phase significantly increased [5]
Apoptosis U937 cells (500 nM, 72h) Low background Moderate increase in annexin V+ cells (less than high-dose cytarabine) [5]

Critical Considerations for Protocol Design

  • S-phase Arrest is a Key Phenotype: this compound-induced pyrimidine depletion causes replication stress, leading to a characteristic S-phase cell cycle arrest, which can be detected by Propidium Iodide (PI) staining and flow cytometry [5]. This precedes and is linked to the differentiation process.
  • Shared Pathway with Low-Dose Cytarabine: Evidence indicates that this compound shares a final common pathway with low-dose cytarabine (AraC), both leading to Chk1 activation [5]. This offers a novel perspective on the mechanism of action.
  • Beyond DHODH: Potential for Polypharmacology: Recent molecular docking analyses suggest this compound and its analogs might directly interact with PD-L1, independently of its DHODH inhibition [2]. This highlights a potential additional immunomodulatory mechanism.

Summary

This compound represents a promising differentiation therapy for AML, targeting a metabolic dependency. The provided protocols and data offer a foundation for in vitro evaluation. Researchers should carefully optimize concentrations and duration for their specific models and include uridine rescue controls to validate the on-target effect. The potential intersection with DNA damage response (Chk1) and immune checkpoint (PD-L1) pathways warrants further investigation to fully harness the therapeutic potential of DHODH inhibition.

References

Table 1: Brequinar IC₅₀ Values in Various Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / System Assay Type IC₅₀ / EC₅₀ Value Incubation Time Context / Notes Reference
HCT 116 (Colon Cancer) MTT (Anti-proliferative) 0.480 ± 0.14 µM 72 hours DHODH over-expressing cells [1]
HCT 116 (Colon Cancer) Colony Formation 0.218 ± 0.24 µM 7 days --- [1]
MIAPaCa2 (Pancreatic Cancer) MTT (Anti-proliferative) 1.69 µM 72 hours --- [2]
HT-29 (Colon Cancer) MTT & Colony Formation >25 µM 72 hours & 7 days Less sensitive line [1]
Jurkat (T-Cell Leukemia) Anti-proliferative 0.2 µM 72 hours --- [2]
HL60 (Leukemia) MTT (Anti-proliferative) 0.544 µM 72 hours --- [2]
A549 (lung, antiviral) Antiviral 0.078 µM Varies Yellow fever, Dengue, West Nile viruses [2]
RD cells (Rhabdomyosarcoma, antiviral) Antiviral (EV71) 0.0824 µM (82.40 nM) Varies Enterovirus 71; effect reversed by uridine [3]
Recombinant DHODH (in vitro) Enzyme Inhibition 0.01 µM (10 nM) N/A Direct enzyme assay [2]

Detailed Experimental Protocols

To help you implement these assays, here are the methodologies commonly used in the cited research.

Cell Viability and Anti-Proliferative Assay (MTT)

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation [1] [4].

  • Cell Seeding: Plate cells in 96-well culture plates at a density of 2-5 x 10³ cells per well in complete medium and culture overnight [2].
  • Compound Treatment: The next day, replace the medium with fresh medium containing serially diluted Brequinar. A typical concentration range is from 0.001 µM to 100 µM. Include a negative control (e.g., DMSO vehicle) [3] [4].
  • Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂ [1] [2].
  • Viability Measurement: Add 10 µL of CCK-8 solution per well and incubate for 1-4 hours at 37°C in the dark. Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader [3].
  • Data Analysis: Calculate cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Colony Formation Assay (CFA)

This assay tests the long-term cytostatic effect of this compound, where a short-term drug treatment suppresses the ability of a single cell to proliferate into a colony over a week [1].

  • Treatment: Treat cells with this compound for 24 hours.
  • Re-plating: After treatment, trypsinize the cells and re-seed them at a low density in drug-free complete medium.
  • Colony Development: Allow the cells to grow and form colonies for 7 days, with regular medium changes.
  • Staining and Quantification: Once colonies are visible, fix the cells with methanol or paraformaldehyde and stain with a crystal violet solution. Count the number of colonies (typically >50 cells) manually or using imaging software. The reduction in colony formation is calculated relative to the vehicle-treated control [1] [2].
Antiviral Assay

This protocol evaluates the half-maximal effective concentration (EC₅₀) of this compound for inhibiting viral replication, as demonstrated for enteroviruses [3].

  • Infection and Treatment: Infect cell monolayers (e.g., RD cells) with a virus at a specific multiplicity of infection (MOI, e.g., 0.5) for 1 hour. Then, replace the inoculum with medium containing serially diluted this compound.
  • Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for viral replication under drug pressure.
  • Viral Replication Measurement: Quantify antiviral activity using methods such as:
    • Immunofluorescence (IFA): Fix cells and stain for viral proteins (e.g., EV71 VP1) with specific primary and fluorescently-labeled secondary antibodies. Quantify fluorescence or infected foci [3].
    • Western Blot: Detect viral protein levels in cell lysates [3].
    • RT-qPCR: Extract total RNA and use reverse transcription-quantitative PCR with virus-specific primers to measure viral RNA copy numbers [3].
  • Mechanism Validation (Rescue Experiment): To confirm that the antiviral effect is due to DHODH inhibition, include a condition where the medium is supplemented with exogenous uridine (e.g., 50 µM). The reversal of this compound's antiviral effect by uridine confirms on-target activity [3].

Mechanism of Action and Experimental Workflow

This compound's primary mechanism is the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates this mechanism and a logical flow for designing your experiments.

G Start Start Experiment Design MOA Mechanism of Action: This compound inhibits DHODH enzyme Start->MOA PyrDep Consequence: Depletion of intracellular pyrimidine nucleotides (UTP/CTP) MOA->PyrDep BioEffect Biological Effect PyrDep->BioEffect AssaySel Assay Selection (Based on Research Goal) BioEffect->AssaySel Leads to Cytostatic Cytostatic AssaySel->Cytostatic For Cytostatic Effect Antiviral Antiviral AssaySel->Antiviral For Antiviral Effect ValRescue Validation: Rescue with Exogenous Uridine Data Data Analysis: Calculate IC₅₀/EC₅₀ ValRescue->Data Confirm On-target Effect Protocol1 Protocol: MTT or Colony Formation Assay Cytostatic->Protocol1 Use Protocol Protocol2 Protocol: Antiviral Assay (e.g., IFA, RT-qPCR) Antiviral->Protocol2 Use Protocol Protocol1->ValRescue Protocol2->ValRescue

Key Practical Considerations

  • Cytostatic vs. Cytotoxic Effects: this compound is often cytostatic. Short-term treatment (e.g., 24 hours) may only pause growth, while continuous inhibition (e.g., 72 hours) is often required for maximal effect and to observe cytotoxic outcomes in combination therapies [1] [5].
  • The Critical Role of Uridine: The activity of this compound is highly dependent on pyrimidine availability. Always include a uridine rescue control (typically 50 µM) to confirm that observed effects are specifically due to DHODH inhibition [1] [3].
  • Schedule Dependency: Effective growth inhibition requires sustained exposure. Pilot experiments should test various treatment durations [5].
  • Cell Line Variability: Sensitivity varies greatly; fast-doubling cells are often more sensitive. Always run a dose-response curve for new cell lines [5].
  • Drug Preparation: this compound is often prepared in DMSO at high stock concentrations (e.g., 10-100 mM) and stored at -20°C. Maintain a final DMSO concentration of ≤0.1% in cell culture to avoid solvent toxicity [2] [4].

References

Brequinar Clinical Trial Design for Solid Tumors: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical History of Brequinar

This compound sodium is a 4-quinolinecarboxylic acid derivative that potently inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway [1]. By blocking the conversion of dihydroorotate to orotate, this compound depletes intracellular pyrimidine nucleotide pools, thereby inhibiting DNA and RNA synthesis in rapidly proliferating cells [1] [2]. Initially developed as an anticancer agent, this compound demonstrated promising preclinical activity against various human tumor xenograft models, including colon, breast, lung, and stomach cancers [1]. Despite this compelling preclinical profile, this compound failed to demonstrate objective responses across multiple phase II clinical trials in the 1980s-1990s for various solid tumors, including breast, colon, head and neck, lung, gastrointestinal, melanoma, and ovarian cancers [3] [1].

Analysis of these early clinical trials revealed several critical limitations in this compound's development strategy. The dosing schedules (e.g., single daily IV bolus over 5 days repeated every 28 days) likely failed to maintain continuous DHODH inhibition, which is essential for sustained anticancer effects [4] [1] [2]. Pharmacodynamic studies showed that while this compound effectively suppressed DHODH activity in lymphocytes initially, a significant rebound in plasma uridine levels (160-350%) occurred 4-7 days after treatment, potentially compromising efficacy [1]. Additionally, the dose-limiting toxicities observed in early trials, including thrombocytopenia, severe desquamative maculopapular dermatitis, mucositis, nausea, vomiting, and reversible transaminase elevation, prevented dose escalation to potentially more effective exposure levels [4] [2].

Table 1: Summary of Early this compound Clinical Trials in Solid Tumors

Trial Reference Dosing Schedule MTD (mg/m²) Dose-Limiting Toxicities Clinical Activity
Phase I [4] Daily x 5, q28d 250 (good risk) Thrombocytopenia, dermatitis, mucositis No objective responses
Phase I [2] q3 weeks 1800 (good risk) Myelosuppression, mucositis, skin rash One mixed response (thyroid)
Various Phase II [1] Various schedules Varies by study Myelosuppression, GI toxicity No objective responses across multiple tumor types

Mechanism and Rationale for Combination Therapy

The failure of this compound as a monotherapy in solid tumors led to investigations into potential resistance mechanisms and rational combination strategies. Research demonstrated that cancer cells could bypass this compound-induced pyrimidine starvation through salvage pathway activation, specifically by importing extracellular nucleosides via nucleoside transporters [5] [1]. This compensatory mechanism allows cancer cells to maintain sufficient nucleotide pools for DNA replication and cell proliferation despite effective DHODH inhibition.

The equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, play a crucial role in this resistance mechanism by facilitating the cellular uptake of extracellular uridine [3] [5]. When de novo pyrimidine synthesis is blocked by this compound, cancer cells become increasingly dependent on these salvage pathways, creating a therapeutic vulnerability that can be exploited with combination therapy. This scientific rationale provides the foundation for combining this compound with ENT inhibitors such as dipyridamole to simultaneously block both de novo synthesis and salvage pathways, creating a "dual blockade" of pyrimidine metabolism [3] [5].

Table 2: Key Nucleoside Transporters and Their Characteristics

Transporter Type Specific Members Nucleoside Transport Capacity Inhibitors Synergy with this compound
Equilibrative (ENT) ENT1, ENT2 High (~200 uridine molecules/s) Dipyridamole Strong synergy demonstrated
Concentrative (CNT) CNT1-3 Low (~10 uridine molecules/s) Phlorizin No significant synergy
Equilibrative (ENT) ENT4 Low at physiological pH - No significant synergy

Combination Strategy with ENT Inhibitors

Preclinical studies have demonstrated that this compound exhibits strong synergistic activity with the ENT inhibitor dipyridamole, but not with the concentrative nucleoside transporter (CNT) inhibitor phlorizin [3] [5]. This synergy is particularly evident in colon and pancreatic cancer cell lines, where the combination of this compound and dipyridamole resulted in significant cytotoxicity, even with treatment durations as short as 24 hours [5]. The observed synergy is specific to ENT1/2 inhibition, as ENT4 inhibition did not enhance this compound's efficacy [3].

The mechanistic basis for this synergy involves simultaneous inhibition of complementary pathways in pyrimidine metabolism. While this compound blocks the de novo synthesis pathway, dipyridamole prevents the cellular uptake of extracellular uridine through ENT1/2, effectively eliminating the cancer cell's ability to compensate for pyrimidine depletion [5]. This dual approach creates a more comprehensive suppression of pyrimidine pools than either agent alone, leading to impaired DNA synthesis and ultimately cell death. Importantly, this combination strategy allows for enhanced efficacy without requiring increased doses of this compound, potentially mitigating its dose-limiting toxicities [5].

G cluster_pyrimidine Pyrimidine Metabolism in Cancer Cells ExtUridine Extracellular Uridine ENT ENT1/2 Transporter ExtUridine->ENT Transport IntUridine Intracellular Uridine SalvagePath Salvage Pathway IntUridine->SalvagePath OroticAcid Orotic Acid DenovoPath De Novo Synthesis Pathway OroticAcid->DenovoPath DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Oxidation UMP UMP (DNA/RNA Precursor) DNA DNA Synthesis & Cell Proliferation UMP->DNA Nucleotide Incorporation ENT->IntUridine Uridine Uptake SalvagePath->UMP Conversion DenovoPath->UMP Biosynthesis DHODH->OroticAcid Reaction Step 4 Dipyridamole Dipyridamole (ENT Inhibitor) Dipyridamole->ENT Blocks This compound This compound (DHODH Inhibitor) This compound->DHODH Inhibits

Diagram 1: Mechanism of this compound and Dipyridamole Synergy in Pyrimidine Metabolism

Detailed Experimental Protocols

In Vitro Synergy Assessment Protocol

Purpose: To evaluate the synergistic interaction between this compound and ENT inhibitors (e.g., dipyridamole) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, MIA PaCa-2)
  • This compound sodium (prepare 10 mM stock solution in DMSO)
  • Dipyridamole (prepare 10 mM stock solution in DMSO)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent or alternative cell viability assay components
  • Colony formation assay materials (crystal violet, methanol, etc.)

Methodology:

  • Cell Plating: Plate cells in 96-well plates at optimized densities (e.g., 2,000-5,000 cells/well depending on doubling time) and allow to adhere overnight.
  • Compound Treatment:
    • Prepare serial dilutions of this compound (typically 0.001-25 μM) and dipyridamole (typically 0.01-50 μM) both alone and in fixed ratio combinations.
    • Treat cells with single agents or combinations for 24 hours followed by replacement with fresh media (for cytotoxicity assessment) or continuous treatment for 72 hours (for proliferation assessment).
    • Include controls (vehicle-only treated cells) and uridine rescue conditions (50 μM uridine) to confirm mechanism-specific effects.
  • Viability Assessment:
    • MTT Assay: After treatment, add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Colony Formation Assay: After treatment, allow cells to grow in drug-free media for 7-14 days, then fix with methanol and stain with crystal violet (0.5% w/v). Count colonies (>50 cells) manually or using automated imaging systems.
  • Data Analysis:
    • Calculate IC50 values for single agents and combinations using non-linear regression.
    • Analyze synergy using combination index (CI) method where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism.
    • Determine dose reduction index (DRI) to quantify extent of dose reduction enabled by combination.

Expected Results: The combination of this compound and dipyridamole should demonstrate strong synergy (CI < 0.7) in sensitive cell lines, with significant enhancement of growth inhibition compared to either agent alone [5]. The combination should show increased cytotoxicity (not merely cytostatic effects) based on apoptosis assays and sub-G1 population analysis.

Pharmacodynamic Biomarker Assessment

Purpose: To evaluate target engagement and biochemical effects of this compound alone and in combination with ENT inhibitors.

Methodology:

  • DHODH Activity Assay: Measure intracellular DHODH activity by monitoring the conversion of dihydroorotate to orotate in cell lysates using spectrophotometric or LC-MS/MS methods.
  • Intracellular Nucleotide Pools: Quantify UTP, CTP, ATP, and GTP levels using HPLC or LC-MS/MS at various time points after treatment.
  • Cell Cycle Analysis: Assess cell cycle distribution using propidium iodide staining and flow cytometry after 24-48 hours of treatment.
  • Apoptosis Assessment: Measure apoptosis using Annexin V/propidium iodide staining and caspase activation assays.

Expected Results: this compound treatment should significantly deplete UTP and CTP pools within 6-12 hours, with combination therapy showing more sustained depletion. Cell cycle analysis should reveal S-phase accumulation, a characteristic response to nucleotide depletion [5] [6].

Table 3: Protocol for Evaluating this compound Combinations In Vivo

Parameter Specifications Key Measurements Expected Outcomes
Animal Models Immunodeficient mice with human tumor xenografts Tumor volume measurement 2-3 times weekly Significant tumor growth inhibition with combination vs monotherapy
Dosing Schedule This compound: 20-40 mg/kg daily; Dipyridamole: 5-25 mg/kg daily Body weight, clinical observations Tolerable combination with <20% body weight loss
Pharmacokinetics Plasma sampling at multiple time points Drug concentrations (HPLC/LC-MS), exposure parameters Sustained plasma levels above IC50 for DHODH inhibition
Pharmacodynamics Tumor and normal tissue collection Nucleotide levels, DHODH activity, apoptosis markers Significant pyrimidine depletion in tumors but not normal tissues
Toxicity Assessment Hematology, clinical chemistry, histopathology Complete blood count, liver enzymes, tissue morphology Minimal myelosuppression and mucosal toxicity

Clinical Trial Design Considerations

Patient Selection and Stratification

Future clinical trials of this compound combinations should incorporate biomarker-driven patient selection strategies to enrich for populations most likely to benefit. Potential biomarkers include:

  • High ENT1/2 expression: Tumors with elevated ENT1/2 expression may be more susceptible to the this compound-dipyridamole combination [5].
  • DHODH overexpression: Cancers with amplified DHODH expression or increased dependency on de novo pyrimidine synthesis, such as certain colorectal cancers [1].
  • Rapid proliferation rate: Tumors with short doubling times may demonstrate enhanced sensitivity to pyrimidine depletion strategies [1].
Dosing Schedule Optimization

Based on lessons from earlier trials and recent preclinical findings, the following dosing strategies should be considered:

  • Continuous dosing schedules that maintain sustained DHODH inhibition rather than intermittent bolus regimens [1].
  • Pharmacokinetically-guided dose escalation to achieve target plasma concentrations associated with efficacy in preclinical models [2].
  • Therapeutic drug monitoring to maintain this compound concentrations within the target therapeutic window (above efficacious threshold but below levels associated with dose-limiting toxicities).

G This compound Combination Trial Design Workflow Start Phase I/II Trial Design DoseEscalation Dose Escalation Phase Start->DoseEscalation Expansion Dose Expansion Cohort DoseEscalation->Expansion Comb1 This compound + Dipyridamole (ENT1/2 inhibition) DoseEscalation->Comb1 Comb2 This compound + Anti-PD-1/PD-L1 (Immunotherapy combination) DoseEscalation->Comb2 Comb3 This compound + Cytotoxic Agents (e.g., Gemcitabine, Oxaliplatin) DoseEscalation->Comb3 Biomarker Biomarker Evaluation Expansion->Biomarker Efficacy Efficacy Assessment Biomarker->Efficacy Biomarker Positive PKPD PK/PD Analysis Biomarker->PKPD All Comers Efficacy->PKPD Decision Phase III Go/No-Go PKPD->Decision Go Proceed to Pivotal Trial Decision->Go Met Efficacy Endpoints NoGo Terminate Development Decision->NoGo Failed Efficacy Endpoints

Diagram 2: Proposed Clinical Trial Workflow for this compound Combinations in Solid Tumors

Endpoint Selection

For early-phase trials of this compound combinations, consider the following endpoint hierarchy:

  • Primary Endpoints:
    • Safety and tolerability (incidence and severity of adverse events)
    • Maximum tolerated dose and recommended phase II dose
  • Secondary Endpoints:
    • Objective response rate (RECIST criteria)
    • Progression-free survival
    • Pharmacokinetic parameters (Cmax, AUC, half-life)
  • Exploratory Endpoints:
    • Pharmacodynamic biomarkers (plasma uridine levels, DHODH activity in peripheral blood mononuclear cells)
    • Predictive biomarkers of response (tumor ENT1/2 expression, DHODH amplification)

Conclusions and Future Directions

The re-evaluation of this compound for solid tumors represents a compelling example of drug repositioning based on improved understanding of cancer metabolism and rational combination strategies. The synergistic combination with ENT inhibitors addresses the fundamental resistance mechanism that likely undermined this compound's initial clinical development. Future research should explore additional combination strategies, including:

  • Immunotherapy combinations: Recent evidence suggests this compound may enhance response to immune checkpoint inhibitors by modulating myeloid-derived suppressor cells and downregulating PD-L1 expression [7].
  • Targeted therapy integrations: DHODH inhibition may synergize with agents targeting complementary pathways, such as palbociclib, everolimus, or gemcitabine, particularly in KRAS-mutant cancers [1].
  • Novel analog development: Research continues into this compound analogs with improved therapeutic indices, including mitochondria-targeted hybrids that demonstrate enhanced potency and potential for PD-L1 interaction [7].

The lessons from this compound's development trajectory emphasize the importance of mechanism-informed combination strategies and biomarker-driven patient selection in oncology drug development. With appropriate clinical trial designs that incorporate these elements, DHODH inhibition remains a promising therapeutic approach for select solid tumors.

References

Brequinar Pharmacokinetics and Protein Binding: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brequinar and Its Pharmacokinetic Profile

This compound sodium (DUP 785; NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [1] [2]. By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells, thereby exhibiting both immunosuppressive activity and antitumor effects [3] [4]. This compound is characterized as a weakly acidic, low-clearance compound with high plasma protein binding exceeding 98% [5] [6] [7]. These properties significantly influence its pharmacokinetic behavior and present challenges in clinical development, particularly regarding the large interpatient variability observed in early phase trials [5]. Understanding this compound's protein binding characteristics and pharmacokinetic profile is essential for optimizing its therapeutic application, particularly in combination regimens for oncology and autoimmune conditions.

Protein Binding Characteristics of this compound

Primary Binding Characteristics

This compound demonstrates concentration-dependent protein binding in human plasma, with the unbound fraction increasing proportionally with concentration. In 4% human serum albumin (HSA) solution, the unbound this compound fraction increases by a factor of 3 (from 0.3% to 0.9%) as concentrations rise from 0.1 to 2.3 mM. Similarly, in healthy donor plasma, the unbound fraction increases by a factor of 4 (from 0.4% to 1.6%) over a concentration range of 0.076 to 1.5 mM [5] [6] [7]. Binding studies using Rosenthal plots have confirmed that human serum albumin serves as the primary binding protein for this compound in plasma. The addition of α1-acid glycoprotein at various concentrations to HSA solutions does not significantly affect this compound binding, further supporting albumin's dominant role [5].

Comparative Binding in Healthy and Patient Populations
  • Health vs. Disease States: The protein binding of this compound in cancer patients demonstrates no quantitative differences compared to healthy donors, though greater variability is observed in the patient population [5] [7]. This finding is particularly relevant for clinical translation, as disease state often alters plasma protein composition.

  • Impact of Coadministered Agents: Sodium salicylate and ibuprofen have been shown to increase the percentage of free this compound in serum in vitro, with the displacement effect proportional to their concentrations [8]. However, this protein binding displacement does not consistently translate to enhanced antitumor efficacy in vivo, as evidenced by similar dose-response profiles in murine models with and without salicylate coadministration [8].

Table 1: Protein Binding Parameters of this compound

Matrix Concentration Range (mM) Unbound Fraction Range (%) Binding Protein
4% HSA Solution 0.1 - 2.3 0.3 - 0.9 Albumin
Healthy Donor Plasma 0.076 - 1.5 0.4 - 1.6 Albumin
Cancer Patient Plasma Not specified Comparable to healthy donors Albumin

Pharmacokinetic Parameters and Clinical Observations

Fundamental Pharmacokinetic Properties

This compound exhibits biphasic serum concentration-time curves following intravenous administration, consistent with a two-compartment model [1]. The drug demonstrates a large volume of distribution, suggesting extensive tissue penetration, and a low systemic clearance profile, which contributes to its prolonged elimination half-life [5] [8]. In phase I clinical trials investigating this compound in combination with cisplatin, the presence of cisplatin (50-75 mg/m²) did not significantly alter this compound's protein binding or pharmacokinetic parameters across multiple dose levels (500-860 mg/m²) [1] [2]. Similarly, this compound coadministration did not affect the pharmacokinetics of cisplatin, supporting the compatibility of these agents in combination regimens [1].

Key Pharmacokinetic Data

Table 2: Clinical Pharmacokinetic Parameters of this compound

Parameter Value/Range Conditions Study
Protein Binding >98% bound In vitro, concentration-dependent King et al. 1994 [5]
Unbound Fraction 0.4-1.6% Healthy donors, increasing with concentration King et al. 1994 [5]
Serum Concentration Curve Biphasic Patients receiving 500-860 mg/m² Invest New Drugs 1998 [1]
Effect of Cisplatin No significant change in PK Coadministered with 50-75 mg/m² cisplatin Invest New Drugs 1998 [1]
Dose-Limiting Toxicities Myelosuppression, mucositis At higher dose levels (≥650 mg/m²) Invest New Drugs 1998 [1]
Recommended Combination Dose 650 mg/m² this compound + 75 mg/m² cisplatin Days 1, 8, 15 with cisplatin day 1 Invest New Drugs 1998 [1]

Experimental Protocols and Methodologies

Protein Binding Determination Protocol

Objective: To characterize this compound protein binding in various matrices and assess concentration dependence.

Materials:

  • Human serum albumin (HSA) solutions (4%)
  • Drug-free plasma from healthy donors
  • Predose plasma samples from cancer patients
  • [³H]-labeled this compound for detection
  • Ultracentrifugation or equilibrium dialysis apparatus
  • Liquid scintillation counter

Methodology:

  • Prepare spiked samples across concentration ranges (0.1-2.3 mM for HSA, 0.076-1.5 mM for plasma)
  • Incubate at 37°C for 1 hour to achieve binding equilibrium
  • Separate bound and unbound fractions using equilibrium dialysis (24 hours at 37°C) or ultracentrifugation (100,000 × g for 4 hours)
  • Quantify this compound concentrations in respective fractions using radiometric detection
  • Calculate unbound fraction (fu) as: fu = [Unbound concentration] / [Total concentration]
  • Analyze binding characteristics using Rosenthal plots for binding ratio determination [5] [6] [7]

Quality Control:

  • Include control samples with known protein binding characteristics
  • Maintain consistent pH (7.4) and temperature (37°C) throughout experiments
  • Verify mass balance by comparing pre- and post-separation concentrations
Protein Binding Displacement Studies

Objective: To evaluate the potential for clinically relevant drug interactions through protein binding displacement.

Methodology:

  • Prepare this compound solutions at therapeutic concentrations (100 μM) in human plasma
  • Add displacing agents (sodium salicylate, ibuprofen) at 1:1 to 50:1 molar ratios
  • Incubate and separate bound/unbound fractions as described in Section 4.1
  • Determine unbound fraction in presence and absence of displacing agents
  • Conduct in vivo validation in rodent models with this compound alone and with displacer
  • Measure total and free drug concentrations in plasma and tissues (tumor, muscle, lung) at multiple time points (4 and 24 hours) [8]
Clinical Pharmacokinetic Study Protocol

Objective: To characterize this compound pharmacokinetics in cancer patients and assess drug-drug interactions in combination regimens.

Study Design:

  • Phase I dose-escalation with fixed combination partners (e.g., cisplatin)
  • Multiple dose cohorts (e.g., this compound 500, 650, 860 mg/m² with cisplatin 50, 60, 75 mg/m²)
  • Serial blood sampling pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-infusion
  • Collection of predose plasma for in vitro binding assessment [1] [2]

Sample Analysis:

  • Separate plasma immediately by centrifugation (3000 × g, 15 minutes, 4°C)
  • Aliquot plasma for total drug concentration and free fraction determination
  • Store at -80°C until analysis
  • Determine this compound concentrations using validated HPLC or LC-MS/MS methods
  • Determine protein binding using equilibrium dialysis of predose samples spiked with this compound

Pharmacokinetic Analysis:

  • Use noncompartmental methods to calculate AUC, Cmax, t½, Vdss, and CL
  • Compare parameters after first and third doses to assess time-dependent changes
  • Evaluate relationship between unbound fraction and clearance using linear regression [5] [1]

Research Applications and Implications

Strategic Considerations for Drug Development

The extensive protein binding of this compound has important implications for its clinical development and therapeutic application:

  • Dosing Strategy: The concentration-dependent protein binding supports non-linear pharmacokinetics at higher concentrations, suggesting that dose adjustments may disproportionately affect free drug concentrations [5].

  • Combination Therapy: The lack of pharmacokinetic interaction with cisplatin demonstrates that this compound can be combined with other chemotherapeutic agents without requiring dose modifications [1] [2].

  • Therapeutic Monitoring: Given the large interpatient variability in pharmacokinetics and protein binding, therapeutic drug monitoring of free drug concentrations may be preferable to total drug concentrations for dose optimization [5].

  • Novel Formulations: Development of delivery systems that alter tissue distribution without affecting protein binding may enhance tumor targeting while minimizing systemic exposure [8].

Pathway and Experimental Workflow Visualization

The following diagram illustrates the key metabolic pathway targeted by this compound and the relationship between its protein binding and pharmacokinetic behavior:

brequinar_mechanism cluster_pathway DHODH Inhibition Pathway cluster_pkpd Protein Binding - PK Relationships cluster_workflow Experimental Characterization Workflow Glutamine Glutamine CAD CAD Glutamine->CAD DHO DHO CAD->DHO DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate This compound This compound This compound->DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines HighProteinBinding HighProteinBinding LowFreeFraction LowFreeFraction HighProteinBinding->LowFreeFraction TissueDistribution TissueDistribution LowFreeFraction->TissueDistribution ConcentrationDependence ConcentrationDependence ConcentrationDependence->LowFreeFraction Efficacy Efficacy TissueDistribution->Efficacy SamplePreparation SamplePreparation BindingAssay BindingAssay SamplePreparation->BindingAssay FractionSeparation FractionSeparation BindingAssay->FractionSeparation Quantification Quantification FractionSeparation->Quantification DataAnalysis DataAnalysis Quantification->DataAnalysis

Diagram 1: this compound Mechanism of Action and PK/PD Relationships. This compound inhibits DHODH in the de novo pyrimidine synthesis pathway. Its high protein binding influences free fraction availability and tissue distribution, ultimately affecting antitumor efficacy. Experimental characterization follows a systematic workflow from sample preparation to data analysis.

Current Research Directions and Combination Strategies

Recent research has revitalized interest in this compound and other DHODH inhibitors, particularly in novel combination approaches:

  • Immunotherapy Combinations: Pyrimidine depletion via DHODH inhibition enhances the efficacy of targeted and immune therapies in acute myeloid leukemia models, suggesting potential for combination with immunooncology agents [9].

  • BCL-XL Targeting: Integrated screening approaches identified BCL-XL inhibition as synthetically lethal with DHODH inhibition in pancreatic ductal adenocarcinoma models. The combination of this compound with BCL-XL degraders significantly inhibits tumor growth [10].

  • Natural Product Synergy: Silibinin, a natural product, demonstrates synergistic effects with this compound, allowing approximately 9.3-fold dose reduction of this compound while maintaining 99% DHODH inhibition, potentially reducing toxicity [4].

Table 3: Recent Combination Strategies with this compound

Combination Approach Mechanistic Rationale Experimental Model Key Finding
BCL-XL Inhibition Pyrimidine depletion alters apoptotic regulation, enhancing sensitivity to BCL-XL inhibition PDAC cells, organoids, and mouse models Synergistic tumor growth inhibition [10]
Silibinin Coadministration Natural product enables dose reduction while maintaining efficacy In vitro DHODH inhibition assays 9.3-fold this compound dose reduction possible [4]
Immune Checkpoint Inhibition Pyrimidine depletion enhances immune cell activity Acute myeloid leukemia models Improved response to immunotherapy [9]

Conclusion

This compound represents a fascinating case study in pharmacokinetics and protein binding relationships. Its highly protein-bound nature (>98% bound) and concentration-dependent binding behavior significantly influence its disposition and effect profile. Critical findings from extensive characterization studies include:

  • Albumin-specific binding without significant involvement of α1-acid glycoprotein
  • Similar binding characteristics between healthy donors and cancer patients
  • Limited impact of protein binding displacement on antitumor efficacy despite increased free fraction in vitro
  • Compatibility with combination therapies without significant pharmacokinetic interactions

The experimental protocols outlined provide robust methodologies for characterizing protein binding and pharmacokinetics applicable to both discovery and development settings. Recent research directions, particularly combinations with BCL-XL inhibitors and natural products, offer promising avenues for enhancing this compound's therapeutic index. These application notes provide researchers with comprehensive methodological guidance and strategic considerations for advancing DHODH-targeted therapies in oncology and autoimmune disease.

References

Brequinar MHC-I antigen presentation upregulation method

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The de novo pyrimidine biosynthesis pathway is a established metabolic dependency in cancer cells. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, can be selectively inhibited by drugs like Brequinar (BQ) and teriflunomide [1] [2].

Despite robust preclinical efficacy as a single agent, DHODH inhibitors have shown limited clinical activity in phase I/II trials, highlighting the need for rational combination strategies [1] [2]. A novel and critical cellular response to DHODH inhibition is the upregulation of the Antigen Presentation Pathway (APP), which enhances the cell surface display of MHC-I complexes, making cancer cells more visible to cytotoxic CD8+ T-cells [1] [2] [3]. This mechanism provides a strong rationale for combining DHODH inhibitors with immune checkpoint blockade (ICB) therapy.

The following diagram illustrates the proposed molecular mechanism by which this compound enhances antigen presentation, culminating in its synergistic effect with immunotherapy.

G BQ This compound (BQ) DHODH DHODH Inhibition BQ->DHODH Depletion Pyrimidine Nucleotide Depletion (UTP/CTP) DHODH->Depletion P_TEFb P-TEFb (CDK9) Activation Depletion->P_TEFb PolII RNA Polymerase II Elongation P_TEFb->PolII APP_Transcription APP Gene Transcription ↑ PolII->APP_Transcription MHC_I Surface MHC-I Expression ↑ APP_Transcription->MHC_I Tcell Enhanced T-cell Mediated Killing MHC_I->Tcell Synergizes with ICB Immune Checkpoint Blockade (ICB) ICB->Tcell

The mechanism involves a non-canonical pathway where pyrimidine depletion activates the transcription elongation factor P-TEFb (CDK9), enhancing RNA Polymerase II processivity on APP genes independently of interferon signaling or classical APP transcriptional regulators like NLRC5 [1] [2] [3].

Key Experimental Findings and Data

The following tables summarize core quantitative data from the seminal study, providing a clear overview of the evidence for this compound's effects.

Table 1: this compound-Induced APP Gene Upregulation (RNA Level) [1] [2]

Gene/Gene Set Cell Line(s) Treatment Fold Change/Enrichment Notes
MHC-I Heavy Chains (HLA-A, B, C / H2-Kb, Db) Multiple human cancer lines; B16F10 mouse melanoma BQ (24 hr - 2 weeks) Consistent upregulation across diverse types Confirmed by RT-qPCR panel [1]
APP Gene Sets (KEGG) Human PDAC: S2-013, CFPAC-1 BQ (2 weeks) FDR q < 0.25 Includes antigen processing, allograft rejection, graft-vs-host disease sets [1]
Key APP Genes (TAP1, B2M, NLRC5) B16F10 mouse melanoma BQ (2 weeks) Dramatic upregulation Confirmed in immunocompetent model for in vivo studies [1]

Table 2: Functional Validation and Combination Efficacy [1] [2] [3]

Parameter Assay/Method Finding Significance
Surface MHC-I Protein Flow Cytometry (CFPAC-1, B16F10) Marked increase after 2-week BQ treatment Transcriptional upregulation translates to functional protein on cell surface [1]
On-Target Effect Metabolomics + Uridine Rescue Uridine co-treatment reversed APP induction Effect is strictly dependent on pyrimidine nucleotide depletion [2]
Mechanistic Driver CDK9 Inhibition Pharmacologic CDK9 inhibitors (e.g., Atuveciclib) blocked APP induction P-TEFb is the critical mediator linking pyrimidine depletion to APP transcription [1]
*In Vivo* Efficacy B16F10 syngeneic mouse model BQ + anti-CTLA-4/anti-PD-1 significantly prolonged survival vs. either alone Provides rationale for BQ + ICB combination therapy [1] [3]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments that validate this compound-induced MHC-I upregulation.

Protocol 1: In Vitro Validation of APP Gene and Surface Protein Upregulation

This protocol outlines how to treat cells with this compound and measure the resulting increase in MHC-I expression.

G Start Plate Cancer Cells (e.g., B16F10, CFPAC-1) Treat Treat with this compound (Dose: 10-1000 nM) Duration: 16 hr - 14 days Start->Treat Split Split Culture for Analysis Treat->Split RNA RNA Extraction & RT-qPCR Split->RNA Aliquot 1 FACS Harvest Cells & Stain for Surface MHC-I Split->FACS Aliquot 2 Genes Analyze APP Genes: H2-Kb, H2-Db, B2m, Tap1, Nlrc5 RNA->Genes Analyze Flow Cytometry Analysis FACS->Analyze

  • Cell Culture and Treatment:
    • Culture relevant cancer cell lines (e.g., B16F10 mouse melanoma, human PDAC lines CFPAC-1, S2-013) in standard media [1].
    • Treat cells with a dose range of this compound (e.g., 10 nM to 1 µM). Prepare a stock solution in DMSO and include vehicle controls. Treatment duration can vary from short-term (16-24 hours) to long-term (up to 2 weeks) to assess kinetics [1] [4].
  • RNA Extraction and RT-qPCR:
    • Extract total RNA using a standard kit (e.g., Qiagen RNeasy).
    • Synthesize cDNA and perform quantitative PCR (qPCR) using SYBR Green or TaqMan assays.
    • Key Target Genes: MHC-I heavy chains (HLA-A, -B, -C in human; H2-Kb, H2-Db in mouse), light chain (B2M/B2m), and other APP components (TAP1/Tap1, NLRC5/Nlrc5) [1] [2].
    • Normalize data to housekeeping genes (e.g., GAPDH, ACTB) and analyze using the ∆∆Ct method.
  • Flow Cytometry for Surface MHC-I:
    • Harvest BQ-treated and control cells using non-enzymatic dissociation buffer to preserve cell surface epitopes.
    • Wash cells and stain with a fluorescently-labeled antibody against pan-MHC-I (e.g., HLA-A,B,C for human; H-2Kb/Db for mouse) for 30-60 minutes on ice, protected from light. Include an isotype control antibody.
    • Wash cells to remove unbound antibody and resuspend in FACS buffer.
    • Analyze samples using a flow cytometer. The increase in MHC-I expression is typically reported as an increase in Median Fluorescence Intensity (MFI) compared to the control [1].

Protocol 2: Uridine Rescue and On-Target Validation

This experiment confirms that the observed effects are specifically due to DHODH inhibition and pyrimidine depletion.

  • Co-treatment Setup:
    • Set up cell cultures as in Protocol 1.
    • Alongside BQ treatment, supplement the culture media with uridine (e.g., 50 µM) [2]. Uridine bypasses the DHODH blockade via the salvage pathway, restoring intracellular pyrimidine pools.
    • Include control groups: DMSO (vehicle), BQ alone, and uridine alone.
  • Downstream Analysis:
    • After treatment (e.g., 24 hours), analyze the cells using the RT-qPCR and Flow Cytometry methods described in Protocol 1.
    • Expected Result: Uridine co-treatment should abrogate the BQ-induced upregulation of APP mRNA and surface MHC-I protein, confirming the on-target effect [2]. Uridine alone should have no significant effect.

Protocol 3: In Vivo Efficacy in Syngeneic Mouse Models

This describes the key experiment demonstrating the therapeutic potential of combining this compound with immunotherapy.

  • Animal Model:
    • Use immunocompetent C57BL/6 mice.
    • Subcutaneously implant syngeneic cancer cells, such as B16F10 melanoma cells [1] [3].
  • Treatment Groups:
    • Once tumors are established, randomize mice into the following treatment groups (e.g., n=8-10/group):
      • Vehicle control
      • This compound alone (e.g., 50 mg/kg, administered via oral gavage daily)
      • Immune Checkpoint Blockade (ICB) alone (e.g., anti-PD-1 + anti-CTLA-4 antibodies, 200 µg/dose via intraperitoneal injection every 2-3 days)
      • Combination (BQ + ICB) [1] [3].
  • Endpoint Analysis:
    • Monitor tumor volume and mouse survival over time.
    • For immune profiling, harvest tumors at the end of the experiment, process them into single-cell suspensions, and analyze tumor-infiltrating lymphocytes (e.g., CD8+ T cells) by flow cytometry.
    • Expected Result: The combination of BQ and ICB should lead to significantly reduced tumor growth and prolonged mouse survival compared to either monotherapy [1] [3].

Critical Application Notes for Researchers

  • Confirm On-Target Activity: Always include a uridine rescue control in initial experiments to verify that observed phenotypes are due to on-target DHODH inhibition rather than off-target effects [2].
  • Consider Cell-Specific Variability: Be aware that the magnitude of APP upregulation can vary between cell lines, potentially due to differences in nucleoside salvage efficiency [1].
  • Optimize Dosing for Immune Function: The in vivo efficacy of the BQ+ICB combination was observed with a specific, well-tolerated dosing schedule. The reviewed preprint suggests that concurrent administration might cause immune cell toxicity, and a sequential schedule (BQ followed by ICB) may be more effective [5].
  • Explore the Full Immunomodulatory Scope: Preliminary evidence suggests DHODH inhibition may also impact PD-L1 expression and MHC-II presentation. Investigating these additional immune axes could provide a more complete picture of the therapeutic mechanism [5] [6].

References

Comprehensive Application Notes and Protocols for Brequinar: Schedule Dependency and Continuous Exposure Requirements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brequinar and Its Schedule Dependency

This compound (DUP 785, NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Originally developed as an anticancer agent, this compound has demonstrated significant immunosuppressive activity and has been investigated for preventing organ transplant rejection. Its mechanism involves depleting intracellular pyrimidine nucleotide pools (UTP and CTP), thereby inhibiting DNA and RNA synthesis essential for rapidly proliferating cells [1].

Critical to this compound's efficacy is its schedule dependency, wherein continuous exposure is necessary to achieve maximal antitumor effects. Early investigations revealed that brief exposures (1-24 hours) allow cells to recover and resume proliferation once the drug is removed, whereas exposure for 48 hours or longer results in irreversible growth inhibition and substantial depletion of pyrimidine nucleotide pools [1] [2]. This fundamental understanding informs all subsequent experimental design and clinical application considerations summarized in these application notes.

Key Experimental Findings and Clinical Evidence

Table 1: Summary of Key Experimental Findings on this compound Schedule Dependency

Cell Line/Model Exposure Duration Effect on Growth Nucleotide Pool Changes Citation
L1210 Murine Leukemia 2 hours No significant growth inhibition Minimal depletion [2]
L1210 Murine Leukemia Continuous up to 96 hours Complete growth inhibition UTP/CTP: 30-40% of control; dTTP/dCTP: 30% of control [2]
WiDR Human Adenocarcinoma 1-24 hours Recovery after drug removal Significant pool recovery after reculture [2]
WiDR Human Adenocarcinoma 48-72 hours Irreversible growth inhibition Minimal pool recovery after reculture [2]
Various Cancer Cell Lines 24 hours Cytostatic effect (growth arrest) Depletion partially rescued by salvage pathway [1] [3]
Various Cancer Cell Lines 48+ hours Cytotoxic effect Profound, irreversible depletion [1]

Table 2: this compound Pharmacokinetic and Combination Data

Parameter Findings Experimental Context
Plasma Half-life Biphasic elimination Cancer patients [4]
DHODH Inhibition Undetectable activity for up to 1 week post-dose Lymphocytes from patients [1]
Plasma Uridine Initial 40-80% depletion, then 160-350% rebound 4-7 days post-treatment [1]
Optimal Combination Synergistic with ENT inhibitors (Dipyridamole) HCT116, HT-29, MIA PaCa-2 cells [3]
Cisplatin Interaction No pharmacokinetic alteration Co-administration in advanced malignancies [4]

Experimental Protocols

Protocol 1: Colony Formation Assay for Schedule Dependency Testing
3.1.1 Purpose

To evaluate the schedule dependency of this compound's growth inhibitory effects and determine the minimum exposure time required for irreversible growth inhibition.

3.1.2 Materials
  • Cell lines: L1210 murine leukemia or WiDR human adenocarcinoma cells (other rapidly dividing cancer cell lines may be substituted)
  • This compound sodium: Prepare stock solution in appropriate solvent (e.g., DMSO or saline) at 10 mM concentration, store at -20°C
  • Culture medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
  • Reversal agents: Uridine (10 mM), Cytidine (10 mM) for rescue experiments
  • Equipment: CO₂ incubator, Class II biological safety cabinet, hemocytometer or automated cell counter, tissue culture plates (6-well, 12-well)
3.1.3 Procedure
  • Cell Preparation: Seed cells at appropriate density (5 × 10⁴ cells/well for 12-well plates) in complete medium and allow to adhere overnight (for adherent lines).

  • This compound Exposure:

    • Prepare this compound treatments at desired concentrations (e.g., 25 μM based on initial studies)
    • Schedule 1 (Short-term): Expose cells to this compound for 1, 6, 12, or 24 hours, then remove drug-containing medium, wash twice with PBS, and reculture in fresh drug-free medium
    • Schedule 2 (Continuous): Maintain cells in this compound-containing medium for 48, 72, or 96 hours without removal
  • Rescue Experiments: For selected time points, add uridine (10-50 μM) or cytidine (10-50 μM) concurrently with this compound or after this compound removal to assess reversal of growth inhibition.

  • Assessment:

    • Monitor cell growth every 24 hours using trypan blue exclusion and cell counting
    • For colony formation, allow 7-10 days for colony development, then fix with methanol, stain with 0.1% crystal violet, and count colonies (>50 cells)
    • Calculate plating efficiency and surviving fraction compared to untreated controls
  • Cell Cycle Analysis: At various time points, harvest cells, fix with 70% ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry to detect S-phase accumulation [2].

Protocol 2: Intracellular Nucleotide Pool Analysis
3.2.1 Purpose

To quantify the depletion and recovery kinetics of pyrimidine nucleotide pools (UTP, CTP, dTTP, dCTP) following this compound exposure and correlate with growth inhibitory effects.

3.2.2 Materials
  • Extraction buffer: 0.4 M perchloric acid (keep ice-cold)
  • Neutralization solution: 0.5 M tri-n-octylamine in Freon (1,1,2-trichlorotrifluoroethane)
  • Nucleotide standards: UTP, CTP, dTTP, dCTP (high-purity, for HPLC calibration)
  • HPLC system: Equipped with UV detector and anion-exchange column (Partisil 10 SAX or equivalent)
  • Mobile phases:
    • Buffer A: 5 mM ammonium phosphate, pH 2.8
    • Buffer B: 0.5 M ammonium phosphate, pH 4.5
3.2.3 Procedure
  • Cell Treatment: Expose cells to this compound (25 μM) for various durations (4, 12, 24, 48, 72 hours).

  • Nucleotide Extraction:

    • Harvest cells (approximately 5 × 10⁶ cells per time point)
    • Extract with 500 μL ice-cold 0.4 M perchloric acid on ice for 30 minutes
    • Centrifuge at 12,000 × g for 5 minutes at 4°C
    • Collect supernatant and neutralize with 300 μL tri-n-octylamine/Freon solution
    • Centrifuge again and collect aqueous upper layer for analysis
  • HPLC Analysis:

    • Inject 50-100 μL of extract onto anion-exchange column
    • Use linear gradient from 100% A to 100% B over 60 minutes
    • Monitor absorbance at 254 nm for UTP and CTP, 280 nm for dTTP and dCTP
    • Quantify nucleotides by comparing peak areas to standard curves
  • Data Analysis: Express results as percentage of control nucleotide levels and correlate with growth inhibition data from Protocol 1 [2].

Protocol 3: Combination Studies with Salvage Pathway Inhibitors
3.3.1 Purpose

To evaluate synergistic interactions between this compound and equilibrative nucleoside transporter (ENT) inhibitors such as dipyridamole, addressing the compensatory salvage pathway activation that limits this compound efficacy.

3.3.2 Materials
  • Cell lines: HCT116 (colon cancer), MIA PaCa-2 (pancreatic cancer)
  • Inhibitors: this compound sodium, dipyridamole (ENT1/2 inhibitor), phlorizin (CNT inhibitor)
  • Assessment reagents: MTT solution (5 mg/mL in PBS) or CellTiter-Glo for ATP measurement
  • Uridine: For rescue experiments (5-50 μM concentrations)
3.3.3 Procedure
  • Single Agent Titration:

    • Determine IC₅₀ values for this compound (0.01-25 μM) and dipyridamole (0.1-50 μM) alone using 72-hour continuous exposure
    • Use MTT assay or colony formation to assess viability
  • Combination Matrix:

    • Treat cells with fixed-ratio combinations of this compound and dipyridamole
    • Include full range of concentrations (e.g., 0.1×, 0.25×, 0.5×, 1×, 2× IC₅₀ of each agent)
    • Maintain treatments for 24 hours (cytotoxicity assessment) or continuously for 72 hours (maximal effect)
  • Salvage Pathway Rescue:

    • Repeat combination treatments in presence of physiological uridine (5 μM) or high uridine (50 μM)
    • Assess whether uridine reverses synergistic effects
  • Synergy Analysis:

    • Calculate combination indices using Chou-Talalay method
    • Values <0.9 indicate synergy, >1.1 indicate antagonism
    • Generate isobolograms to visualize interactive effects [3]

Pathway Diagrams and Experimental Workflows

This compound Mechanism and Salvage Pathway Integration

brequinar_mechanism cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Compensation DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Oxidation ORO Orotate (ORO) Nucleotides UTP/CTP Pools DHODH->ORO This compound This compound This compound->DHODH Inhibition DPM Dipyridamole (ENT Inhibitor) This compound->DPM Synergistic Combination ExtUrd Extracellular Uridine ENT ENT Transporters ExtUrd->ENT IntUrd Intracellular Uridine ENT->IntUrd IntUrd->Nucleotides DPM->ENT Inhibition

Figure 1: this compound's Mechanism of Action and Salvage Pathway Integration - This diagram illustrates this compound's inhibition of DHODH in the de novo pyrimidine synthesis pathway and the compensatory role of nucleoside salvage pathways, explaining the rationale for combination with ENT inhibitors like dipyridamole [1] [3].

Experimental Workflow for Schedule Dependency Assessment

schedule_dependency cluster_culture Cell Culture Phase cluster_exposure Exposure Regimens cluster_analysis Assessment Phase Seed Seed Cells (5×10⁴ cells/well) Stabilize Overnight Stabilization Seed->Stabilize Treatment This compound Treatment (25 μM) Stabilize->Treatment ShortTerm Short-Term Exposure (1-24 hours) Treatment->ShortTerm Continuous Continuous Exposure (48-96 hours) Treatment->Continuous Removal Drug Removal (Wash with PBS) ShortTerm->Removal Growth Growth Monitoring (24h intervals) Continuous->Growth Irreversible Irreversible Growth Inhibition (48+ hours exposure) Continuous->Irreversible Reculture Reculture in Drug-Free Medium Removal->Reculture Reculture->Growth Colony Colony Formation (7-10 days) Growth->Colony CellCycle Cell Cycle Analysis (Propidium Iodide) Growth->CellCycle Nucleotide Nucleotide Pool Analysis (HPLC) Growth->Nucleotide

Figure 2: Experimental Workflow for Assessing this compound Schedule Dependency - This workflow outlines the key methodological steps for evaluating the duration-dependent effects of this compound exposure, highlighting the critical finding that 48+ hours of continuous exposure is required for irreversible growth inhibition [1] [2].

Data Analysis and Interpretation Guidelines

Interpreting Schedule Dependency Results
  • Critical Exposure Threshold: Data from multiple studies consistently indicates that 48 hours represents the critical threshold for irreversible growth inhibition across various cell lines. Results showing less than 50% recovery of proliferation potential after drug removal indicate successful achievement of this threshold [2].

  • Nucleotide Pool Correlation: Effective this compound exposure should reduce UTP and CTP pools to 30-40% of control levels within 4 hours of treatment, with maintenance of these depleted levels throughout the exposure period. Lack of nucleotide pool recovery after drug removal correlates with irreversible growth inhibition [2].

  • Cell Cycle Analysis: Effective this compound treatment typically demonstrates accumulation of cells in S-phase of the cell cycle, reflecting halted DNA synthesis due to pyrimidine nucleotide depletion. This pattern should be evident within 12-24 hours of treatment initiation [2].

Assessing Combination Synergy with ENT Inhibitors
  • Synergy Validation: Combination effects with ENT inhibitors like dipyridamole should demonstrate dose-responsive enhancement of efficacy without significant alteration of this compound's IC₅₀ value. The combination should transform this compound's activity from cytostatic to cytotoxic, particularly evident in 24-hour treatment paradigms [3].

  • Salvage Pathway Confirmation: The physiological relevance of combination effects should be confirmed using uridine rescue experiments. Physiological uridine concentrations (5 μM) should not reverse the synergistic cytotoxicity, while high uridine (50 μM) may partially reverse effects, confirming the specificity of the pyrimidine depletion mechanism [3].

Application Notes for Research Implementation

Optimizing this compound Exposure Protocols
  • Continuous Exposure Requirement: All experimental designs should prioritize continuous exposure protocols exceeding 48 hours to maximize this compound efficacy. Brief exposure regimens (≤24 hours) should only be used as controls to demonstrate schedule dependency rather than for primary efficacy assessment [1] [2].

  • Cell Line Selection Considerations: When designing experiments, consider that rapidly dividing cell lines (doubling time 25-45 hours) show significantly greater sensitivity to this compound (IC₅₀ <1 μM) compared to slower-growing lines (IC₅₀ >100 μM). Selection of appropriate models is critical for meaningful results [1].

Clinical Translation Considerations
  • Historical Clinical Trial Analysis: Earlier clinical failures with this compound employed suboptimal dosing schedules (weekly or 1-week-on/3-weeks-off). Future translational efforts should incorporate continuous dosing strategies that maintain sustained DHODH inhibition and prevent the uridine rebound observed with intermittent dosing [1] [3].

  • Combination Strategy Implementation: The synergistic relationship between this compound and ENT inhibitors presents a promising approach to overcome limitations of monotherapy. Clinical development should consider co-administration with dipyridamole or similar agents to block salvage pathway compensation [3].

References

Understanding Brequinar Resistance & Salvage Pathway Reactivation

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. While effective at blocking this primary route, its efficacy in solid tumors is often limited because cancer cells can activate a "salvage" pathway to bypass the blockade.

The nucleotide salvage pathway allows cells to recover and reuse pyrimidine and purine bases, or to import them from the extracellular environment. When the de novo pathway is inhibited by this compound, cancer cells can upregulate nucleoside transporters to import extracellular nucleosides (like uridine), sustaining their nucleotide pools and enabling continued proliferation [1] [2] [3].

The following diagram illustrates this core mechanism of resistance and a primary strategy to overcome it.

G cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Nucleotide Salvage Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidine Nucleotides (UTP, CTP, dTTP) Orotate->Pyrimidines DHODH->Orotate ExtNucleosides Extracellular Nucleosides ENT ENT ExtNucleosides->ENT IntNucleosides Intracellular Nucleosides IntNucleosides->Pyrimidines ENT->IntNucleosides This compound This compound (DHODHi) This compound->DHODH DPM ENT Inhibitor (e.g., Dipyridamole) DPM->ENT

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when studying this compound resistance.

Question / Problem Possible Cause & Solution

| My cancer cell lines are not sensitive to this compound monotherapy. | Cause: High activity of the salvage pathway, particularly through Equilibrative Nucleoside Transporters (ENTs), is importing enough nucleosides to compensate. Solution: Co-treat with an ENT inhibitor like Dipyridamole. This combination shows strong synergy and converts this compound's effect from cytostatic to cytotoxic [1]. | | The this compound + Dipyridamole combination is toxic in my in vivo model. | Cause: Systemic inhibition of nucleotide supply can be toxic to proliferating normal cells. Solution: Review the dosing regimen. Preclinical studies suggest that continuous this compound treatment is necessary for efficacy, but toxicity may be avoidable with optimized schedules [1]. | | Resistance develops despite combination therapy. | Cause: Cancer cells can activate alternative survival pathways, such as upregulating anti-apoptotic proteins. Solution: Consider a triple-combination strategy. Recent research identifies BCL-XL inhibition as synergistic with DHODH inhibition. Combining this compound with a BCL-XL inhibitor (e.g., A-1331852) or degrader (e.g., DT2216) can induce apoptosis in resistant models [4]. | | I am working with an immune-cold tumor model resistant to DHODH inhibitors. | Cause: Resistance may be linked to low innate immune activation within the tumor microenvironment (TME). Solution: Explore immunometabolic combinations. A novel prodrug (H62) that conjugates a DHODH inhibitor with a STING agonist has shown promise in overcoming resistance by recruiting and activating natural killer (NK) cells [5]. |

Experimental Guide: Key Assays & Protocols

Measuring Synergy with ENT Inhibition

This protocol outlines the key experiments to validate the synergy between this compound and Dipyridamole [1].

Objective: To determine if simultaneous inhibition of DHODH and ENT transporters leads to synergistic cytotoxicity.

Materials:

  • Cell lines: HCT 116 (colon cancer), MIA PaCa-2 (pancreatic cancer)
  • Compounds: this compound, Dipyridamole (ENT inhibitor), Phlorizin (CNT inhibitor, as a negative control)
  • Media: Standard culture media with and without nucleoside supplementation.

Procedure:

  • Cell Viability Assay (MTT):
    • Plate cells in 96-well plates.
    • Treat with a matrix of this compound and Dipyridamole concentrations for 72 hours. Include single-agent controls.
    • Perform MTT assay to measure cell viability. Calculate IC50 values and Combination Index (CI) using software like CompuSyn to confirm synergy.
  • Clonogenic (Colony Formation) Assay:
    • Treat cells with compounds for 24 hours, then replace with fresh medium without drugs for 7-10 days.
    • Fix and stain colonies with crystal violet. This assay demonstrates the long-term cytotoxic effect of the combination.
  • Rescue Experiment:
    • Repeat the viability or clonogenic assay in media supplemented with 50 µM uridine. This confirms that the observed synergy is on-target and specifically due to pyrimidine depletion, as excess uridine should rescue the cells.

Expected Results: The combination of this compound and Dipyridamole should result in significantly greater cell death and reduced colony formation compared to either drug alone. This effect should be reversed by uridine supplementation. Phlorizin (CNT inhibitor) should not show this synergy [1].

Evaluating Apoptotic Priming with BCL-XL Inhibition

This protocol is based on a 2025 Nature Communications paper that identified BCL-XL as a synthetic lethal target with DHODH inhibition [4].

Objective: To assess if DHODH inhibition sensitizes cancer cells to BCL-XL targeted therapy.

Materials:

  • Patient-Derived Organoids (PDOs) or relevant cancer cell lines (e.g., PDAC models).
  • Compounds: this compound, BCL-XL inhibitor (A-1331852) or degrader (DT2216).
  • Assay Kits: Apoptosis detection kit (e.g., Annexin V/Propidium Iodide) for flow cytometry.

Procedure:

  • Anchored CRISPR Screen (Discovery Phase):
    • Perform a genome-wide or focused CRISPR/Cas9 knockout screen in cells treated with a sub-lethal dose of this compound.
    • sgRNAs targeting the anti-apoptotic gene BCL2L1 (BCL-XL) should be significantly depleted, indicating a synthetic lethal interaction.
  • Validation via Combination Treatment:
    • Treat cells or PDOs with this compound, A-1331852 (BCL-XL inhibitor), or the combination.
    • After 48-72 hours, quantify apoptosis using Annexin V/PI staining and flow cytometry.
  • In Vivo Efficacy:
    • Use mouse xenograft models. Treat with vehicle, this compound, DT2216 (BCL-XL PROTAC), or the combination.
    • Monitor tumor volume over time. The combination should result in significant tumor growth inhibition compared to monotherapies.

Expected Results: The combination should show a synergistic increase in apoptotic cells and significant tumor growth suppression in vivo, demonstrating that DHODH inhibition creates a dependency on BCL-XL for survival.

Advanced Workflow: From Screening to Validation

For a more comprehensive research project, you can follow this integrated workflow, which combines multiple 'omics' approaches to identify and validate resistance mechanisms and combination targets.

G Step1 1. Define Phenotype (DHODH Inhibitor Treatment) Step2 2. Multi-Omic Profiling Step1->Step2 Step3 3. Target Identification & Prioritization Step2->Step3 Proteomics Quantitative Proteomics (Up: SLC29A1/ENT1, GPX1) (Down: Ribosomal Proteins) Step2->Proteomics Metabolomics Targeted Metabolomics (Pyrimidine depletion, Salvage metabolite increase) Step2->Metabolomics CRISPR DHODH-anchored CRISPR Screen (e.g., BCL2L1/BCL-XL hit) Step2->CRISPR Step4 4. Experimental Validation Step3->Step4

I hope this technical support guide provides a solid foundation for your experiments. The field is advancing rapidly, with new combination strategies emerging from both metabolic and immune perspectives [5] [6] [4].

References

Brequinar cytotoxicity rescue with uridine

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Rescue

Brequinar is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [1]. DHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for producing nucleotides like uridine triphosphate (UTP) and cytidine triphosphate (CTP) [2] [3].

When you inhibit DHODH with this compound, cancer cells are depleted of these vital pyrimidine nucleotides, which halts RNA and DNA synthesis and ultimately inhibits cell proliferation [2] [3]. The cytotoxicity or cytostatic effect caused by this compound can be reversed by supplementing the cell culture medium with uridine [3] [4].

Exogenous uridine enters the cell through nucleoside transporters and is phosphorylated by uridine cytidine kinases (UCKs) to form uridine monophosphate (UMP) [5]. UMP then feeds into the pyrimidine salvage pathway, bypassing the blocked de novo synthesis pathway and allowing for the production of UTP and CTP. This restores the nucleotide pools and rescues cell viability [3] [5].

The flowchart below illustrates this relationship and the key experimental checks for confirming the on-target effect.

G cluster_cause This compound Treatment cluster_solution Uridine Rescue cluster_validation Experimental Validation This compound This compound DHODH_Inhibition Inhibits DHODH This compound->DHODH_Inhibition This compound->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Nucleotide (UTP/CTP) Depletion DHODH_Inhibition->Pyrimidine_Depletion DHODH_Inhibition->Pyrimidine_Depletion Cytotoxicity Cytotoxicity / Cytostatic Effect Pyrimidine_Depletion->Cytotoxicity Pyrimidine_Depletion->Cytotoxicity Rescue_Confirmed Rescue of Cytotoxicity Cytotoxicity->Rescue_Confirmed is reversed by Uridine_Rescue Uridine Supplementation Salvage_Pathway Salvage Pathway Active Uridine_Rescue->Salvage_Pathway Uridine_Rescue->Salvage_Pathway Nucleotide_Pools_Restored Nucleotide Pools Restored Salvage_Pathway->Nucleotide_Pools_Restored Salvage_Pathway->Nucleotide_Pools_Restored Nucleotide_Pools_Restored->Rescue_Confirmed Nucleotide_Pools_Restored->Rescue_Confirmed Check_Rescue Check: Viability/Metabolomics Rescue_Confirmed->Check_Rescue Check_Specificity Confirms On-Target DHODH Effect Check_Rescue->Check_Specificity Check_Rescue->Check_Specificity

Quantitative Data & Experimental Conditions

The table below summarizes key data from recent studies on this compound cytotoxicity and uridine rescue to guide your experimental design.

Cell Line This compound IC₅₀ / Effective Concentration Uridine Rescue Concentration Rescue Outcome & Key Observations Citation
CFPAC-1 (Human Pancreatic) Not Specified 50 µM Reversed MHC-I upregulation & pyrimidine depletion caused by this compound [3]. [3]
HCT116 (Human Colorectal) 0.48 µM (MTT), 0.22 µM (CFA) [2] 50 µM Reversed enhancement of T-cell killing; confirmed on-target effect [4]. [2] [4]
D4M (Mouse Melanoma) Not Specified 100 µM Reversed enhanced T-cell cytotoxicity and ferroptosis induction [4]. [4]
MC38 (Mouse Colon) Not Specified 100 µM Reversed enhanced antigen-specific T-cell killing [4]. [4]
B16F10 (Mouse Melanoma) Not Specified 1 mM Abrogated MHC-I transcript upregulation by this compound [3]. [3]
Various Cancer Cell Lines Varies by cell line 50 µM Reversed this compound-induced cytotoxicity and pyrimidine depletion [3]. [3]

Detailed Experimental Protocol

This protocol provides a methodology for validating the specificity of this compound's action through uridine rescue.

Objective: To confirm that the cytotoxic or cytostatic effects observed in your assay are due to the on-target inhibition of DHODH by demonstrating that exogenous uridine can restore pyrimidine pools and rescue cell viability.

Key Reagents:

  • This compound: Prepare a stock solution in DMSO. A common working concentration range is 0.1 - 1 µM, but this should be optimized based on your cell line's sensitivity [2] [4].
  • Uridine: Prepare an aqueous stock solution. A concentration of 50 - 100 µM is commonly used and effective for rescue [3] [4]. Higher concentrations (e.g., 1 mM) may be used for certain endpoints [3].
  • Appropriate cell culture media and assay kits (e.g., MTT, CellTiter-Glo for viability; LC-MS for metabolomics).

Procedure:

  • Cell Seeding: Seed your chosen cancer cell line in multiple well plates and allow them to adhere overnight.
  • Treatment Groups: Establish the following treatment conditions in triplicate or more:
    • Vehicle Control: Culture medium with DMSO vehicle.
    • This compound Only: Culture medium containing this compound at your desired IC₅₀ or effective concentration.
    • Uridine Rescue: Culture medium containing the same concentration of this compound plus uridine (e.g., 50-100 µM).
    • Uridine Only Control: Culture medium containing uridine alone at the rescue concentration.
  • Incubation: Incubate cells with the treatments for the duration of your experiment (e.g., 24-72 hours).
  • Endpoint Analysis:
    • Viability/Proliferation Assay: Measure cell viability using your preferred method (e.g., MTT, ATP-based assays). Successful rescue is indicated by significantly higher viability in the "Uridine Rescue" group compared to the "this compound Only" group.
    • Metabolomic Validation (Gold Standard): Harvest cells and perform LC-MS analysis to measure intracellular levels of dihydroorotate (which will accumulate) and UTP/CTP (which will be depleted by this compound and restored by uridine) [3].
    • Downstream Phenotype Assessment: If studying immunology, co-culture with T-cells to assess reversal of enhanced cytotoxicity [4]. If studying cell death, measure markers of ferroptosis [4].

Troubleshooting Common Issues

  • Rescue is Incomplete or Fails: This could be due to an insufficient uridine concentration. Solution: Titrate the uridine concentration (e.g., test 10 µM, 50 µM, 100 µM, 1 mM). Also, verify that your cell line expresses functional equilibrative nucleoside transporters (ENTs); inhibition of ENTs with dipyridamole can block uridine uptake and prevent rescue [2].

  • Excessive Toxicity in this compound-only Group: The chosen this compound concentration might be too high, causing overwhelming or off-target toxicity that cannot be rescued by uridine. Solution: Perform a dose-response curve for this compound to find a concentration that induces a robust but potentially rescuable cytostatic effect.

  • Uridine Alone is Toxic: While generally protective, very high concentrations of uridine can sometimes induce toxicity, such as ferroptosis in specific cell types like hepatocellular carcinoma [5]. Solution: Always include a "Uridine Only" control and ensure the chosen concentration does not significantly reduce viability on its own.

  • Results are Inconclusive in Slower-Growing Cells: this compound is most effective against rapidly proliferating cells. Slower-growing cell lines can be highly resistant [1]. Solution: Confirm the doubling time of your cell line. If slow-growing, consider using a more sensitive assay or a longer drug exposure time.

References

FAQ: Understanding Brastional's Cytostatic Effect & Scheduling

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers have about Brequinar's mechanism and dosing challenges.

Q1: Why is this compound largely cytostatic as a single agent, and how does this relate to dosing? this compound is cytostatic because its primary effect is to halt cell proliferation in the S-phase, but the cells often remain viable [1]. This occurs due to a key compensatory mechanism: the pyrimidine salvage pathway. When the de novo pathway is blocked by this compound, cancer cells can import extracellular nucleosides (like uridine) to bypass the inhibition and sustain their nucleotide pools [1] [2]. Therefore, short-term or pulsed dosing regimens are insufficient, as cells can recover once the drug is removed [2]. Continuous inhibition is required to force cells into a cytotoxic state.

Q2: What are the proven strategies to make this compound's effect more cytotoxic? Research points to two main combination strategies to enhance cytotoxicity:

  • Inhibit the Salvage Pathway: Co-administration with the ENT inhibitor Dipyridamole prevents cancer cells from importing salvage nucleosides, synergistically killing cells [1].
  • Modulate Nucleoside Levels: For cancers with low Cytidine Deaminase (CDA) expression, elevating extracellular cytidine can be selectively toxic to cancer cells while potentially protecting immune cells [3].

Q3: How do plasma nucleoside levels impact in vivo experiments? There is a critical species difference you must account for in translational research. The cytidine/uridine ratio is higher in mouse plasma than in human plasma [3]. This means that the protective effect of the salvage pathway may be overestimated in mouse models. Successful translation to the clinic requires careful consideration of human plasma nucleoside levels when designing dosing schedules.

Experimental Protocols & Optimization Data

Here are summarized experimental findings and methodologies to guide your work.

Synergistic Combination with Dipyridamole A 2020 study provides a clear protocol and results for combining this compound with an ENT inhibitor [1].

Table 1: Synergistic Effect of this compound and Dipyridamole (DPM) in Cancer Cell Lines

Cell Line This compound IC₅₀ (μM) This compound + DPM (Efficacy) Key Finding
HCT 116 0.480 (MTT) / 0.218 (CFA) Significant cytotoxicity 24-hour co-treatment sufficient for effect; synergy not dependent on treatment order [1].
HT-29 >25 Significant cytotoxicity
MIA PaCa-2 0.680 (MTT) / 0.590 (CFA) Significant cytotoxicity
  • Detailed Methodology (Colony Formation Assay): Cells were treated with compounds for 24 hours or continuously for 10-14 days. The culture medium was supplemented with 10% fetal bovine serum. Colonies were fixed, stained, and counted to determine the fraction of cells surviving [1].
  • Key Insight: The combination with DPM changed this compound's effect from cytostatic to cytotoxic, as confirmed by apoptosis assays measuring ATP levels [1].

This compound's Impact on Antigen Presentation A 2024 study revealed a new dimension to this compound's activity: it enhances antigen presentation, providing a rationale for combining it with immunotherapy [4].

  • Experimental Workflow:
    • Treatment: Human pancreatic cancer cells (CFPAC-1, S2-013) and murine melanoma cells (B16F10) were treated with this compound for durations from 16 hours up to two weeks.
    • Transcriptomic Analysis: RNA sequencing and Gene Set Enrichment Analysis (GSEA) identified upregulated pathways.
    • Validation: RT-qPCR and flow cytometry confirmed increased cell surface MHC-I expression.
    • Metabolomics: LC-MS confirmed on-target DHODH inhibition (dihydroorotate accumulation, UTP/CTP depletion).
  • Conclusion: This this compound-induced antigen presentation enhances the efficacy of anti-PD-1 and anti-CTLA-4 immune checkpoint blockade in vivo [4].

The relationship between these mechanisms and dosing is illustrated below:

G This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Nucleotide Depletion DHODH_Inhibition->Pyrimidine_Depletion Antigen_Presentation ↑ Antigen Presentation Genes Pyrimidine_Depletion->Antigen_Presentation Mechanism 1 Cell_Stasis Cytostatic Effect (S-phase Cell Cycle Arrest) Pyrimidine_Depletion->Cell_Stasis ICB Immune Checkpoint Blockade Antigen_Presentation->ICB Enhances Salvage_Pathway Salvage Pathway Activation (via ENT Transporters) Salvage_Pathway->Cell_Stasis Sustains Viability Cytotoxic_Effect Cytotoxic Effect & Synergy Salvage_Pathway->Cytotoxic_Effect When Blocked Cell_Stasis->Salvage_Pathway Compensates Combination_Therapy Combination Therapy Combination_Therapy->Cytotoxic_Effect ICB->Combination_Therapy ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->Salvage_Pathway Blocks ENT_Inhibitor->Combination_Therapy

Toxicity and Dosing Considerations

When planning in vivo studies, be aware of tissue-specific toxicities.

  • Renal Sensitivity: Transcriptomic and functional studies show that human renal proximal tubular epithelial cells (RPTEC/TERT1) are more sensitive to this compound than human hepatocytes. Repeated dosing over five days caused significant cellular stress in renal cells at much lower concentrations (0.3 μM) than a single 24-hour exposure [5] [6].
  • Mitochondrial Toxicity: this compound impairs mitochondrial respiration in renal cells after 24 hours of exposure [5]. This is consistent with its mechanism, as DHODH is a mitochondrial enzyme.

Key Takeaways for Your Research

  • Prioritize Continuous Dosing: For in vitro studies, ensure prolonged exposure (e.g., 48-72 hours or more) to assess true cytotoxic potential, as short-term exposure is largely cytostatic [1] [2].
  • Explore Rational Combinations: The most promising data involves combining this compound with:
    • Dipyridamole to block nucleoside salvage [1].
    • Immune Checkpoint Inhibitors to leverage enhanced antigen presentation [4].
  • Account for Model System Limitations: Remember that mouse models have a different nucleoside profile than humans, which may overstate the efficacy of salvage pathway inhibition [3].

References

Brequinar synergistic drug combinations list

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Brequinar

The table below summarizes key synergistic drug combinations with this compound, their primary mechanisms, and the supporting evidence.

Combination Drug Primary Mechanism of Action Synergistic Context / Cancer Type Key Experimental Evidence

| Dipyridamole [1] [2] | Inhibits Equilibrative Nucleoside Transporters (ENTs) [1] | Cancer: Colon (HCT-116, HT-29), Pancreatic (MIA PaCa-2) [1] Antiviral: SARS-CoV-2 (in vitro) [2] | Shifts this compound from cytostatic to cytotoxic; effective even with 24-hour treatment [1]. | | Venetoclax [3] | BCL-2 inhibitor (promotes apoptosis) [3] | Cancer: Diffuse Large B-Cell Lymphoma (DLBCL) with MYC & BCL2 abnormalities [3] | Dual targeting of MYC (by this compound) and BCL2 (by Venetoclax); synergy confirmed in vivo [3]. | | Silibinin [4] | Natural DHODH inhibitor (predicted) [4] | Research Context: Enzyme-level inhibition for immunomodulation [4] | Allows a 9.33-fold reduction in this compound dose to achieve 99% enzyme inhibition [4]. | | Nucleoside Analogues (e.g., Remdesivir, Molnupiravir) [5] | Direct-acting antivirals (inhibit viral RNA polymerase) [5] | Antiviral: SARS-CoV-2 (in vitro and in vivo) [5] | Host-directed (this compound) and direct-acting antiviral synergy blocks viral replication [5]. |

Experimental Protocols for Key Combinations

Here are detailed methodologies for validating the this compound and Dipyridamole combination, one of the most well-documented synergies.

In Vitro Synergy Assessment in Cancer Cell Lines

This protocol is adapted from studies in colon and pancreatic cancer cells [1].

  • Cell Lines: HCT-116 (colon), HT-29 (colon), MIA PaCa-2 (pancreatic).
  • Compound Preparation:
    • Prepare stock solutions of this compound and Dipyridamole in DMSO. Use phlorizin (a CNT inhibitor) as a negative control.
    • Perform serial dilutions in cell culture medium, ensuring the final DMSO concentration is ≤0.5%.
  • Treatment Schemes:
    • Viability Assay (e.g., MTT): Plate cells and treat with a matrix of this compound and Dipyridamole concentrations for 72 hours. Include single-agent controls.
    • Clonogenic Assay: Treat cells for 24 hours, then replace with fresh medium and allow colonies to form for 7-14 days.
    • Cytotoxicity Assay: Treat cells for 24 hours, then replace with compound-free medium for the remaining 48 hours of a 72-hour total assay to distinguish cytotoxic from cytostatic effects.
  • Data Analysis:
    • Calculate IC50 values for single agents and combinations.
    • Use software (e.g., CompuSyn, BLISS model) to calculate a Combination Index (CI) to quantify synergy (CI < 1 indicates synergy) [1] [5].
Mechanistic Validation via Nucleotide Pool Measurement

This protocol is used to confirm the combination's effect on pyrimidine pools [2].

  • Cell Culture: Use A549/ACE2 or similar cell lines.
  • Treatment: Treat cells with DMSO (control), this compound alone, Dipyridamole alone, or the combination for 24 hours.
  • Nucleotide Extraction:
    • Wash cells with cold PBS.
    • Lyse cells with 0.4 N perchloric acid (PCA) on ice.
    • Centrifuge and neutralize the supernatant with KOH.
    • Clarify the extract and store at -20°C until analysis.
  • HPLC Analysis:
    • Use a strong anion-exchange (SAX) column (e.g., Partisil 10 SAX).
    • Employ a concave gradient from 60% 0.005 M NH4H2PO4 (pH 2.8) / 40% 0.75 M NH4H2PO4 (pH 3.8) to 100% 0.75 M NH4H2PO4 over 50 minutes.
    • Quantify UTP, CTP, and ATP levels by comparing to standard ribonucleotide curves.

Mechanism of Synergy: Dual Pathway Inhibition

The synergy between this compound and Dipyridamole arises from the simultaneous blockade of the two pathways cells use to obtain pyrimidines. The following diagram illustrates this logical relationship.

G Substrate Extracellular Pyrimidine Nucleosides ENT Equilibrative Nucleoside Transporter (ENT) Substrate->ENT  Import Salvage Salvage Pathway ENT->Salvage Intracellular Intracellular Pyrimidine Nucleotides (UTP, CTP) Salvage->Intracellular  Converts Denovo De Novo Synthesis Pathway Denovo->Intracellular DHODH DHODH Enzyme DHODH->Denovo  Catalyzes Key Step Dipyridamole Dipyridamole Dipyridamole->ENT  Inhibits This compound This compound This compound->DHODH  Inhibits

Frequently Asked Questions & Troubleshooting

Q1: My combination experiment shows only an additive effect, not synergy. What could be wrong?

  • Check the dosing schedule: this compound is cytostatic. A short pulse treatment may be insufficient. Ensure continuous treatment or confirm cytotoxicity in a re-plating (clonogenic) assay [1].
  • Validate your compounds: Use uridine rescue control. If adding uridine (e.g., 50 µM) completely abrogates the combination's effect, it confirms the on-target DHODH/ENT mechanism is working [1] [2].
  • Confirm cell model relevance: Verify that your cell line expresses ENT transporters. The synergy is potent in colon and pancreatic cancer models but may vary in other types [1].

Q2: The combination is too toxic to my primary or normal cell lines. How can this be mitigated?

  • Titrate the dose: The goal of synergy is to lower the effective dose of each drug. You may need to further reduce the concentrations of this compound and its partner. Research shows that the this compound-Dipyridamole combination is not toxic to all cells at optimized doses [1].
  • Explore alternative partners: Consider natural product inhibitors like silibinin, which can drastically reduce the required this compound dose, potentially minimizing toxicity [4].

Q3: Are there known drug-drug interactions I should be aware of when designing in vivo studies?

  • Yes. this compound has a known pharmacokinetic interaction with Cyclosporine A, leading to increased blood levels and enhanced toxicity of both drugs in rats [6] [7]. Carefully plan dosing schedules (e.g., alternating days) if co-administering with other hepatically cleared drugs [6].

References

Key Challenges in Managing Brequinar's Therapeutic Index

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core issues and the underlying reasons that make Brequinar difficult to use.

Challenge Root Cause & Evidence
Severe Adverse Effects at high doses: Thrombocytopenia, leukocytopenia, mucositis, gastrointestinal disorders, and villous atrophy [1] [2] [3]. Mechanism-related toxicity from profound pyrimidine depletion. Toxicity is enhanced when combined with drugs like cyclosporin due to pharmacokinetic interactions and drug accumulation [1] [3].

| Lack of Efficacy in historical clinical trials for solid tumors, despite potent DHODH inhibition [1] [4]. | Compensatory Salvage Pathways: Cells can import extracellular uridine via nucleoside transporters (especially ENTs), bypassing de novo synthesis inhibition [4]. Suboptimal Dosing: Early trials used intermittent dosing (e.g., weekly), while continuous DHODH inhibition is required for maximal effect [1]. | | Narrow Therapeutic Window and a tendency for drug accumulation, particularly with daily oral dosing [2] [3]. | A long and variable half-life, which is further prolonged in transplant patients or when co-administered with other drugs [1] [3]. |

Evidence-Based Management Strategies

To overcome these challenges, researchers are focusing on rational combination therapies and precise experimental protocols.

Synergistic Combination: this compound + Dipyridamole

A leading strategy is to co-administer this compound with Dipyridamole, an Equilibrative Nucleoside Transporter (ENT) inhibitor. This combination simultaneously blocks the de novo synthesis and salvage of pyrimidines, creating a "pyrimidine double-blockade" [4].

  • Mechanism of Synergy: The following diagram illustrates how this combination strategy works to overcome the key limitation of this compound monotherapy.

G A This compound Monotherapy B Inhibits DHODH A->B C Blocks de novo Pyrimidine Synthesis B->C D Pyrimidine Nucleotide Pool C->D Depletes E Cell Proliferation D->E Impairs F Compensation via Salvage Pathway F->D G Extracellular Uridine H ENT Transporters G->H H->F I Dipyridamole I->H Inhibits J This compound + Dipyridamole J->B J->I

  • Experimental Evidence: Research shows this combination is synergistic in colon and pancreatic cancer cell lines (e.g., HCT-116, HT-29, MIA PaCa-2), converting this compound's effect from cytostatic to cytotoxic [4]. Synergy is observed with low nanomolar concentrations of this compound and low micromolar concentrations of Dipyridamole [4].
  • Rescue Assay Confirmation: The synergy can be confirmed by a uridine rescue experiment. The cytotoxic effects of the this compound-Dipyridamole combination are not reversed by physiological concentrations of uridine (5 µM), but are reversed by higher, non-physiological levels (50 µM), confirming the mechanism is through dual-pathway blockade [4].
Detailed Experimental Protocol for Combination Therapy

This protocol outlines the key steps for evaluating the this compound and Dipyridamole combination in vitro.

G Step1 1. Cell Seeding & Culture (Use HCT-116, HT-29, or MIA PaCa-2 cells) Culture in standard medium Step2 2. Drug Treatment (72-hour continuous exposure) Step1->Step2 Step3 3. Viability Assessment (MTT assay or Colony Formation Assay) Step2->Step3 Cond1 Condition A: This compound alone (0 - 25 µM) Step2->Cond1 Cond2 Condition B: This compound + Dipyridamole (0.1 - 25 µM) Step2->Cond2 Cond3 Condition C: Dipyridamole alone (0 - 50 µM) Step2->Cond3 Step4 4. Data Analysis (Calculate IC50 and Combination Index (CI)) Step3->Step4 KeyNote Key Consideration: Dipyridamole alone is non-toxic up to 50 µM. Cond2->KeyNote

Protocol Steps:

  • Cell Culture: Plate colon (HCT-116, HT-29) or pancreatic (MIA PaCa-2) cancer cell lines in 96-well plates at an appropriate density [4].
  • Drug Treatment: The next day, treat cells with a concentration matrix:
    • This compound sodium serially diluted (e.g., from 25 µM to low nM).
    • A fixed concentration of Dipyridamole (e.g., 0.1, 1, 10 µM) combined with each concentration of this compound.
    • Dipyridamole alone (0-50 µM) as a control.
  • Incubation: Incubate cells with compounds continuously for 72 hours [4].
  • Viability Assay: Measure cell viability using an MTT assay or assess long-term effects with a colony formation assay (7-10 days) [4] [5].
  • Data Analysis: Calculate the IC50 for each condition and use software like CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy [4].

Frequently Asked Questions (FAQs)

Q1: Why did this compound fail in early cancer clinical trials, and how can new trials be designed better? Early trials failed primarily due to two reasons: 1) The use of intermittent, high-dose regimens (e.g., weekly) that did not sustain DHODH inhibition, allowing for pyrimidine recovery via salvage pathways [1]. 2) A lack of understanding of the compensatory role of nucleoside transporters. Modern trials should use continuous dosing regimens and explore rational combinations like this compound with ENT inhibitors to prevent salvage pathway rescue [1] [4].

Q2: Are there other promising combination partners besides Dipyridamole? Yes, preclinical data suggests this compound is synergistic with several other agents, including doxorubicin (for melanoma), cisplatin, 5-fluorouracil, oxaliplatin, and immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) [1] [6] [2]. The synergy with an anti-PD-1 antibody is linked to this compound's ability to downregulate PD-L1 expression in tumor cells and modulate myeloid-derived suppressor cells [2].

Q3: What are the critical parameters to monitor in in vivo studies with this compound? Key parameters include:

  • Efficacy: Tumor growth inhibition, induction of differentiation (in AML models), and downregulation of PD-L1 [1] [2].
  • Toxicity: Regular monitoring of platelet count (thrombocytopenia), white blood cell count (leukocytopenia), and signs of mucositis or diarrhea [1] [3].
  • Pharmacodynamics: Plasma uridine levels can be monitored to confirm DHODH inhibition, but note that a rebound effect can occur after dosing [1].

Q4: Is there a path to developing safer this compound analogs? Yes, research is actively focused on developing analogs to improve the therapeutic profile. Strategies include:

  • Non-Carboxylic Acid Derivatives: Replacing the carboxylic acid group with groups like trifluoroethanol has shown improved cellular potency and reduced protein binding issues [2].
  • Mitochondria-Targeted Hybrids: Coupling this compound to a triphenylphosphine (TPP) moiety to create mitochondrial-targeted hybrids (e.g., compound B2) has shown enhanced efficacy and the ability to downregulate PD-L1, with no apparent adverse effects in mouse models [2].

References

Brequinar plasma uridine depletion monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Monitoring of Brequinar Effects

This compound sodium is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Its biochemical effects can be directly monitored by measuring plasma uridine levels and DHODH activity in lymphocytes [1] [2].

The table below summarizes the quantitative effects observed in clinical studies following this compound administration:

Parameter Measurement Method Observed Effect Time Course Relationship to Dose & Toxicity
Plasma Uridine Level Not Specified [1] Depletion to 40-85% of baseline [1] [2] Onset: within 2-6 hours; nadir: up to 4 days; rebound (160-350%) after 4-7 days [1] Extent of depletion & rebound correlates with clinical toxicity (e.g., myelosuppression) [1]
Lymphocyte DHODH Activity Sonicated extracts of patient lymphocytes [1] Activity not detectable within 15 min of drug administration; remains low for up to 1 week [1] Maximum inhibition: within 15 min; prolonged duration [1] Duration of inhibition is related to the extent of clinical toxicity [1]

Experimental Protocols for Monitoring

Here are detailed methodologies for key monitoring assays based on published clinical studies.

Protocol 1: Monitoring DHODH Activity in Lymphocytes

This protocol assesses the pharmacodynamic effect of this compound directly at the target enzyme [1].

  • Sample Collection: Collect peripheral blood samples from patients immediately before and at various time points after this compound infusion (e.g., 15 minutes, 1 hour, 24 hours, 1 week) [1].
  • Lymphocyte Isolation: Isolate lymphocytes from the blood samples using standard density gradient centrifugation (e.g., Ficoll-Hypaque).
  • Cell Lysis: Sonicate the isolated lymphocytes to create a cell-free extract.
  • DHODH Activity Assay: Measure the enzyme activity in the sonicated extract. The specific assay conditions are detailed in the study, with activity reported as nmol/h per 10^6 cells. In healthy volunteers, baseline activity ranges from 2.0 to 3.9 nmol/h per 10^6 cells [1].
Protocol 2: Monitoring Plasma Uridine Levels

This protocol tracks the downstream metabolic consequence of DHODH inhibition [1] [2].

  • Plasma Preparation: Collect blood into heparinized tubes and centrifuge to obtain plasma.
  • Metabolite Analysis: Analyze plasma for uridine concentration. The specific analytical method (e.g., LC-MS/MS) is not detailed in the cited abstracts but is a standard metabolomics technique. Modern labs would typically use targeted Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for highly accurate quantification [3].
  • Data Interpretation: Express results as a percentage of the pre-treatment (baseline) level. A depletion to 40% of baseline is considered a significant on-target effect [1].

Troubleshooting & FAQs

FAQ: Why did this compound fail in clinical trials for solid tumors, and how can this be addressed in research settings?

A primary reason for failure in solid tumors is metabolic compensation via the salvage pathway [4]. When the de novo synthesis is blocked by this compound, cancer cells can import extracellular nucleosides like uridine to bypass the inhibition.

  • Evidence: In vitro studies show that cells grown in nucleoside-supplemented media become insensitive to this compound [4].
  • Solution: A promising strategy is combination therapy. Research demonstrates that this compound is highly synergistic with inhibitors of the Equilibrative Nucleoside Transporter (ENT), such as Dipyridamole, which blocks the salvage pathway [4]. This combination forces cancer cells to rely solely on the inhibited de novo pathway, leading to cytotoxic effects.

The following diagram illustrates this key resistance mechanism and the proposed combination therapy strategy.

G cluster_pathway Pyrimidine Biosynthesis Pathways DeNovo De Novo Synthesis (DHODH-dependent) UridinePool Intracellular Uridine Nucleotides DeNovo->UridinePool Inhibited This compound This compound (DHODHi) This compound->DeNovo Salvage Salvage Pathway (Imports Uridine) Salvage->UridinePool Compensates Dipyridamole Dipyridamole (ENTi) Dipyridamole->Salvage ExtUridine Extracellular Uridine ExtUridine->Salvage

Advanced Research: Combination Strategies

Recent studies have identified other promising synergistic combinations to overcome resistance to DHODH inhibition. The diagram below outlines an integrated workflow used to identify and validate one such combination, co-targeting BCL-XL, an anti-apoptotic protein [3].

G Start DHODH Inhibition (this compound) in Pancreatic Cancer MultiOmics Integrated Multi-Omics Analysis Start->MultiOmics Proteomics Temporal Proteomics MultiOmics->Proteomics Metabolomics Metabolomics (Pyrimidine depletion confirmed) MultiOmics->Metabolomics CRISPR DHODHi-Anchored CRISPR/Cas9 Screen MultiOmics->CRISPR Finding Identified Vulnerability: Inhibition of Anti-apoptotic BCL-XL Proteomics->Finding Metabolomics->Finding CRISPR->Finding Validation Experimental Validation Finding->Validation InVitro Synergistic Cytotoxicity in PDAC Cells & Organoids Validation->InVitro InVivo Significant Tumor Growth Inhibition in Vivo Validation->InVivo

References

Brequinar ENT inhibitor enhancement strategy

Author: Smolecule Technical Support Team. Date: February 2026

The Core Concept: Dual-Pathway Blockade

Cancer cells rely on two main pathways to produce nucleotides: de novo synthesis and nucleoside salvage. Brequinar specifically inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [1] [2]. However, cells can resist this attack by importing extracellular nucleosides (like uridine) via Equilibrative Nucleoside Transporters (ENTs) to fuel the salvage pathway [1].

The enhancement strategy uses an ENT inhibitor (e.g., Dipyridamole) to block this rescue route. This dual blockade creates a lethal "nucleotide crisis" for the cancer cell, leading to significantly enhanced cytotoxicity and synergy that is more than the effect of either drug alone [1].

The logical relationship and experimental workflow of this strategy can be summarized as follows:

G cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Nucleoside Salvage Pathway A Precursors (Glutamine, Aspartate) B DHODH Enzyme A->B C Pyrimidine Nucleotides (DNA/RNA synthesis) B->C H C->H D Extracellular Nucleosides (e.g., Uridine) E ENT Transporters D->E F Pyrimidine Nucleotides (DNA/RNA synthesis) E->F I F->I G Cancer Cell Death H->G I->G BREQ This compound BREQ->B Inhibits DPM Dipyridamole DPM->E Inhibits

Key Experimental Data & Protocols

Synergy in Colony Formation Assays (CFA)

The potent synergy between this compound and Dipyridamole is clearly demonstrated in colony formation assays, a key measure of long-term cell survival [1].

Cell Line This compound IC₅₀ (μM) This compound + DPM (0.5 μM) Effect of Combination
HCT 116 (Colon Cancer) 0.218 Significant cytotoxicity Synergy observed at 100-fold lower DPM concentration vs. PHZ [1]
MIA PaCa-2 (Pancreatic Cancer) 0.590 Significant cytotoxicity 24-hour treatment sufficient for effect; synergy increases with continuous treatment [1]
HT-29 (Colon Cancer) >25 Significant cytotoxicity Converts this compound from cytostatic to cytotoxic [1]

Experimental Protocol: Colony Formation Assay (CFA) [1]

  • Cell Seeding: Plate cells at a low density in multi-well plates.
  • Compound Treatment: Treat cells with this compound alone, Dipyridamole alone, or the combination. A typical concentration for Dipyridamole in these assays is 0.5 μM.
  • Treatment Duration: Two main approaches are used: * Continuous: Leave compounds in the medium for the entire duration of the experiment (e.g., 7-14 days). * Pulse: Treat cells for 24 hours, then replace the medium with a drug-free medium for the remainder of the experiment.
  • Colony Staining & Quantification: After colonies form, stain them with crystal violet or a similar dye. Count the number of colonies (typically defined as >50 cells) manually or using imaging software. Synergy is confirmed when the combination results in significantly fewer colonies than either single agent.
Impact on Cell Viability (MTT Assay)

MTT assays, which measure metabolic activity, show how the combination shifts this compound's effect from cytostatic (halting growth) to cytotoxic (killing cells) [1].

Experimental Protocol: MTT Assay for Cytotoxicity Determination [1]

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with the compounds as planned.
  • Variable Duration: Set up two parallel plates: * Short-term: Treat for 24 hours, then replace the medium with fresh, drug-free medium. Measure viability 48 hours later (total 72-hour endpoint). * Continuous: Treat for the full 72 hours without medium change.
  • Viability Measurement: Add MTT reagent to the culture medium for a few hours. Living cells will convert MTT into purple formazan crystals. Dissolve these crystals in DMSO and measure the absorbance. Compare the absorbance of treated wells to control wells to calculate the percentage of cell growth inhibition or death.

Troubleshooting Guide & FAQs

FAQ 1: Why is my this compound treatment not achieving expected cell death?

  • Problem: this compound is primarily cytostatic, arresting cells in the S-phase but not killing them. Cells remain viable by using the salvage pathway [1].
  • Solution: Co-treatment with an ENT inhibitor like Dipyridamole is necessary to block salvage and induce cytotoxicity [1].
  • Validation: Perform an MTT assay with a 24-hour pulse treatment. A significant drop in viability after the pulse indicates successful cytotoxicity, whereas this compound alone will show little effect under these conditions [1].

FAQ 2: The reversal effect of uridine is too strong, masking the combination's effect. What should I do?

  • Problem: Uridine in the culture medium (e.g., from serum) can fully rescue cells from this compound, negating the drug's effect [1] [3].
  • Solution:
    • Use Human Serum: Be aware that fetal bovine serum (FBS) has a different nucleoside profile than human serum, which can affect results. Critical experiments should be validated in media containing human serum [4].
    • Control Uridine Concentration: Use uridine at a physiologically relevant concentration (around 5 μM) for rescue experiments, as higher concentrations (e.g., 50 μM) may lead to misleading conclusions [1] [3].

FAQ 3: My combination is toxic to all cells, not just cancer cells. How can I improve specificity?

  • Problem: Activated T-cells are also highly dependent on pyrimidine synthesis and are vulnerable to DHODH inhibition [4] [5].
  • Potential Strategy: Research indicates that supplementing with cytidine can protect T-cells from DHODH inhibitor toxicity. Cancer cells with low levels of Cytidine Deaminase (CDA) cannot efficiently convert cytidine to uridine and may remain sensitive to the combination, potentially widening the therapeutic window [4].

Advanced Considerations: Connecting to Immunotherapy

Emerging research shows that DHODH inhibition has effects beyond direct cancer cell killing. This compound treatment can upregulate antigen presentation pathways on cancer cells by increasing cell surface MHC-I expression [5]. This mechanism makes cancer cells more visible to the immune system and provides a strong rationale for combining this compound with immune checkpoint blockade (anti-PD-1, anti-CTLA-4) therapy [5].

This relationship between pyrimidine depletion and immune activation is summarized below:

G A This compound Treatment B Pyrimidine Nucleotide Depletion A->B C Increased Antigen Presentation (MHC-I) B->C D Enhanced T-cell Mediated Killing C->D F Potentiated Tumor Control D->F E Immune Checkpoint Inhibitor E->F

References

Why Did Brequinar Fail in Clinical Trials for Solid Tumors?

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar, a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), failed to show efficacy in Phase II clinical trials for various solid tumors despite promising pre-clinical results [1] [2] [3]. The lack of efficacy is attributed to several key factors:

Failure Factor Detailed Mechanism & Evidence
Compensatory Salvage Pathways Cells bypass de novo synthesis inhibition by importing extracellular nucleosides via equilibrative nucleoside transporters (ENTs). In vitro studies show that culture media supplemented with nucleosides completely abrogates this compound's effect [1].
Sub-optimal Dosing Regimens Continuous DHODH inhibition is required for efficacy, but clinical trials used intermittent dosing (e.g., weekly or "1 week on, 3 weeks off") [1] [2]. Lymphocyte DHODH activity was suppressed for a week, but a rebound in plasma uridine levels was observed, allowing tumor survival [2].
Narrow Therapeutic Index This compound demonstrated a tendency to accumulate and had a narrow therapeutic window, leading to dose-limiting toxicities such as myelosuppression (leukocytopenia, thrombocytopenia), mucositis, and gastrointestinal disorders [4] [2].

How Can We Overcome this compound's Limitations in Modern Research?

Recent research has focused on rational combination strategies to enhance this compound's efficacy and overcome the salvage pathway compensation.

Research Strategy Key Findings & Experimental Evidence
Synergy with ENT Inhibition Co-administration of the ENT inhibitor Dipyridamole is highly synergistic with this compound [1]. This combination is cytotoxic, while this compound alone is primarily cytostatic. Synergy is observed with ENT1/2 inhibition, but not with concentrative nucleoside transporter (CNT) inhibition [1].
Synergy with Natural Products A structure-based virtual screening identified Silibinin (a flavonolignan from milk thistle) as a natural DHODH inhibitor. A fixed-ratio combination showed that this compound's dose could be reduced 9.33-fold when combined with Silibinin to achieve 99% enzyme inhibition, potentially lowering toxicity [5].
Repurposing for Viral Infections This compound shows broad-spectrum antiviral activity by depleting intracellular pyrimidine pools. A 2023 study demonstrated it inhibits African Swine Fever Virus (ASFV) replication ex vivo, with an additional mechanism involving the activation of ferroptosis, a non-apoptotic cell death pathway [6].
Combination with Immune Checkpoint Inhibitors This compound downregulates PD-L1 protein expression in cancer cells. Combining this compound with an anti-PD-1 antibody showed potent antitumor and antimetastatic activity in murine models, likely through modulation of myeloid-derived suppressor cells (MDSC) [4].

Experimental Guide: Evaluating this compound Synergy with Dipyridamole

This protocol is based on the methodology from [1] and can be adapted for other combination studies.

1. Principle Simultaneously inhibit the de novo pyrimidine synthesis pathway (with this compound) and the nucleoside salvage pathway (with the ENT inhibitor Dipyridamole) to induce cytotoxic synergy in cancer cell lines.

2. Key Reagents & Cell Lines

  • Inhibitors: this compound (DHODH inhibitor), Dipyridamole (ENT inhibitor), Phlorizin (CNT inhibitor, used as a negative control).
  • Cell Lines: Studies used colon cancer (HCT-116, HT-29) and pancreatic cancer (MIA PaCa-2) lines, which show a spectrum of sensitivity to this compound.
  • Rescue Agent: Uridine (50 μM) to confirm on-target mechanism.

3. Experimental Workflow The following diagram outlines the key stages of the experimental process to test for synergy:

G A 1. Cell Seeding & Culture B 2. Compound Treatment A->B C 3. Assay for Cell Viability/Proliferation B->C B1 Single Agents: • this compound (dose range) • Dipyridamole (dose range) • Phlorizin (dose range) B->B1 B2 Combination: • this compound + Dipyridamole • this compound + Phlorizin B->B2 B3 Controls: • Vehicle (DMSO) • Uridine Rescue (50 µM) B->B3 D 4. Data Analysis for Synergy C->D C1 MTT Assay: (3-day continuous vs 24-h pulse) C->C1 C2 Colony Formation Assay (CFA): (Long-term clonogenic survival) C->C2 C3 Apoptosis Assay: (e.g., Caspase activation, ATP levels) C->C3

4. Expected Results & Interpretation

  • This compound alone: Cytostatic effect (S-phase arrest); requires continuous exposure for maximal growth inhibition.
  • Dipyridamole alone: Non-toxic at used concentrations (e.g., up to 50 µM).
  • This compound + Dipyridamole: Strong synergistic cytotoxicity, even with 24-hour treatment. Effect is not reversed by physiological uridine (5 µM) but is reversed by high uridine (50 µM) [1].
  • This compound + Phlorizin (CNT inhibitor): No synergy, confirming ENT-specific salvage.

Visualizing the Mechanism of Action & Synergy

The synergistic effect of this compound and Dipyridamole arises from the simultaneous blockade of two independent pathways that cells use to obtain pyrimidines, as illustrated below.

G cluster_pathway Pyrimidine Biosynthesis Pathways A Extracellular Space (Uridine) ENT ENT Transporter A->ENT Uridine Import B Intracellular Space C Mitochondrion DHODH DHODH Enzyme C->DHODH DNPS De Novo Pathway UMP1 Uridine Monophosphate (UMP) DNPS->UMP1 Produces Salvage Salvage Pathway UMP2 Uridine Monophosphate (UMP) Salvage->UMP2 Produces DNA_RNA DNA & RNA Synthesis (Cell Proliferation) UMP1->DNA_RNA UMP2->DNA_RNA This compound This compound (DHODH Inhibitor) This compound->DHODH  Inhibits DHODH->DNPS Dipyridamole Dipyridamole (ENT Inhibitor) Dipyridamole->ENT  Inhibits ENT->Salvage

Key Takeaways for Your Research

  • The Combination is Key: this compound's potential is likely realized only in rational combinations. Prioritize screening with salvage pathway inhibitors like Dipyridamole.
  • Dosing Matters: In vitro and historical clinical data emphasize that continuous inhibition is crucial. Design your in vivo dosing schedules accordingly.
  • Monitor Toxicity: Be aware of the narrow therapeutic index. Combination strategies with natural products like Silibinin may help mitigate this by allowing lower this compound doses [5].
  • Explore New Indications: Consider repurposing this compound for antiviral research or hematological malignancies like Acute Myeloid Leukemia (AML), where it shows promise by inducing differentiation [4] [2].

References

Brequinar comparison other pyrimidine synthesis inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pyrimidine Synthesis Inhibitors

The table below organizes key experimental data for five different pyrimidine de novo synthesis inhibitors, focusing on their potency and effects on nucleotide pools in head and neck cancer cell lines [1].

Inhibitor Molecular Target Reported IC50 (Cell Growth Inhibition) Effect on UTP Pools (% Remaining after 24h) Effect on CTP Pools (% Remaining after 24h)
Brequinar Dihydroorotate Dehydrogenase (DHODH) 0.06 - 0.37 µM 6 - 10% 12 - 36%
Pyrazofurin Orotate Phosphoribosyltransferase 0.06 - 0.37 µM 6 - 16% 12 - 27%
Acivicin Carbamoyl-Phosphate-Synthase-II (and other glutamine-using enzymes) 0.26 - 1 µM No decrease (GTP: 31-72%)
Dichloroallyl-Lawsone Dihydroorotate Dehydrogenase (DHODH) ~20-31x less active than this compound 6 - 16% 12 - 27%
PALA Aspartate Transcarbamylase 24 - 128 µM 10 - 70% 13 - 68%

Experimental Protocols for Key Data

To ensure the reproducibility of the data presented, here are the methodologies behind the key findings in the comparison table and combination studies.

  • Cytotoxicity and Nucleotide Pool Analysis (Table data) [1]: The comparative data on growth inhibition (IC50) and nucleotide pool depletion was generated from studies in head and neck cancer cell lines (HEp-2, UMSCC-14B, UMSCC-14C).

    • Cell Culture: Three head and neck cancer cell lines were maintained in standard conditions.
    • Growth Inhibition Assay: Cells were exposed to serial dilutions of each inhibitor for a defined period. The IC50 value (concentration causing 50% growth inhibition) was determined.
    • Nucleotide Pool Measurement: After a 24-hour exposure to equitoxic concentrations of the inhibitors, cells were extracted, and nucleotide levels (UTP, CTP, GTP) were quantified using high-performance liquid chromatography (HPLC).
  • Combination Study with ENT Inhibitors [2]: The synergy between this compound and Dipyridamole was evaluated in colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines.

    • Cell Culture & Compound Treatment: Cells were treated with this compound alone or in combination with Dipyridamole (an ENT inhibitor) or Phlorizin (a CNT inhibitor). Treatments lasted for the entire assay (continuous) or only for the first 24 hours.
    • Viability Readout: Cell viability was assessed using MTT or colony formation assays (CFA) after 72 hours.
    • Data Analysis: Synergy was determined by comparing the combination's effect to the effect of each drug alone. The rescue of cytotoxicity by adding exogenous uridine was also tested to confirm the on-target, pyrimidine-related mechanism.

Mechanism of Action and Combination Strategy

The following diagram illustrates the pyrimidine biosynthesis pathway and shows where each inhibitor acts. It also highlights a key resistance mechanism and a promising combination strategy involving this compound.

G cluster_enzymes Enzymes & Inhibitors Precursors Glutamine, Aspartate, PRPP, Bicarbonate CA Carbamoyl Phosphate Precursors->CA CPS-II Acivicin Acivicin Precursors->Acivicin  Inhibits NCA N-Carbamoyl-Aspartate CA->NCA ATC PALA PALA CA->PALA  Inhibits DHO Dihydroorotate NCA->DHO DHOase OA Orotate DHO->OA DHODH Mitochondrion Mitochondrion DHO->Mitochondrion This compound This compound DHO->this compound  Inhibits OMP Orotidine Monophosphate OA->OMP OPRTase Pyrazofurin Pyrazofurin OA->Pyrazofurin  Inhibits UMP UMP OMP->UMP Pyrimidines UTP, CTP, dTTP UMP->Pyrimidines Salvage Salvage Pathway (Extracellular Nucleosides) ENT ENT Transporter Salvage->ENT Imports Mitochondrion->OA CAD CAD Enzyme CAD->CA DHODH DHODH DHODH->OA OPRT OPRTase OPRT->OMP ENT->Pyrimidines Imports DPM Dipyridamole ENT->DPM  Inhibits

The diagram shows that This compound directly targets DHODH inside the mitochondria. Research indicates that cancer cells can resist this compound by activating the salvage pathway to import extracellular nucleosides [3] [2]. Therefore, a key combination strategy is to co-administer Dipyridamole, an inhibitor of ENT transporters, to block this resistance route and synergistically induce cell death [2].

Research Implications and Future Directions

The data indicates that this compound is one of the most potent single-agent inhibitors of the de novo pathway, effectively depleting pyrimidine pools [1]. However, its historical failure in clinical trials for solid tumors is attributed to factors like suboptimal dosing schedules and salvage pathway-mediated resistance [2] [4]. This underscores that potency in vitro does not directly translate to clinical efficacy.

Promising research directions include:

  • Rational Combination Therapies: As shown, combining this compound with a salvage pathway inhibitor like Dipyridamole is a validated strategy [2]. Recent studies also show strong synergy when this compound is combined with BCL-XL inhibitors (e.g., DT2216) to induce apoptosis in pancreatic cancer models [3].
  • Drug Repurposing: this compound's potent DHODH inhibition has shown significant efficacy in antiviral research, effectively inhibiting the replication of enteroviruses and other viruses by depleting the nucleotide pools essential for viral RNA synthesis [5] [6].

References

Brequinar natural DHODH inhibitors silibinin

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar vs. Silibinin at a Glance

Feature This compound (Synthetic) Silibinin (Natural)
Source Fully synthetic compound Natural flavonoid from milk thistle (Silybum marianum) [1]
Primary Use Anticancer, immunosuppressant (research) [2] [3] Liver protectant, antioxidant; emerging as DHODH inhibitor [1]
DHODH Inhibition (IC₅₀) ~7-20 nM (high potency) [2] [3] Significant inhibition (exact IC₅₀ not provided, but less potent than this compound) [1]
Key Advantages Very high potency, well-characterized in preclinical models [2] [3] Favorable safety profile, synergistic effect with other drugs [1] [4]
Major Drawbacks Toxicity (myelosuppression, mucositis) [2], limited efficacy as single agent in solid tumors [2] [5] Lower individual potency against DHODH [1]

Experimental Data and Combination Strategy

The most significant finding is the powerful synergy between this compound and Silibinin. Key experimental data and protocols from the research are summarized below.

Quantitative Findings on the Combination
Experimental Model Finding Implication
In vitro hDHODH Catalytic Inhibition The combination allowed this compound to be used at a dose 9.33-fold lower than alone to achieve 99% enzyme inhibition [1]. Drastically reduces the required dose of the toxic synthetic drug.
Molecular Docking & Dynamic Simulations Silibinin showed a strong and stable binding to the active site of the hDHODH enzyme [1]. Provides a mechanistic rationale for its inhibitory activity and synergy.
Detailed Experimental Protocol

The following methodology was used to discover and validate the synergy between Silibinin and this compound [1]:

  • Virtual Screening: An in-house 3D database of 2,154 compounds from 32 traditionally known immunomodulatory plants was created. Molecular docking was performed against the crystal structure of hDHODH (PDB ID: 3G0U) using Glide docking software.
  • In vitro DHODH Inhibitory Assay: The top-scored plant extracts and pure compounds were experimentally tested for their ability to inhibit hDHODH enzyme activity.
  • Synergy Assessment (Fixed-Ratio Combination): The most promising natural hits, including Silibinin, were tested in combination with this compound at fixed ratios. The level of catalytic inhibition was measured to calculate the dose reduction index.

This synergy can be conceptually understood through the following mechanism:

G This compound This compound DHODH_Enzyme DHODH Enzyme This compound->DHODH_Enzyme Potent Inhibition Silibinin Silibinin Silibinin->DHODH_Enzyme Complementary Binding Pyrimidine_Pool Pyrimidine Nucleotide Pool DHODH_Enzyme->Pyrimidine_Pool Depletes Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Pool->Cell_Proliferation Required For Pyrimidine_Pool->Cell_Proliferation Blocked

Implications for Research and Development

For researchers and drug development professionals, these findings open up concrete strategic avenues:

  • Overcoming Toxicity: The primary clinical challenge with this compound is its toxicity profile, which includes myelosuppression, thrombocytopenia, and gastrointestinal disorders [2]. The synergy with Silibinin offers a direct strategy to lower the this compound dose, thereby potentially reducing these adverse effects while maintaining therapeutic efficacy [1].
  • Leveraging Natural Products: This approach aligns with the growing interest in immunomodulation using natural products as a safer alternative or adjunct to synthetic drugs with significant side effects [1].
  • Novel Combination Therapies: Beyond Silibinin, DHODH inhibition is being explored in other innovative combinations. For instance, recent studies show that DHODH inhibitors like this compound can enhance cancer cell antigen presentation by upregulating MHC-I expression. This provides a strong rationale for combining them with immune checkpoint blockade therapy (e.g., anti-PD-1 and anti-CTLA-4) to improve cancer immunotherapy outcomes [6] [7].

The relationship between DHODH inhibition and its application in immunotherapy can be visualized as follows:

G DHODH_Inhibitor DHODH Inhibitor (e.g., this compound) Pyrimidine_Depletion Pyrimidine Nucleotide Depletion DHODH_Inhibitor->Pyrimidine_Depletion APP_Genes Antigen Presentation Pathway (APP) Genes Pyrimidine_Depletion->APP_Genes MHC_I ↑ Cell Surface MHC-I APP_Genes->MHC_I T_Cell_Recognition Enhanced T-cell Recognition & Killing of Cancer Cells MHC_I->T_Cell_Recognition ICB Immune Checkpoint Blockade (ICB) ICB->T_Cell_Recognition Potentiates

Key Takeaways for Researchers

  • This compound is highly potent but limited by toxicity, which has hindered its clinical success, particularly in solid tumors [2] [5].
  • Silibinin is a clinically relevant natural DHODH inhibitor. While less potent alone, it demonstrates significant synergistic effects when combined with this compound [1].
  • The this compound-Silibinin combination is a validated strategy to dramatically reduce the required dose of this compound, offering a direct path to mitigating its dose-limiting toxicities [1].
  • DHODH inhibition has a multi-faceted role in therapy, extending beyond nucleotide depletion to include enhancing antigen presentation for immunotherapy [6] [7] and potentially protecting against ferroptosis in neurological injuries [8].

References

Brequinar metabolite profile vs other immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar Overview and Mechanism

This compound is a quinoline carboxylic acid derivative that acts as a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].

  • Primary Mechanism: It disrupts the de novo pyrimidine biosynthesis pathway, which is the fourth and committed step [1] [3]. This leads to depletion of cellular pyrimidine pools (UTP and CTP), thereby inhibiting DNA and RNA synthesis crucial for lymphocyte proliferation [1] [4].
  • Secondary Mechanisms: Evidence suggests its immunosuppressive activity may also be partly due to the suppression of several tyrosine kinases and inhibition of TNF-mediated NF-κB activation [1] [4].

The diagram below illustrates how this compound targets the de novo pyrimidine biosynthesis pathway.

G cluster_mito Mitochondrion Pyrimidine Nucleotides (UTP, CTP) Pyrimidine Nucleotides (UTP, CTP) Dihydroorotate (DHO) Dihydroorotate (DHO) Orotate (OA) Orotate (OA) Dihydroorotate (DHO)->Orotate (OA) Oxidation   Dihydroorotate (DHO)->Orotate (OA) DHODH Enzyme   UMP Synthase UMP Synthase Orotate (OA)->UMP Synthase UMP Synthase->Pyrimidine Nucleotides (UTP, CTP) Ubiquinone (UQ) Ubiquinone (UQ) Ubiquinol (UQH2) Ubiquinol (UQH2) Ubiquinone (UQ)->Ubiquinol (UQH2) Complex III Complex III Ubiquinone (UQ)->Complex III This compound This compound DHODH Enzyme DHODH Enzyme This compound->DHODH Enzyme  Inhibits Myxothiazol Myxothiazol Myxothiazol->Complex III  Inhibits Salvage Pathway Salvage Pathway Salvage Pathway->Pyrimidine Nucleotides (UTP, CTP)  Rescues Dipyridamole (ENT Inhibitor) Dipyridamole (ENT Inhibitor) Dipyridamole (ENT Inhibitor)->Salvage Pathway  Blocks

Key Differentiating Features of this compound

This compound has distinct characteristics that differentiate it from other immunosuppressants.

Feature This compound Other Immunosuppressants (e.g., Leflunomide, Calcineurin Inhibitors, Antimetabolites)
Primary Target Dihydroorotate Dehydrogenase (DHODH) [1] [2] Calcineurin (Cyclosporine, Tacrolimus); Inosine Monophosphate Dehydrogenase (Mycophenolate); Dihydrofolate Reductase (Methotrexate) [5] [4]
Core Mechanism Inhibition of de novo pyrimidine synthesis [1] [4] Inhibition of T-cell signaling/activation; Inhibition of de novo purine synthesis [5] [4]
Metabolic Impact Depletes pyrimidine nucleotides (UTP, CTP); Effect reversed by uridine [1] [6] Purine depletion; Altered glucose/lipid metabolism; No reversal by uridine [4]
Cellular Impact Antiproliferative for T & B cells; Induces myeloid differentiation in AML [1] [2] Primarily T-cell targeted; Less impact on B-cells [4]
Key Synergies Synergistic with Dipyridamole (ENT inhibitor) [6] Synergistic with CNI and MMF [4]
Therapeutic Notes Narrow therapeutic index; Failed solid tumor trials; Research for AML/combination therapies [1] [6] [2] Established in transplantation/autoimmunity; Different toxicity profiles (nephro-, neuro-) [5] [4]

Experimental Data and Protocols

Here are key experimental methodologies used to study this compound's effects, which can serve as a reference for your own research.

  • Cellular Viability and Combination Synergy (CFA/MTT Assay): To evaluate the synergistic effect of this compound with salvage pathway inhibitors like Dipyridamole, colony formation assays (CFA) and MTT assays are used [6].
    • Protocol: Treat cancer cell lines (e.g., HCT-116, MIA PaCa-2) with this compound alone and in combination with Dipyridamole for 24 hours or continuously. Cell viability is measured after 72 hours. Synergy is confirmed by significantly greater cytotoxicity in the combination group compared to either agent alone [6].
  • Molecular Profiling (Cell Painting Assay - CPA): This morphological profiling assay detects this compound's cellular impact by creating a fingerprint based on changes in cellular components [3].
    • Protocol: Human osteosarcoma U2OS cells are treated with this compound for 20 hours. Cellular components (DNA, RNA, mitochondria, Golgi, ER, actin, plasma membrane) are stained with six dyes. Morphological features are extracted and compared to DMSO controls. A biosimilarity score >75% to known DHODH inhibitors confirms the specific morphological fingerprint [3].
  • Molecular Docking Analysis: Used to investigate this compound's potential direct interaction with immune checkpoint protein PD-L1, beyond its known DHODH inhibition [2].
    • Protocol: The crystal structure of the PD-L1 dimer (PDB: 5J89) is used. Ligand structures are optimized via Monte Carlo conformational search. Docking simulations are performed using software like GOLD to predict binding poses and affinities at the PD-L1 dimer interface [2].

Research Implications and Future Directions

The experimental data highlights several key points for researchers.

  • Overcoming Clinical Failure: The synergy with Dipyridamole suggests that this compound's failure in solid tumor clinical trials was likely due to compensatory uridine salvage. Combination strategies present a viable path to enhance efficacy [6].
  • Novel Mechanism Exploration: The potential direct interaction with PD-L1, while computationally predicted, opens a new avenue for designing bifunctional small molecules based on the this compound scaffold to simultaneously target metabolism and immune checkpoints [2].
  • Mitochondrial Toxicity Assessment: The recent focus on transcriptomic changes in liver and kidney models underscores the importance of thorough investigation into this compound's mitochondrial toxicity, which is central to its mechanism and side effect profile [7].

References

Brequinar clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Historical Clinical Trial Outcomes of Brequinar

This compound initially failed to show objective responses in Phase II clinical trials for a wide range of solid tumors in the 1990s [1]. The table below summarizes the historical clinical outcomes:

Cancer Type Trial Phase Outcome Key Findings / Proposed Reasons for Failure
Various Solid Tumors (Colon, Breast, Lung, etc.) Phase II Failed (No objective response) Sub-optimal dosing regimen; plasma uridine rebound [1]
Advanced Cancers (Colon, Head & Neck, Lung, etc.) Phase II Inactive in all solid tumors High uridine levels in tumors may confer resistance [2]

Initial clinical trials used a high-dose, intermittent schedule (e.g., weekly dosing), which was likely insufficient for sustained DHODH inhibition. Despite this compound potently inhibiting its target, a rebound in plasma uridine levels was observed, potentially allowing cancer cells to survive via the "salvage pathway" [3] [1].

New Therapeutic Strategies and Combination Therapies

To overcome past failures, recent research focuses on combination therapies that block the pyrimidine salvage pathway and leverage immune system effects.

  • Synergy with Nucleoside Transport Inhibitors: Research shows this compound is synergistic with dipyridamole (an ENT inhibitor), but not with phlorizin (a CNT inhibitor) [3]. This combination prevents cancer cells from importing extracellular uridine, forcing them to rely on the blocked de novo synthesis pathway, leading to cytotoxic cell death [3].
  • Enhancement of Immune Checkpoint Blockade: DHODH inhibition with this compound upregulates the antigen presentation pathway (APP) and increases cell surface MHC class I expression [4]. This enhances the visibility of cancer cells to the immune system. In preclinical models, combining this compound with anti-CTLA-4 and anti-PD-1 antibodies significantly prolonged survival compared to either therapy alone [4].

Experimental Protocols for Key Findings

For research purposes, here are the methodologies from key studies explaining this compound's new potential.

Protocol 1: Assessing Synergy with Dipyridamole

This protocol evaluates the cytotoxic effect of this compound combined with an ENT inhibitor [3].

  • Cell Lines: Human colon cancer (HCT 116, HT-29) and pancreatic cancer (MIA PaCa-2) cell lines.
  • Compound Treatment: Cells are treated with this compound alone, dipyridamole alone, or the combination. Phlorizin is used as a negative control.
  • Assays:
    • MTT Assay: Used to measure cell viability and metabolic activity after 24-hour or 72-hour continuous treatment.
    • Colony Formation Assay (CFA): Measures long-term clonogenic survival after drug treatment.
  • Data Analysis: Synergy is confirmed by significantly greater cytotoxicity in the combination group compared to either agent alone, especially after just 24 hours of treatment.
Protocol 2: Evaluating Antigen Presentation and Immunotherapy Enhancement

This protocol investigates the mechanism by which this compound enhances anti-tumor immunity [4].

  • In Vitro Models: Human pancreatic ductal adenocarcinoma cells (CFPAC-1, S2-013) and murine melanoma cells (B16F10).
  • This compound Treatment: Cells are treated with this compound for periods ranging from 16 hours to two weeks.
  • Key Analyses:
    • RNA Sequencing & Gene Set Enrichment Analysis (GSEA): Identifies upregulated pathways, such as "Antigen Processing and Presentation".
    • RT-qPCR: Validates mRNA levels of MHC-I genes (HLA-A, HLA-B, HLA-C) and APP genes (TAP1).
    • Flow Cytometry: Confirms increased cell surface expression of MHC-I proteins.
    • Metabolomics: Quantifies depletion of pyrimidine nucleotides (UTP, CTP) to confirm on-target drug activity.
  • In Vivo Model: Immunocompetent mice bearing B16F10 melanoma tumors are treated with this compound, immune checkpoint blockers (anti-PD-1 + anti-CTLA-4), or the combination, with mouse survival as a key endpoint.

Mechanism of Action and Synergy Visualized

The following diagram illustrates the mechanism of this compound and its synergistic combinations, integrating the key findings from the experimental data.

G cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Aspartate_Glutamine Aspartate & Glutamine DeNovoPathway De Novo Pyrimidine Synthesis Pathway Aspartate_Glutamine->DeNovoPathway DHO Dihydroorotate (DHO) DeNovoPathway->DHO Orotate Orotate DHO->Orotate UMP UMP / Pyrimidine Nucleotides Orotate->UMP NucleotidePools Intracellular Nucleotide Pools UMP->NucleotidePools This compound This compound (DHODH Inhibitor) This compound->DHO Inhibits DHODH ExtUridine Extracellular Uridine SalvagePathway Salvage Pathway ExtUridine->SalvagePathway SalvagePathway->NucleotidePools Dipyridamole Dipyridamole (ENT Inhibitor) Dipyridamole->ExtUridine Blocks Import CellDeath Cytostatic Effect / Cell Death NucleotidePools->CellDeath Depletion induces APP Antigen Presentation Pathway (APP) Genes NucleotidePools->APP Depletion upregulates MHC ↑ MHC-I Surface Expression APP->MHC TCell Enhanced T-cell Mediated Killing MHC->TCell ICB Immune Checkpoint Blockade (ICB) ICB->TCell

This diagram shows two synergistic strategies. First, this compound blocks the de novo synthesis of pyrimidines, while dipyridamole blocks the backup salvage pathway, leading to catastrophic nucleotide depletion and cancer cell death [3]. Second, the nucleotide depletion caused by this compound independently triggers increased antigen presentation, which can make cancer cells more visible and vulnerable to immunotherapy [4].

Future Directions and Conclusion

Current evidence does not support this compound as a single-agent therapy for solid tumors. However, its future potential lies in rational combination strategies:

  • Overcoming Metabolic Resistance: Combining this compound with a nucleoside transport inhibitor like dipyridamole addresses a key resistance mechanism and shows potent synergy in preclinical models [3].
  • Immunometabolic Combination: Using this compound to enhance the efficacy of immune checkpoint blockade represents a promising "one-two punch" that both directly stresses cancer cells and enhances immune recognition [4].

References

Brequinar combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Brequinar Combination Therapies: Efficacy Data

The table below summarizes key combination strategies for this compound and their experimental outcomes.

Combination Partner Therapeutic Context Proposed Mechanism Key Experimental Findings Rescue/Counter Evidence
Dipyridamole (ENT inhibitor) [1] [2] Cancer (in vitro: colon, pancreatic) & Antiviral (SARS-CoV-2) [2] Dual blockade: this compound inhibits de novo pyrimidine synthesis; Dipyridamole inhibits salvage pathway by blocking equilibrative nucleoside transporters (ENTs), preventing extracellular uridine uptake [1] [2]. Synergistic cytotoxicity in cancer cells; 24-hour treatment with combination was sufficient for significant effect [1]. Strong synergistic antiviral activity against SARS-CoV-2 variants (Prototype, Beta, Delta) [2]. Cytotoxicity and antiviral activity are reversed by uridine supplementation, confirming on-target mechanism [1] [2].
Immune Checkpoint Blockade (anti-PD-1 + anti-CTLA-4) [3] [4] [5] Cancer (in vivo: immunocompetent B16F10 melanoma model) This compound treatment depletes pyrimidine nucleotides, leading to upregulation of Antigen Presentation Pathway (APP) genes and increased cell surface MHC-I expression, enhancing T-cell recognition [3] [4] [5]. Combination significantly prolonged mouse survival compared to either therapy alone. This compound showed impressive single-agent efficacy in the model [3] [4] [5]. APP gene upregulation is abrogated by uridine supplementation, confirming mechanism is due to pyrimidine depletion [3] [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the guides.

Protocol 1: Assessing Synergy with Dipyridamole in Cancer Cells

This protocol is based on studies in colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines [1].

  • Cell Viability Assays: Combination effects were evaluated using colony formation assays (CFA) and MTT assays.
  • Treatment Conditions: Cells were treated with this compound, dipyridamole, or their combination. A key test involved treating cells for only the first 24 hours before replacing the medium, versus continuous treatment for the full assay duration (e.g., 72 hours).
  • Data Analysis: Synergy was determined by comparing the efficacy of the combination to single agents. The 24-hour treatment was used to distinguish cytotoxic effects from cytostatic effects [1].
Protocol 2: Evaluating Antiviral Synergy with Dipyridamole

This protocol was used to test the combination against SARS-CoV-2 [2].

  • Cell Culture: The study used A549/ACE2 cells (human lung cells engineered to express the ACE2 receptor).
  • Antiviral Assay: Cells were infected with SARS-CoV-2 and then treated with this compound and dipyridamole, both alone and in combination.
  • HPLC Analysis of NTP Pools: To confirm the metabolic mechanism, intracellular nucleoside triphosphate (NTP) levels were measured using high-performance liquid chromatography (HPLC) after drug treatment.
  • Data Analysis: Antiviral activity (reduction in viral replication) and synergy were analyzed. The depletion of pyrimidine NTPs (UTP, CTP) was directly correlated with the antiviral effect [2].
Protocol 3: Investigating Enhanced Antigen Presentation

This series of experiments elucidated the mechanism behind combining this compound with immunotherapy [3] [4] [5].

  • Gene Expression Analysis: Human and mouse cancer cell lines were treated with this compound. RNA-seq and Gene Set Enrichment Analysis (GSEA) were performed, followed by validation with RT-qPCR for specific APP genes (e.g., HLA-A, HLA-B, TAP1).
  • Flow Cytometry: Used to confirm the increase in cell surface MHC-I protein levels in non-permeabilized live cells after this compound treatment.
  • Metabolomics: Liquid chromatography-mass spectrometry (LC-MS) was used to measure metabolites, showing the accumulation of upstream substrates (dihydroorotate) and depletion of downstream pyrimidine nucleotides (UTP, CTP).
  • In Vivo Validation: The B16F10 syngeneic mouse melanoma model was used. Mice were treated with this compound, immune checkpoint blockers (anti-PD-1 and anti-CTLA-4), or the combination, with survival as the key endpoint [3] [4] [5].

Mechanism of Action Diagrams

The following diagrams illustrate the core mechanisms of the two primary combination strategies.

Diagram 1: Dual Blockade of Pyrimidine Synthesis with Dipyridamole

G Figure 1: Dual Blockade of Pyrimidine Synthesis cluster_de_novo De Novo Synthesis Pathway cluster_salvage Nucleoside Salvage Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH OA Orotate (OA) UMP UMP/UTP/CTP OA->UMP DHODH->OA This compound This compound This compound->DHODH Inhibits Ext_Urd Extracellular Uridine ENT ENT Transporter Ext_Urd->ENT Int_Urd Intracellular Uridine Int_Urd->UMP ENT->Int_Urd Dipyridamole Dipyridamole Dipyridamole->ENT Inhibits

Diagram 2: Enhanced Antigen Presentation for Immunotherapy

G Figure 2: Mechanism of Enhanced Antigen Presentation BQ This compound DHODH Inhibits DHODH BQ->DHODH Nucleotide_Depletion Pyrimidine Nucleotide Depletion DHODH->Nucleotide_Depletion P_TEFb P-TEFb Activation Nucleotide_Depletion->P_TEFb APP_Genes Antigen Presentation Pathway (APP) Gene Transcription P_TEFb->APP_Genes MHC_I ↑ Cell Surface MHC-I APP_Genes->MHC_I T_cell Enhanced T-cell Recognition & Killing MHC_I->T_cell ICB Immune Checkpoint Blockade (ICB) ICB->T_cell  Prevents T-cell  Inactivation

Interpretation and Future Directions

The evidence strongly validates that this compound's efficacy is not as a standalone agent but in rational combinations. The consistent theme is overcoming the compensatory nucleoside salvage pathway, either by directly inhibiting it (with dipyridamole) or by leveraging the resulting biological vulnerability (enhanced antigen presentation for immunotherapy) [1] [3] [4].

For your comparison guides, you may also note that next-generation DHODH inhibitors are under investigation. For example, NK-A 17E-233I has been reported as a novel competitive inhibitor with a distinct binding mode from this compound, which purportedly avoids impairing mitochondrial respiration—a potential advantage for reducing certain toxicities [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.10708505 Da

Monoisotopic Mass

375.10708505 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XL19F49H6

Related CAS

96201-88-6 (hydrochloride salt)

Pharmacology

Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

96187-53-0

Wikipedia

Brequinar

Dates

Last modified: 08-15-2023
1: Burris HA 3rd, Raymond E, Awada A, Kuhn JG, O'Rourke TJ, Brentzel J, Lynch W, King SY, Brown TD, Von Hoff DD. Pharmacokinetic and phase I studies of brequinar (DUP 785; NSC 368390) in combination with cisplatin in patients with advanced malignancies. Invest New Drugs. 1998;16(1):19-27. PubMed PMID: 9740540.
2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007.
3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451.
4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378.
5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984.
6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771.
7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438.
8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153.
9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937.
10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.

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